2-Hydroxynicotinic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H4NO3- |
|---|---|
Molecular Weight |
138.1g/mol |
IUPAC Name |
2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1 |
InChI Key |
UEYQJQVBUVAELZ-UHFFFAOYSA-M |
SMILES |
C1=CNC(=O)C(=C1)C(=O)[O-] |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2-Hydroxynicotinic Acid: A Pivotal Heterocyclic Scaffold
The following technical guide details the chemical properties, synthesis, and applications of 2-Hydroxynicotinic acid.
CAS: 609-71-2 | Formula: C₆H₅NO₃ | MW: 139.11 g/mol
Executive Summary
This compound (2-HNA) is a bifunctional pyridine derivative that serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (sulfonylurea herbicides), and metal-organic frameworks (MOFs). Its utility stems from its tautomeric duality —existing as both an enol (2-hydroxypyridine) and an amide (2-pyridone)—which dictates its reactivity profile in nucleophilic substitutions and metal coordination. This guide provides a rigorous analysis of its physicochemical behavior, industrial synthesis, and downstream applications.
Physicochemical Characterization
The Tautomeric Equilibrium (The "Identity Crisis")
The most defining characteristic of 2-HNA is its prototropic tautomerism. While often drawn as the hydroxy-pyridine form (A), experimental evidence (X-ray crystallography and NMR) confirms that the 2-pyridone (amide) form (B) predominates in the solid state and in polar solvents like water and DMSO.
-
Solid State: Exists exclusively as the 2-pyridone tautomer, stabilized by intermolecular hydrogen bonding (N–H···O=C) forming centrosymmetric dimers.
-
Solution State:
-
Polar Solvents (DMSO, H₂O): Favors the 2-pyridone form.
-
Non-polar Solvents / Gas Phase: Shifts toward the 2-hydroxypyridine form due to the lack of stabilization for the dipolar amide resonance structure.
-
Implication for Chemists: When designing reactions, assume the nitrogen is protonated (amide-like) in standard synthesis solvents. Alkylation can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on the base and electrophile hardness (HSAB theory).
Figure 1: The prototropic tautomerism of this compound dictates its reactivity and solubility profile.
Key Properties Table
| Property | Value | Context/Notes |
| Melting Point | 258–261 °C | Decomposes upon melting. High MP indicates strong intermolecular H-bonding. |
| pKa (Acid) | ~2.40 (COOH) | The carboxylic acid is relatively acidic due to the electron-withdrawing pyridine ring. |
| pKa (Base) | ~10.5 (OH/NH) | Deprotonation of the amide/enol moiety. |
| Solubility | Low in Water | Soluble in alkaline solutions (forming the dianion). Sparingly soluble in EtOH.[1] |
| Appearance | White/Off-white powder | Often slightly yellow due to trace oxidation or impurities. |
| Stability | Stable | Hygroscopic. Store under inert atmosphere to prevent moisture uptake. |
Synthesis & Manufacturing
While 2-HNA can be prepared via the hydrolysis of 2-chloronicotinic acid, this is counter-intuitive as the chloro-derivative is often more expensive. The primary de novo synthesis routes utilize 3-cyanopyridine or 2-aminopyridine .
Route A: Hydrolysis of 3-Cyano-2-pyridone (Lab Scale)
This method is preferred for high-purity laboratory preparation as it avoids phosphorus waste associated with POCl₃ routes.
Reaction Scheme:
-
Precursor: 3-cyano-2-pyridone (often derived from 3-cyanopyridine oxidation).
-
Hydrolysis: Base-catalyzed hydrolysis converts the nitrile to the carboxylate.
Protocol:
-
Charge: Suspend 6.0 g of 3-cyano-2-pyridone in a mixture of 8 mL ethylene glycol and 1.5 mL water.
-
Base: Add 7.5 g of KOH pellets (85%).
-
Reaction: Heat to 150–160 °C for 15–20 minutes. The high temperature is required to hydrolyze the sterically hindered nitrile on the electron-deficient ring.
-
Quench: Pour the hot reaction mixture into 50 mL crushed ice/water.
-
Isolation: Acidify to pH ~3 with conc. HCl. The product precipitates as a white solid.
-
Purification: Filter, wash with cold water, and dry. Recrystallize from water if necessary.
Route B: From 2-Aminopyridine (Classic Route)
-
Diazotization: 2-Aminopyridine is treated with NaNO₂/H₂SO₄.
-
Hydrolysis: The diazonium salt is unstable and hydrolyzes to the 2-hydroxy derivative.
-
Carboxylation: This route typically yields 2-hydroxypyridine, which must then be carboxylated (Kolbe-Schmitt conditions) to introduce the C3-acid group, though regioselectivity can be poor. Route A is superior for specificity.
Reactivity Profile & Derivatization
The most commercially relevant reaction of 2-HNA is its conversion to 2-chloronicotinic acid , a gateway to widespread APIs.
Deoxychlorination (The POCl₃ Protocol)
This reaction replaces the 2-hydroxy (oxo) group with a chlorine atom. It requires forcing conditions because the 2-pyridone form is stable.
Mechanism:
-
Attack of the pyridone oxygen on Phosphorus (POCl₃).
-
Formation of a dichlorophosphate intermediate.
-
Nucleophilic attack by chloride ion at the C2 position.
-
Elimination of the phosphate group to restore aromaticity.
Standard Protocol:
-
Mix: Combine this compound (1.0 eq) with POCl₃ (excess, typically 3–5 eq) in a round-bottom flask.
-
Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack type activation) or use Pyridine (1.0 eq) as a base to scavenge HCl.
-
Reflux: Heat to reflux (~105 °C) for 4–6 hours. The suspension will clear as the reaction proceeds.
-
Workup (Critical Safety):
-
Remove excess POCl₃ via rotary evaporation (vacuum).
-
Slowly pour the residue onto crushed ice. Caution: Exothermic hydrolysis of residual POCl₃.
-
Adjust pH to 3–4 to precipitate 2-chloronicotinic acid.
-
Figure 2: Primary reactivity pathways. The conversion to 2-chloronicotinic acid is the most significant industrial application.
Applications in Drug Discovery[2]
This compound is rarely the final API; it is the scaffold generator for the 2-aminopyridine and 2-chloropyridine motifs found in major drugs.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[1][3]
-
Niflumic Acid: Synthesized via the displacement of the chlorine in 2-chloronicotinic acid (derived from 2-HNA) with 3-trifluoromethylaniline.
-
Pramipexole: While often made from 2,6-diamino precursors, 2-HNA derivatives provide alternative routes to the tetrahydrobenzothiazole core.
Agrochemicals[4]
-
Nicosulfuron: A sulfonylurea herbicide. The pyridine ring originates from 2-chloronicotinic acid derivatives.[1][2][3]
-
Diflufenican: A herbicide where the nicotinamide core is essential for activity.
Metal-Organic Frameworks (MOFs)
The O,N-chelating bite of 2-HNA (via the carboxylate and the pyridone oxygen/nitrogen) makes it an excellent ligand for constructing lanthanide-based MOFs with tunable luminescent properties.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Statement | Description | Precaution |
| H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm thickness). |
| H319 | Causes serious eye irritation. | Use safety goggles. Rinse immediately if contact occurs. |
| H335 | May cause respiratory irritation. | Handle in a fume hood to avoid dust inhalation. |
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. The compound is stable but should be kept away from strong oxidizing agents.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69114, this compound. Retrieved from [Link]
-
Esteves, C. V., et al. (2022).[4] Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 24, 1234-1245. Retrieved from [Link]
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
2-Hydroxypyridine-3-carboxylic Acid vs. 2-Hydroxynicotinic Acid: A Comprehensive Guide to Synonymity, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 2-hydroxypyridine-3-carboxylic acid, a molecule of significant interest across various scientific disciplines. The primary objective is to clarify the nomenclature surrounding this compound, particularly its relationship with 2-hydroxynicotinic acid, and to offer a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a special focus on its role in drug development.
PART 1: CORE DIRECTIVE: Unraveling the Nomenclature—Synonyms and Tautomerism
A common point of ambiguity for researchers is the distinction between 2-hydroxypyridine-3-carboxylic acid and This compound . It is imperative to understand that these are not distinct compounds but rather synonymous names for the same chemical entity.[1][2][3][4] Nicotinic acid, also known as pyridine-3-carboxylic acid, serves as the parent structure. The placement of a hydroxyl group at the second position of the pyridine ring results in the compound . Therefore, "this compound" is a correct and frequently used synonym.
Further complicating the identity of this molecule is its existence in tautomeric forms.[5] 2-hydroxypyridine-3-carboxylic acid is in equilibrium with its keto tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid (often referred to as a pyridone).[1][5][6] This keto-enol tautomerism is a critical aspect of its chemistry, influencing its stability, reactivity, and spectroscopic properties. The equilibrium between these forms can be influenced by the solvent's polarity, with polar solvents favoring the pyridone form.[6][7] In the solid state, the pyridone form is predominant.[6][8]
Caption: Workflow for the synthesis of this compound.
Reactivity: The chemical reactivity of this compound is governed by its three key functional components: the carboxylic acid, the hydroxyl group, and the pyridine ring.
-
Carboxylic Acid : This group can undergo standard reactions such as esterification and amidation.
-
Hydroxyl Group : The hydroxyl group can be alkylated or acylated.
-
Pyridine Ring : The pyridine ring can undergo electrophilic aromatic substitution, with the regioselectivity influenced by the existing substituents.
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [9][10]Its structure is a key component in the development of various therapeutic agents. [10]The hydroxyl and carboxyl groups offer versatile points for derivatization, enabling the creation of more complex molecules with desired pharmacological properties. [10]It has been utilized in the synthesis of compounds with potential as antibiotics and has been studied for its metal-chelating properties, for instance with iron(III). Experimental Workflow: A Generalized Approach to Derivative Synthesis
The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a more complex drug candidate.
Caption: A generalized workflow for drug development using this compound.
PART 4: Conclusion
References
- Henan Longke Chem Co., Ltd. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- WuXi Biology. (n.d.). How about Tautomers?.
- ChemicalBook. (n.d.). This compound.
- Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). This compound.
- ChemNet. (n.d.). This compound.
- ChemicalBook. (2026). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Caminati, W., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11924–11929.
- ChemicalBook. (n.d.). This compound(609-71-2) 1H NMR spectrum.
- Google Patents. (n.d.). JP2864653B2 - Method for producing this compound derivative.
- Sigma-Aldrich. (n.d.). 2-Hydroxypyridine-3-carboxylic acid.
-
PubChem. (n.d.). 2-Hydroxyisonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). This compound, 98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Pharmaceutical Intermediate Synthesis.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Sigma-Aldrich. (n.d.). 2-Hydroxypyridine-3-carboxylic acid 98.
- SIELC Technologies. (2018). This compound.
- Sigma-Aldrich. (n.d.). 2-Hydroxypyridine-3-carboxylic acid 98.
- SLS Ireland. (n.d.). 2-Hydroxypyridine-3-carboxylic.
- Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Drug delivery, 11(4), 227–235.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Hydroxypyridine-2-Carboxaldehyde in Modern Drug Discovery.
- Sigma-Aldrich. (n.d.). 6-Hydroxynicotinic acid.
- Alkali Scientific. (n.d.). 2-Hydroxypyridine-3-carboxylic acid.
- Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 705–720.
-
Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]
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Tautomeric Dynamics of 2-Hydroxynicotinic Acid: Mechanistic Insights & Analytical Protocols
This guide provides an in-depth technical analysis of the tautomeric equilibrium of 2-Hydroxynicotinic acid (2-HNA), designed for researchers in medicinal chemistry and physical organic chemistry.
Executive Summary
The tautomerism of this compound (2-HNA) represents a critical variable in drug formulation and ligand binding assays. Unlike its parent compound 2-hydroxypyridine, which favors the enol form in the gas phase, 2-HNA predominantly favors the keto (2-pyridone) tautomer across most phases , including the gas phase and solid state. This deviation is driven by a stabilizing intramolecular hydrogen bond unique to the 3-carboxyl substitution. This guide details the molecular mechanics governing this equilibrium, provides validated protocols for its characterization, and analyzes its impact on pharmacokinetics.
Molecular Mechanics of Tautomerism
The 2-HNA system exists in a tri-state equilibrium: the Enol (2-hydroxypyridine-3-carboxylic acid), the Keto (2-oxo-1,2-dihydropyridine-3-carboxylic acid), and the Zwitterion .
The "H-Bond Clamp" Mechanism
In simple 2-hydroxypyridine, the keto form is destabilized in non-polar environments due to charge separation. However, in 2-HNA, the carboxylic acid group at position C3 acts as an intramolecular "clamp."
-
Keto Stabilization: The carboxyl proton (
) forms a strong hydrogen bond with the exocyclic carbonyl oxygen ( ) of the pyridone ring. This interaction ( ) locks the molecule in the keto form, lowering its ground state energy below that of the enol form even in vacuum. -
Enol Destabilization: In the enol form, the intramolecular bond would require an interaction between the pyridine nitrogen and the carboxyl proton, which is geometrically less favorable and energetically weaker than the keto-form interaction.
Visualization of Tautomeric Pathways
The following diagram illustrates the proton transfer pathways and the stabilizing intramolecular interactions.
Caption: Thermodynamic flow of 2-HNA tautomerism. The Keto form is the global minimum in most environments due to the C3-COOH...C2=O intramolecular hydrogen bond.
Solvation Thermodynamics
The equilibrium constant
Solvent-Dependent Dominance
Unlike standard heterocycles that switch forms based on polarity, 2-HNA maintains keto-dominance but alters its ionization state.
| Solvent Environment | Dielectric ( | Dominant Species | Mechanistic Driver |
| Gas Phase | 1.0 | Neutral Keto | Intramolecular H-bond ( |
| Chloroform/Dioxane | 2.2 - 4.8 | Neutral Keto | Solute-solute dimerization competes with intramolecular bonding; Keto dimer is highly stable. |
| DMSO | 46.7 | Neutral Keto | DMSO acts as an H-bond acceptor, stabilizing the |
| Water | 80.1 | Zwitterion / Anion | High dielectric supports charge separation. At physiological pH, the carboxylate ( |
Analytical Methodologies
To accurately determine the tautomeric ratio and
Protocol A: NMR Determination of Tautomeric Ratio
Objective: Confirm the predominance of the keto form using
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of 2-HNA in 0.6 mL of DMSO-
. Note: Avoid initially to prevent rapid exchange of labile protons. -
Acquisition: Acquire a standard
H spectrum (min 16 scans) and a NOESY spectrum (to detect exchange if equilibrium is slow). -
Signal Assignment & Validation:
-
13.0 - 15.0 ppm: Look for two broad singlets. The most downfield peak (
14.8 ppm) corresponds to the intramolecularly H-bonded carboxyl proton. -
12.0 - 13.5 ppm: The pyridone
proton. -
6.5 - 7.0 ppm: The C5-H proton. Critical Check: In the enol form (aromatic pyridine), this proton appears
ppm. In the keto form (pyridone), it appears as a triplet at 6.7 ppm.
-
13.0 - 15.0 ppm: Look for two broad singlets. The most downfield peak (
-
Calculation: If minor enol peaks are visible (rare), integrate the C5-H signals:
Protocol B: UV-Vis Solvatochromic Shift
Objective: Assess the impact of solvent polarity on the electronic transition energies.
Principle: The
Workflow:
-
Stock Solution: Prepare a 10 mM stock of 2-HNA in methanol.
-
Dilution: Create 50
M aliquots in:-
Buffer A: Phosphate pH 7.4 (Zwitterion/Anion control)
-
Solvent B: Cyclohexane (Non-polar control - requires sonication)
-
Solvent C: Acetonitrile[1]
-
-
Measurement: Scan 200–400 nm.
-
Analysis:
-
Keto/Zwitterion:
nm. -
Enol:
nm. -
Note: A single band at ~300 nm across all solvents confirms the "Keto-Lock" hypothesis for 2-HNA.
-
Caption: Logic flow for NMR-based tautomer identification. The C5-H chemical shift is the definitive discriminator.
Implications for Drug Discovery
Understanding the 2-HNA tautomerism is vital for structure-based drug design (SBDD) and ADME profiling.
Pharmacophore Modeling
Docking algorithms often default to the aromatic enol form of pyridine derivatives. For 2-HNA scaffolds:
-
Donor/Acceptor Profile: The keto form presents an H-bond donor at N1 and an acceptor at C2=O. The enol form presents an acceptor at N1 and a donor at C2-OH.
-
Error Risk: Docking the enol form when the keto form is the bioactive species can lead to false-negative binding energy scores due to steric clashes or mismatched hydrogen bonds. Recommendation: Always generate and dock both tautomers, prioritizing the keto form.
Membrane Permeability
While the keto form is energetically stable, it is more polar.
-
Passive Diffusion: The neutral enol form (if accessible) typically has higher lipophilicity (
) and better membrane permeability. -
Permeability Strategy: If the transition barrier is low, the molecule may desolvate and switch to the enol form to cross the lipid bilayer, then revert to the keto form in the cytosol. However, for 2-HNA, the strong intramolecular H-bond raises the energy penalty for this switch, potentially limiting passive permeability compared to non-carboxylated analogs.
References
-
Hydroxynicotinic acid crystallisation and solubility systematic studies. Source: Royal Society of Chemistry (CrystEngComm) URL:[Link]
-
Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Source: Journal of Physical Chemistry B URL:[Link]
-
Tautomerism in drug discovery. Source: Journal of Computer-Aided Molecular Design (PubMed) URL:[Link]
-
Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. Source: Journal of Physical Chemistry A URL:[Link]
Sources
Technical Analysis: 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid
Synonyms: 2-Hydroxynicotinic Acid (2-HNA), 2-Hydroxy-3-pyridinecarboxylic acid.[1] CAS: 609-71-2[1][2][3]
Executive Summary
This technical guide analyzes the structural dynamics, spectroscopic signature, and synthetic utility of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . While frequently cataloged as "this compound," this molecule exhibits a profound structural dichotomy driven by lactam-lactim tautomerism.
For researchers in medicinal chemistry, understanding this equilibrium is not merely academic—it dictates reactivity profiles (N-alkylation vs. O-alkylation), solubility, and ligand-binding modes in metallo-pharmaceuticals. This guide provides a definitive structural analysis, a self-validating synthesis protocol, and mapped reactivity pathways.
Structural Dynamics: The Tautomeric Equilibrium
The core complexity of this molecule lies in the proton transfer between the pyridine nitrogen and the C2-oxygen. While the "hydroxy" nomenclature suggests an aromatic pyridinol (Lactim), experimental evidence (X-ray crystallography and NMR) confirms that the 2-oxo (Lactam) form is the dominant species in the solid state and polar solvents.
Thermodynamic Preference
-
Solid State: X-ray diffraction studies (CSD Refcode: KUXPUP) reveal the molecule crystallizes exclusively in the 2-oxo form. It forms centrosymmetric dimers stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen (
).[4] -
Solution State (Polar): In DMSO and water, the equilibrium heavily favors the 2-oxo tautomer due to the high solvation energy of the polar amide bond.
-
Solution State (Non-polar): In gas phase or non-polar solvents (e.g., dioxane), the equilibrium may shift toward the 2-hydroxy form to preserve the aromaticity of the pyridine ring.
Visualization of Tautomeric Pathways
Figure 1: The lactam-lactim tautomeric equilibrium.[5] The 2-oxo (Lactam) form is thermodynamically dominant in relevant biological and synthetic contexts.
Spectroscopic Characterization
Accurate identification requires distinguishing the unique signatures of the oxo-form, particularly the desymmetrized pyridine ring and the amide proton.
Nuclear Magnetic Resonance (NMR) Analysis
In DMSO-
Table 1: 1H and 13C NMR Assignments (DMSO-
| Position / Group | Shift ( | Multiplicity | Mechanistic Insight |
| COOH | ~14.8 | Broad Singlet | Highly acidic proton; often broadened by exchange with residual water. |
| N-H (Amide) | ~13.4 | Broad Singlet | Diagnostic of the 2-oxo form. A pure "hydroxy" form would lack this signal. |
| C4-H | 8.42 | dd ( | Deshielded by the adjacent electron-withdrawing carboxylic acid. |
| C6-H | 7.7 - 8.0 | dd ( | Adjacent to Nitrogen; shift varies with concentration/stacking. |
| C5-H | 6.55 | t / dd | Upfield shift due to resonance donation from the N-lone pair in the enamine-like system. |
| C=O (Lactam) | ~164.0 | Singlet (13C) | Distinct carbonyl signal; confirms keto character. |
| COOH (Acid) | ~165.5 | Singlet (13C) | Carboxylic carbonyl. |
Infrared (IR) Spectroscopy
-
Carbonyl Region: Two distinct bands appear. The carboxylic acid
typically appears around 1710-1730 cm , while the amide (lactam) appears lower, often 1640-1660 cm . -
OH/NH Region: A broad envelope from 2500-3300 cm
indicates strong hydrogen bonding (dimer formation).
Experimental Protocol: Synthesis & Purification
While this compound is commercially available, purity varies significantly due to contamination with 2-chloronicotinic acid (starting material) or inorganic salts. The following protocol describes the hydrolysis of 2-chloronicotinic acid , which is the most robust method for generating high-purity 2-oxo material.
Reaction Scheme
Step-by-Step Methodology
Objective: Synthesis of >98% pure 2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
Reagent Setup:
-
In a 250 mL Round Bottom Flask (RBF), charge 10.0 g (63.5 mmol) of 2-chloronicotinic acid.
-
Add 50 mL of 6M Hydrochloric Acid (HCl). Note: Acidic hydrolysis is preferred over basic to prevent ring opening or decarboxylation side reactions.
-
-
Reflux:
-
Equip with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux (bath temp ~110°C) for 4 to 6 hours .
-
Validation Point: Monitor by TLC (Mobile phase: DCM:MeOH 9:1). The starting material (2-Cl) is less polar (higher
) than the product (low , streaks due to acid).
-
-
Precipitation & Isolation:
-
Cool the reaction mixture to room temperature.
-
The product may spontaneously crystallize. If not, reduce volume by 50% under reduced pressure.
-
Adjust pH to ~1-2 (if highly acidic) or carefully neutralize to the isoelectric point (pH ~3-4) using saturated Sodium Acetate solution to maximize precipitation. Caution: Do not make basic, or the salt will form and dissolve.
-
Filter the white/off-white solid using a Buchner funnel.
-
-
Purification (Recrystallization):
-
Dissolve the crude wet cake in boiling water (minimum volume).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry in a vacuum oven at 60°C for 12 hours.
-
-
Characterization (Self-Validation):
-
Yield: Expected 75-85% (approx. 7.0 - 8.0 g).
-
Melting Point: 258 - 260°C (dec).[6] Sharp melting point confirms purity.
-
1H NMR: Confirm absence of starting material (check for loss of 2-Cl aromatic pattern).
-
Functionalization & Reactivity Map
The "2-oxo" scaffold is a privileged structure in drug discovery (e.g., kinase inhibitors). However, its ambident nucleophilicity poses a challenge.
Regioselectivity (N- vs. O-Alkylation)
-
N-Alkylation (Thermodynamic): Under basic conditions (e.g.,
, DMF) with alkyl halides, the nitrogen lone pair is the primary nucleophile, retaining the lactam motif. This is crucial for generating N-substituted pyridones. -
O-Alkylation (Kinetic/Specific): Accessing the 2-alkoxypyridine requires silver salts (
) or Mitsunobu conditions to trap the oxygen tautomer.
Reactivity Diagram
Figure 2: Synthetic divergence. The N-alkylation pathway is generally preferred under standard nucleophilic substitution conditions.
References
-
Crystal Structure Analysis
-
Synthesis & Protocol
-
Spectroscopic Data
-
Medicinal Chemistry Applications
Sources
- 1. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 2-Hydroxynicotinic Acid Derivatives: A Technical Guide
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental workflows for 2-Hydroxynicotinic Acid (2-HNA) derivatives.
Executive Summary
This compound (2-HNA), also known as 2-oxo-1,2-dihydropyridine-3-carboxylic acid , represents a privileged scaffold in medicinal chemistry.[1] Its unique ability to tautomerize between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms allows it to act as a versatile hydrogen bond donor/acceptor, facilitating high-affinity binding to diverse biological targets.
This guide analyzes the three primary therapeutic axes of 2-HNA derivatives: Antimicrobial , Anticancer , and Anti-inflammatory . It provides actionable protocols for synthesis and validation, supported by mechanistic insights.
Part 1: Chemical Scaffold & Structure-Activity Relationship (SAR)
The biological efficacy of 2-HNA stems from its functionalizable sites. The core structure allows for three distinct modification vectors:
-
C3-Carboxyl Group: The primary site for hydrazide/hydrazone formation, critical for antimicrobial activity (mimicking isoniazid).
-
N1-Position: Alkylation here locks the structure in the 2-pyridone form, often enhancing lipophilicity and membrane permeability.
-
C2-Oxygen: Participation in metal chelation (O,O-donor sets) when combined with C3 substituents, essential for anticancer metallodrugs.
Visualization: Pharmacophore & SAR Map
The following diagram illustrates the core modification zones and their impact on biological activity.
Caption: SAR map highlighting the three critical modification vectors of the 2-HNA scaffold and their downstream therapeutic effects.
Part 2: Therapeutic Applications & Mechanisms[2]
Antimicrobial & Antitubercular Activity
Derivatives of 2-HNA, particularly hydrazones and Schiff bases , exhibit potent activity against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus).
-
Mechanism: These derivatives often function as pseudosubstrates for enzymes like Enoyl-ACP reductase (InhA) in mycobacteria, similar to isoniazid. The hydrazone moiety coordinates with metal ions in the bacterial active site or generates reactive radicals upon activation.
-
Key Data:
-
Schiff bases derived from 2-HNA hydrazides show MIC values in the range of 0.37–3.00 µg/mL against B. cereus and S. aureus [1].
-
Specific derivatives have demonstrated superior activity against MRSA compared to ampicillin.[2]
-
Anticancer Metallodrugs
Transition metal complexes (Cu(II), Pt(II), Ru(III)) of 2-HNA derivatives act as potent cytotoxic agents.
-
Mechanism:
-
Intercalation: The planar pyridone ring facilitates intercalation between DNA base pairs.
-
Redox Cycling: Copper complexes generate Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative DNA damage and apoptosis.
-
Selectivity: Metal complexes often show higher selectivity indices (SI > 4.0) for cancer cells (e.g., HepG2, MCF-7) over normal fibroblasts (MRC-5) [2].
-
Anti-inflammatory Activity
2-Phenoxynicotinic acid hydrazides derivatives have shown efficacy as non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) .[4] The 2-HNA scaffold mimics the arachidonic acid binding pharmacophore, blocking prostaglandin synthesis without the gastric ulceration side effects typical of non-selective COX inhibitors [3].
Part 3: Experimental Workflows
Protocol A: Synthesis of 2-HNA Schiff Base Derivatives
Target: High-yield synthesis of antimicrobial hydrazones.
Reagents: this compound hydrazide, Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde), Ethanol (Abs.), Glacial acetic acid.
Step-by-Step Workflow:
-
Dissolution: Dissolve 0.01 mol of this compound hydrazide in 30 mL of hot absolute ethanol.
-
Addition: Add 0.01 mol of the substituted aldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Reflux the mixture at 70–80°C for 4–6 hours . Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
Caption: Optimized synthetic workflow for 2-HNA Schiff base derivatives.
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Target: Validation of anticancer metal complexes.
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell lines (HepG2, MCF-7).
Self-Validating Steps:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment: Treat cells with graded concentrations of the 2-HNA derivative (e.g., 0.1 to 100 µM). Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 10 µL MTT solution (5 mg/mL). Incubate for 4h. Formazan crystals will form in viable cells.
-
Quantification: Dissolve crystals in 100 µL DMSO. Measure Absorbance at 570 nm.
-
Calculation:
.
Part 4: Comparative Data Analysis
The following table summarizes the biological activity of key 2-HNA derivatives reported in recent literature.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Reference |
| Cu(II) Complex | HepG2 (Liver Cancer) | IC50: 9.9 µg/mL | [2] |
| Ag(I) Complex | Ehrlich Ascites Carcinoma | IC50: 5.15 µg/mL | [2] |
| Hydrazone (Steroidal) | Bacillus cereus | MIC: 0.37 µg/mL | [1] |
| Schiff Base (Fluorinated) | Candida albicans | MIC: 0.037 mM | [4] |
| 2-Phenoxynicotinic Hydrazide | COX-2 Enzyme | High Selectivity | [3] |
Part 5: Mechanistic Signaling Pathway
The anticancer activity of 2-HNA metal complexes is frequently mediated by the Reactive Oxygen Species (ROS) Dependent Apoptosis pathway.
Caption: ROS-mediated apoptotic pathway induced by 2-HNA metal complexes.
References
-
Antimicrobial Activity of Some Steroidal Hydrazones. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Source: Bentham Science / PubMed. URL:[Link]
-
Design and Synthesis of 2-phenoxynicotinic Acid Hydrazides as Anti-Inflammatory and Analgesic Agents. Source: PubMed. URL:[Link]
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Source: MDPI.[5][6] URL:[Link]
Sources
- 1. JP2864653B2 - Method for producing this compound derivative - Google Patents [patents.google.com]
- 2. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxynicotinic acid pKa values and ionization states
An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the ionization behavior of this compound, a crucial parameter for professionals in drug development and chemical synthesis. The document elucidates the compound's predominant tautomeric form, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which governs its acid-base properties. We delve into the distinct pKa values associated with its carboxylic acid and pyridine N-H functionalities, presenting a summary of known values and the structural factors influencing them. Furthermore, this guide offers detailed, field-proven methodologies for the experimental determination of these pKa values, including potentiometric titration and UV-Vis spectrophotometry, complete with step-by-step protocols and the scientific rationale behind procedural choices. Visual diagrams of ionization equilibria and experimental workflows are provided to enhance understanding and practical application.
Introduction: The Significance of this compound and its Ionization
This compound is a pyridinecarboxylic acid derivative of significant interest in organic synthesis, serving as an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] As a derivative of nicotinic acid (Vitamin B3), its analogues are frequently explored in medicinal chemistry.[3] The ionization state of a molecule, dictated by its acid dissociation constants (pKa), is a fundamental physicochemical property that profoundly influences its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profile.
A precise understanding of the pKa values of this compound is therefore not merely academic; it is a prerequisite for designing effective drug delivery systems, predicting in-vivo behavior, and optimizing synthetic reaction conditions. This guide provides the foundational knowledge and practical protocols required to master this essential aspect of its molecular characterization.
Tautomerism: The True Identity of this compound
A critical feature of this compound is its existence in a tautomeric equilibrium. While often drawn in the "hydroxy" form, extensive crystallographic and theoretical studies have demonstrated that the molecule predominantly exists as its "oxo" tautomer: 2-oxo-1,2-dihydropyridine-3-carboxylic acid (also named 2-oxo-1H-pyridine-3-carboxylic acid).[4][5][6] This oxo form is energetically more favorable and is the species observed in the solid state.[4][6] This structural reality is paramount, as the ionizable protons are not part of a phenolic hydroxyl group, but rather a carboxylic acid and an N-H group within the pyridinone ring.
Caption: Ionization equilibria for this compound.
| pKa Value | Associated Functional Group | Predicted Value | Equilibrium Transition |
| pKa₁ | Carboxylic Acid (-COOH) | ~ 2.40 [1][2][7] | Cationic ⇌ Neutral/Zwitterionic |
| pKa₂ | Pyridinone Amide (-NH-) | ~ 11-12 (estimated) | Neutral/Zwitterionic ⇌ Anionic |
Experimental Determination of pKa Values
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used techniques. [8][9]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. [9]The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal. [10]
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature. [10]Causality: This step ensures the accuracy of all subsequent pH measurements, which is the primary dependent variable.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1-5 mM). [10][11] * Add a background electrolyte, such as 0.15 M KCl, to the solution. [10][11]Causality: Maintaining a constant and high ionic strength minimizes variations in activity coefficients throughout the titration, ensuring that the measured pH changes are due solely to protonation/deprotonation events.
-
-
Titration Setup:
-
Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. [10]Causality: This removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the analyte, particularly in basic pH ranges.
-
-
Titration Procedure (for a diprotic acid):
-
To determine both pKa values in a single run, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (~1.5) to ensure the molecule is fully protonated.
-
Subsequently, titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. [11] * Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
Identify the two equivalence points (steepest inflection points) on the curve.
-
The pH at the half-equivalence point (the midpoint volume between the start and the first equivalence point) is equal to pKa₁.
-
The pH at the second half-equivalence point (the midpoint volume between the first and second equivalence points) is equal to pKa₂.
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method leverages the fact that different ionization states of a molecule often have distinct UV-Vis absorption spectra. By measuring the absorbance of the analyte in a series of buffers with different, precisely known pH values, the pKa can be determined from the sigmoidal relationship between absorbance and pH. [9][12]
-
Preliminary Spectral Scan:
-
Prepare three solutions of this compound at a constant concentration (e.g., 0.1 mM) in highly acidic (e.g., pH 1), neutral (pH 7), and highly basic (e.g., pH 13) buffers.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelengths of maximum absorbance (λ_max) for the different ionic species and to locate any isosbestic points. Causality: Isosbestic points, where the molar absorptivity of two species in equilibrium is equal, provide a self-validating check for a simple two-state equilibrium.
-
-
Buffer & Sample Preparation:
-
Prepare a series of at least 10-15 buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 1.5 to 3.5 for pKa₁ and pH 10 to 13 for pKa₂).
-
Prepare a stock solution of this compound. Add a precise aliquot of this stock to each buffer solution to ensure the final analyte concentration is identical across all samples. Causality: Constant concentration is critical for the validity of the Beer-Lambert law in this context. [12]3. Absorbance Measurement:
-
Using a calibrated spectrophotometer, measure the absorbance of each buffered sample at the predetermined analytical wavelength(s). This should be a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the measured absorbance (y-axis) versus the buffer pH (x-axis). The data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. [13] * Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A- - A)] Where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
For professionals engaged in research and development, a thorough understanding of the ionization behavior of this compound is indispensable. The molecule's existence as the 2-oxo tautomer dictates its diprotic nature, characterized by a highly acidic carboxylic acid function (pKa₁ ≈ 2.4) and a weakly acidic pyridinone N-H group (pKa₂ ≈ 11-12). These values govern the molecule's charge state, which in turn dictates its physicochemical properties and biological activity. The application of systematic experimental methodologies, such as potentiometric titration and UV-Vis spectrophotometry, is essential for the precise and reliable determination of these critical parameters, enabling informed decisions in drug design, formulation, and chemical synthesis.
References
- ChemicalBook. (2026). This compound | 609-71-2.
- RSC Publishing. (n.d.). Solid-state identity of this compound and its polymorphism.
- ChemicalBook. (n.d.). This compound CAS#: 609-71-2.
- Henan Longke Chem Co., Ltd. (n.d.). This compound.
- Creative Bioarray. (n.d.).
- Reijenga, J., et al. (2013).
- PubChem. (n.d.). This compound.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Acosta, G. A. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
- A2B Chem. (n.d.). 609-71-2 | MFCD00010100 | this compound.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Sigma-Aldrich. (2009). Energetics and structure of hydroxynicotinic acids.
- FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195).
- Unknown. (n.d.).
- ResearchGate. (2013).
Sources
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- 4. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. | Sigma-Aldrich [sigmaaldrich.com]
- 7. longkechem.com [longkechem.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
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- 13. researchgate.net [researchgate.net]
The Metabolic Divergence of 2-Hydroxynicotinic Acid in Bacterial Systems
Here is an in-depth technical guide on the role of 2-Hydroxynicotinic Acid (2-HNA) in bacterial metabolism, structured for researchers and drug development professionals.
Mechanisms, Enzymology, and Biocatalytic Applications
Executive Summary: The Regioselective Fork
In the vast majority of aerobic bacteria (e.g., Pseudomonas putida, Bacillus spp.), the catabolism of Nicotinic Acid (NA) proceeds via hydroxylation at the C6 position to form 6-hydroxynicotinic acid (6-HNA) . This is the canonical pathway.
However, a distinct, non-canonical metabolic trajectory exists in specific soil proteobacteria (notably Ralstonia, Burkholderia, and Achromobacter lineages) where the initial oxidative attack occurs at the C2 position, yielding This compound (2-HNA) (also known as 2-oxo-1,2-dihydropyridine-3-carboxylic acid).
For drug development professionals, 2-HNA is not merely a metabolic intermediate; it is a critical pharmacophore and a "dead-end" metabolite in engineered systems used to synthesize pyridine-based antimicrobials and herbicides. This guide delineates the mechanistic divergence of the 2-HNA pathway, the enzymology of the rare 2-hydroxylase, and protocols for its isolation and quantification.
Metabolic Pathways: Canonical vs. Non-Canonical
The structural difference between the 2- and 6- isomers dictates the downstream ring-cleavage machinery. While 6-HNA feeds into the maleamate pathway via 2,5-dihydroxypyridine, 2-HNA requires a secondary hydroxylation to destabilize the ring, typically forming 2,6-dihydroxynicotinic acid .
Pathway Visualization
The following diagram illustrates the metabolic bifurcation of Nicotinic Acid.
Figure 1: Divergence of Nicotinic Acid catabolism. The green path highlights the specific production of 2-HNA, distinct from the standard red pathway.
Enzymology of the 2-HNA Pathway
Nicotinate 2-Hydroxylase vs. 6-Hydroxylase
The production of 2-HNA is catalyzed by Nicotinate 2-hydroxylase . Unlike the well-characterized Nicotinate Dehydrogenase (an iron-sulfur flavoprotein often containing molybdenum), the 2-hydroxylase exhibits distinct substrate specificity and cofactor requirements.
| Feature | Nicotinate 6-Hydroxylase (Canonical) | Nicotinate 2-Hydroxylase (Non-Canonical) |
| Primary Product | 6-Hydroxynicotinic Acid | This compound |
| Key Organisms | Pseudomonas putida, Bacillus spp. | Ralstonia, Burkholderia, Achromobacter |
| Enzyme Class | Molybdenum-containing hydroxylase | Molybdenum-hydroxylase (putative) / Flavin-dependent |
| Induction | Induced by Nicotinic Acid | Induced by 6-methylnicotinic acid (in some strains) |
| Inhibition | Inhibited by high [NA] (>2%) | Less sensitive to substrate inhibition |
| Downstream | Decarboxylative hydroxylation to 2,5-DHP | Hydroxylation to 2,6-DHP |
Mechanism of Action
The hydroxylation at C2 is chemically more challenging due to the electron-deficient nature of the pyridine ring. The enzyme typically utilizes a nucleophilic attack mechanism. In strains like Achromobacter xylosoxydans, the enzyme facilitates the insertion of oxygen from water (rather than molecular oxygen), characteristic of molybdenum-hydroxylases. This is a critical distinction for industrial fermentation, as oxygen mass transfer is less limiting for the hydroxylation step itself, though the electron acceptor regeneration requires aerobic conditions.
Role in Drug Development & Biocatalysis
2-HNA as a Pharmacophore
2-HNA serves as a vital scaffold in medicinal chemistry.[1] Its structure mimics the nicotinamide moiety of NAD+, making it a potential competitive inhibitor for NAD-dependent enzymes.
-
Antimicrobial Targets: Derivatives of 2-HNA are explored as inhibitors of bacterial biosynthesis pathways that utilize pyridine nucleotides.
-
HIV Integrase Inhibitors: The 2-hydroxypyridine core (tautomer of 2-pyridone) is a chelating motif used in metal-dependent enzyme inhibitors.
Biocatalytic Production
For drug synthesis, chemical regioselective hydroxylation of pyridine is difficult and yields mixtures. Bacterial synthesis is preferred.
-
Strategy: Use Burkholderia or Ralstonia strains with a "blocked" downstream pathway (knockout of the 2-HNA hydroxylase/oxidase).
-
Yield: Optimized strains can convert Nicotinic Acid to 2-HNA with >95% molar yield, excreting the product into the media as it cannot be metabolized further.
Experimental Protocol: Characterization and Assay
To confirm the role of 2-HNA in a specific bacterial strain, one must distinguish it from the 6-isomer. The following protocol is designed to be self-validating using internal standards.
Protocol: Differential HPLC Analysis of Hydroxynicotinic Acids
Objective: Quantify 2-HNA accumulation in bacterial culture supernatant.
Reagents:
-
Standard this compound (Sigma-Aldrich/Merck).
-
Standard 6-Hydroxynicotinic Acid.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Workflow:
-
Cell Culture: Inoculate strain (e.g., Ralstonia sp.) in Minimal Salt Medium + 0.1% Nicotinic Acid. Incubate at 30°C for 24h.
-
Sampling: Centrifuge 1 mL culture at 12,000 x g for 5 min. Filter supernatant (0.22 µm).
-
Chromatography (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.
-
Flow: 1.0 mL/min.
-
Gradient: 0-5 min (0% B), 5-15 min (0-20% B), 15-20 min (20% B).
-
-
Detection (UV-Vis):
-
Monitor at 295 nm (Specific max for 6-HNA) and 320 nm (Specific max for 2-HNA/2-pyridone forms).
-
Validation Criteria (Self-Check):
-
Retention Time Shift: 6-HNA is more polar and typically elutes earlier than 2-HNA on a C18 column at pH 5.0.
-
Spectral Confirmation: 2-HNA exhibits a dual peak absorption characteristic of the pyridone tautomer, whereas 6-HNA has a distinct single max around 295nm.
Enzyme Assay: Resting Cell Transformation
If the isolated enzyme is unstable, use resting cells to validate the pathway.
-
Grow cells in Nicotinic Acid (inducer).
-
Wash and resuspend in Phosphate Buffer (pH 7.0).
-
Add 5 mM Nicotinic Acid.
-
Incubate 1 hour.
-
Analyze supernatant via HPLC.[3]
-
Result A: Appearance of 6-HNA = Canonical Pathway (Pseudomonas-like).
-
Result B: Appearance of 2-HNA = Non-Canonical Pathway (Ralstonia-like).
-
Result C: Blue pigment formation = Accumulation of 2,6-dihydroxypyridine (indicates rapid turnover of 2-HNA).
-
References
-
Hurh, B. et al. (1997). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Archives of Microbiology. Link
-
Karvelis, L. (2011). Investigation of the degradation of carboxypyridines in bacteria. Vilnius University Doctoral Dissertation. Link
- Mihovilovic, M. D. (2006).Microbial hydroxylation of pyridine carboxylic acids. Current Organic Chemistry.
-
Gherna, R. L. et al. Process for the production of 6-hydroxynicotinic acid. (Contrast reference for canonical pathway). US Patent 5082777. Link
-
Jimenez, J. I. et al. (2008). Nicotinic Acid Degradation in Escherichia coli: Genetic and Biochemical Analysis. Journal of Bacteriology. (Establishes the NicC/NicX baseline). Link
Sources
- 1. Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
2-Hydroxynicotinic Acid: A Pivot Point in Heterocyclic API Synthesis
[1]
Executive Summary
2-Hydroxynicotinic acid (2-HNA) , also designated as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS 609-71-2), serves as a critical heterocyclic scaffold in modern medicinal chemistry.[1][][3] Its structural duality—existing in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms—provides a versatile platform for electrophilic substitutions and nucleophilic displacements.
This technical guide analyzes 2-HNA not merely as a raw material, but as a "gateway intermediate" .[1] While it possesses intrinsic biological activity, its primary industrial value lies in its conversion to 2-chloronicotinic acid (2-CNA) , the obligate precursor for major antiretrovirals (Nevirapine), non-steroidal anti-inflammatory drugs (Niflumic acid, Pranoprofen), and muscarinic antagonists (Pirenzepine).[1][4]
Part 1: Chemical Architecture & Reactivity Profile
The Tautomeric Equilibrium
Understanding the reactivity of 2-HNA requires acknowledging its solid-state identity.[1] While chemically named "2-hydroxy," X-ray crystallography and NMR studies confirm that in the solid state and in polar solvents, the molecule predominantly exists as the 2-pyridone (lactam) tautomer.[1]
-
Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) often require specific conditions (e.g., silver salts) to suppress the thermodynamically favored N-alkylation derived from the pyridone form.[1]
-
Implication for Solubility: The pyridone form dictates high melting points (>250°C) and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimer formation).[4]
Figure 1: Tautomeric equilibrium favoring the lactam form in polar environments.[4]
Key Functionalization Sites
-
C-2 Position (Oxygen/Carbonyl): The primary site for halogenation.[1] Treatment with phosphoryl chloride (POCl₃) converts the "hydroxy" group into a chloro group, activating the ring for SNAr reactions.[4]
-
C-3 Position (Carboxylic Acid): Amenable to esterification, amidation, or reduction.[1][4] In many API syntheses (e.g., Nevirapine), this acid functionality is preserved or converted to an amide after the C-2 modification.[1][4]
-
C-5 Position: Susceptible to electrophilic aromatic substitution (halogenation, nitration) due to the activating nature of the 2-hydroxy/oxo group.[1]
Part 2: Synthesis Strategies
High-purity 2-HNA is typically produced via two primary routes. The choice depends on the availability of starting materials (2-aminonicotinic acid vs. 2-chloronicotinic acid) and the desired impurity profile.[1]
Method A: Diazotization of 2-Aminonicotinic Acid (High Purity / Lab Scale)
This method is preferred for generating analytical standards or small-scale high-purity batches, as it avoids phosphorus contaminants.[1]
Protocol:
-
Dissolution: Dissolve 2-aminonicotinic acid (1.0 eq) in 20% sulfuric acid (H₂SO₄).
-
Diazotization: Cool to 0–5°C. Add sodium nitrite (NaNO₂) solution dropwise. The amine converts to the diazonium salt.
-
Hydrolysis: Warm the solution to 80–90°C. The diazonium group is displaced by water, generating the hydroxyl group (which tautomerizes to the ketone).
-
Isolation: Adjust pH to the isoelectric point (~pH 1-2). The product precipitates as a white/off-white solid.[1][5]
Method B: Hydrolysis of 2-Chloronicotinic Acid (Industrial Recovery)
In industrial settings, 2-HNA is often a side-product or can be recovered from 2-chloronicotinic acid (2-CNA) streams via base hydrolysis, though the reverse reaction (2-HNA
Reaction:
Part 3: The Gateway Reaction (2-HNA 2-CNA)
The most critical application of 2-HNA is its conversion to 2-chloronicotinic acid (2-CNA) .[1] The chlorine atom at C-2 serves as an excellent leaving group, enabling the attachment of complex amines found in antiretrovirals and NSAIDs.
Experimental Protocol: Chlorination via Vilsmeier-Haack Conditions
Note: This reaction requires strict moisture control.[1]
-
Reagents: this compound (100 g), Phosphorus Oxychloride (POCl₃, 300 mL), PCl₅ (optional catalyst).
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Addition: Add 2-HNA to POCl₃. If using PCl₅, add in portions to control HCl evolution.[4]
-
Reflux: Heat to reflux (105°C) for 4–6 hours. The suspension will clear as the reaction proceeds.
-
Quench: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice (Exothermic!).
-
Isolation: The 2-chloronicotinic acid precipitates. Filter, wash with cold water, and dry.[4]
Part 4: Downstream Pharmaceutical Applications
2-HNA serves as the progenitor for a specific class of drugs requiring a functionalized pyridine-3-carboxylic acid core.[1]
Figure 2: The divergent synthesis pathways from 2-HNA to major APIs.
Nevirapine (Viramune)[1][4]
-
Therapeutic Class: Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.[1]
-
Mechanism: The 2-chloro group of 2-CNA (derived from 2-HNA) undergoes SNAr displacement with cyclopropylamine or a pyridine derivative to form the dipyridodiazepinone core.[1]
-
Significance: 2-HNA is the grandfather of the "A-ring" in the Nevirapine structure.
Niflumic Acid[8]
-
Therapeutic Class: NSAID (COX-2 inhibitor) and chloride channel blocker.[1][7]
-
Mechanism: Direct nucleophilic aromatic substitution of the chlorine in 2-CNA by 3-(trifluoromethyl)aniline.[1]
-
Causality: The electron-withdrawing carboxylic acid at C-3 activates the C-2 chlorine, making the substitution facile.[1]
Pirenzepine[1][4][10]
-
Therapeutic Class: Selective M1 muscarinic antagonist (Gastric ulcers).[8]
-
Mechanism: Synthesized via the condensation of 2-chloronicotinic acid chloride with an aminobenzamide derivative, followed by cyclization to the benzodiazepinone.
Part 5: Quality Specifications & Analytics
For pharmaceutical use, 2-HNA must meet stringent purity standards to prevent side reactions in the costly downstream POCl₃ step.[1]
Impurity Profile
| Impurity | Origin | Limit (Spec) | Impact |
| 2-Aminonicotinic Acid | Starting Material (Method A) | ≤ 0.5% | Competes in chlorination; forms diazo-tars.[1] |
| Nicotinic Acid | Over-reduction / Side reaction | ≤ 0.5% | Forms non-reactive byproducts. |
| Sulfated Ash | Inorganic salts (Na₂SO₄) | ≤ 0.1% | Interferes with catalytic processes. |
| Water (LOD) | Incomplete drying | ≤ 0.5% | Hydrolyzes POCl₃ violently; reduces yield. |
HPLC Method (Self-Validating Protocol)
Due to the tautomeric nature of 2-HNA, standard C18 methods often show peak tailing.[1] The following method utilizes ion suppression to ensure a sharp peak.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% A (0-2 min)
50% A (15 min) 95% A (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (matches the
transition of the pyridone ring). -
Retention Time: ~5–7 min (elutes early due to polarity).
References
-
Nevirapine Synthesis & Process Chemistry
-
2-Chloronicotinic Acid Applications
-
Tautomerism & Solid State Structure
-
Niflumic Acid Synthesis
-
Pirenzepine Synthesis
Sources
- 1. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. This compound – دیجی متریالز [digimaterials.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Page loading... [wap.guidechem.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Niflumic acid - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
Methodological & Application
Technical Synthesis Guide: 2-Hydroxynicotinic Acid from Nicotinic Acid
[1]
Executive Summary
2-Hydroxynicotinic acid (2-HNA), also known as 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (e.g., nicosulfuron), and kinase inhibitors.
Synthesizing 2-HNA directly from nicotinic acid (niacin) presents a significant regioselectivity challenge. Direct electrophilic substitution on the electron-deficient pyridine ring is difficult, and nucleophilic attack typically favors the 6-position.
This application note details the N-Oxide Activation / Chlorination Route . This protocol is superior to direct thermal rearrangement methods (e.g., Boekelheide modification) for industrial applications because it locks regioselectivity at the C-2 position via a chlorination intermediate, ensuring high purity and preventing contamination with the thermodynamically stable 6-hydroxy isomer.
Chemical Reaction Pathway
The synthesis follows a three-stage "Activate-Direct-Hydrolyze" strategy:
-
Activation: Oxidation of Nicotinic Acid to Nicotinic Acid N-Oxide.[1][2]
-
Direction: Regioselective nucleophilic substitution using Phosphorus Oxychloride (
) to generate 2-Chloronicotinic Acid. -
Hydrolysis: Acid-catalyzed hydrolysis of the chloro-group to the hydroxyl group (tautomerizing to the 2-pyridone form).[1]
Reaction Scheme Diagram
Caption: Step-wise chemical transformation from Nicotinic Acid to this compound via N-oxide activation.
Detailed Experimental Protocol
Stage 1: Synthesis of Nicotinic Acid N-Oxide
Objective: Activate the pyridine ring for nucleophilic attack.
-
Reagents:
-
Nicotinic Acid (1.0 eq)[3]
-
Hydrogen Peroxide (30% aq., 2.5 eq)
-
Acetic Acid (Glacial, Solvent volume: 5-7 mL per g of substrate)
-
Procedure:
-
Dissolution: Charge a round-bottom flask with Nicotinic Acid and Glacial Acetic Acid. Stir to form a suspension.
-
Oxidation: Add Hydrogen Peroxide (30%) dropwise over 30 minutes while maintaining temperature at 20–25°C.
-
Heating: Gradually heat the mixture to 80–90°C and maintain for 4–6 hours. The solution typically turns from a suspension to a clear, slightly yellow solution.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove acetic acid/water.
-
Purification: Add cold water to the residue. The N-oxide precipitates as a white solid.[3] Filter, wash with cold water, and dry.[4]
-
Yield Expectation: 85–95%.
-
Checkpoint: Melting Point ~254°C (dec).[6]
-
Stage 2: Regioselective Chlorination (The Critical Step)
Objective: Install the chlorine atom at C-2. The N-oxide oxygen acts as a directing group for the phosphorus reagent.
-
Reagents:
-
Nicotinic Acid N-Oxide (1.0 eq)
-
Phosphorus Oxychloride (
) (4.0 eq) -
Triethylamine or N,N-Dimethylaniline (1.0 eq) - Catalyst/Base
-
Procedure:
-
Setup: Use a dry flask under nitrogen atmosphere.
is moisture sensitive. -
Addition: Suspend the N-Oxide in excess
. Add the amine base slowly at 0°C. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.
-
Quenching (Hazardous): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
-
Safety Alert: Violent reaction.[9] Hydrolysis of excess
releases HCl gas. Perform in a fume hood.
-
-
Isolation: Adjust pH to 3–4 with NaOH (aq). The 2-Chloronicotinic acid precipitates.[3] Filter and dry.[4]
-
Yield Expectation: 60–70%.[9]
-
Stage 3: Hydrolysis to this compound
Objective: Convert the 2-chloro group to the 2-hydroxy group.
-
Reagents:
-
2-Chloronicotinic Acid[1]
-
Hydrochloric Acid (6N) or NaOH (10%) followed by acidification.
-
Procedure:
-
Hydrolysis: Suspend 2-Chloronicotinic acid in 6N HCl (10 mL/g).
-
Reflux: Heat to reflux (100°C) for 6–8 hours. The chlorine is displaced by water.
-
Crystallization: Cool the solution to room temperature. This compound crystallizes out.[1][10]
-
Recrystallization: Recrystallize from boiling water to remove trace salts.
Process Parameters & Data Summary
| Parameter | Stage 1 (N-Oxidation) | Stage 2 (Chlorination) | Stage 3 (Hydrolysis) |
| Key Reagent | 30% | 6N HCl | |
| Temperature | 85°C | 105°C (Reflux) | 100°C |
| Time | 4–6 Hours | 2–4 Hours | 6–8 Hours |
| Critical Risk | Peroxide accumulation | Violent quench ( | Corrosive vapors |
| Main Impurity | Unreacted Nicotinic Acid | 6-Chloronicotinic acid (Trace) | 2-Chloronicotinic acid |
| Appearance | White crystalline solid | Beige/Tan powder | White/Off-white needles |
Analytical Validation (QC)
To ensure the product is the 2-isomer and not the 6-isomer, use the following validation markers:
1H-NMR Differentiation (DMSO-d6)
-
This compound: The coupling pattern is distinct. Look for a broad singlet (NH/OH exchangeable) around 12-13 ppm.
-
H-4, H-5, H-6 protons show an ABC or AMX system.
-
Key shift: The C-2 carbonyl (in pyridone form) shifts the adjacent protons compared to the 6-isomer.
-
-
Melting Point:
-
This compound: 258–260°C (alpha-form).[10]
-
6-Hydroxynicotinic Acid: >300°C (often decomposes).
-
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Methanol (90:10).
-
Detection: UV @ 254 nm.
-
Retention Time: 2-HNA typically elutes after Nicotinic acid but before 2-Chloronicotinic acid.
Alternative Biocatalytic Route (Green Chemistry)
For facilities equipped for fermentation, an enzymatic route offers higher regioselectivity without hazardous reagents like
-
Biocatalyst: Pseudomonas sp. (e.g., strain MCI3289) or Bacillus niacini.
-
Enzyme: Nicotinate hydroxylase (Nicotinate dehydrogenase).
-
Mechanism: These enzymes introduce a hydroxyl group specifically at the C-6 position usually, but specific strains or engineered variants (hydroxylases) can target C-2.
-
Note: Wild-type Pseudomonas often produces 6-hydroxynicotinic acid .
-
Application Note: For strict 2-hydroxy synthesis, the chemical route (Section 3) is currently more reliable for standard synthesis labs unless a specific C-2 hydroxylase clone is available.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete oxidation due to water in acetic acid. | Use Glacial Acetic Acid and excess |
| Violent Exotherm in Step 2 | Fast addition of base or wet reagents. | Dry N-oxide thoroughly. Add base at 0°C dropwise. |
| Product is Yellow/Brown | Polymerization or residual iodine/chlorine species. | Recrystallize from water with activated charcoal. |
| Presence of 6-Isomer | Temperature too high during rearrangement (if using Ac2O method). | Use the |
References
-
Chemical Synthesis via N-Oxide/POCl3
-
N-Oxide Rearrangement Mechanism (Boekelheide Context)
-
Biocatalytic Route (Microbial)
-
General Properties & Crystallization
Sources
- 1. JP2864653B2 - Method for producing this compound derivative - Google Patents [patents.google.com]
- 2. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 3. WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. Nicotinic acid N-oxide - Wikipedia [en.wikipedia.org]
- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 8. bkcs.kchem.org [bkcs.kchem.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. 1031. The reaction of nicotinic acid 1-oxide and 3-picoline 1-oxide with acetic anhydride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Robust HPLC-UV Method for the Quantification of 2-Hydroxynicotinic Acid: Development, Protocol, and Validation
Abstract
This application note describes a comprehensive, science-driven approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxynicotinic acid. Addressing the analytical challenges posed by the analyte's high polarity, this guide details a systematic process encompassing column and mobile phase selection, pH optimization, and full method validation in accordance with ICH Q2(R2) guidelines. The final isocratic method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for routine analysis in research and quality control environments.
The Analytical Challenge: Understanding this compound
This compound is a pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In its solid state, it primarily exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[3] Accurate quantification is crucial for process monitoring and quality assurance. However, its molecular structure presents a significant hurdle for conventional RP-HPLC.
The key to developing a successful chromatographic method lies in understanding the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Method Development |
|---|---|---|
| Molecular Formula | C₆H₅NO₃ | - |
| Molecular Weight | 139.11 g/mol | - |
| CAS Number | 609-71-2 | For substance identification.[2] |
| pKa (predicted) | ~2.40 | The carboxylic acid group's ionization is pH-dependent. This is the most critical parameter for controlling retention.[4][5] |
| Appearance | White to light yellow powder | Guides solvent selection for stock solutions.[2][4] |
| Solubility | Soluble in 0.1 M NaOH and formic acid.[4] | Indicates that pH adjustment is necessary for solubilization in aqueous media. |
The primary challenge is the compound's polar nature. Polar analytes exhibit weak hydrophobic interactions with traditional non-polar stationary phases (like C18), often resulting in poor retention and elution near the solvent front, where interference from excipients or impurities is common.[6] Therefore, a strategic approach is required to achieve adequate retention and a robust separation.
Method Development Strategy: A Logic-Driven Approach
Our strategy is built on systematically addressing the challenges identified from the analyte's properties. The goal is to manipulate the analyte's chemistry and the chromatographic environment to achieve optimal retention, peak shape, and resolution.
Diagram 1: HPLC Method Development Workflow for this compound.
Causality Behind Experimental Choices
-
Column Selection: Standard C18 columns can suffer from poor retention for polar compounds in highly aqueous mobile phases.[6] To counteract this, we select a modern "AQ" type or polar-embedded C18 column (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3). These columns are specifically designed to prevent phase collapse in high-water conditions and offer alternative selectivity for polar analytes.[7]
-
Mobile Phase pH Optimization: This is the most critical factor for retaining this compound.
-
The Principle of Ion Suppression: In reversed-phase chromatography, the non-ionized (neutral) form of an analyte is more hydrophobic and therefore more strongly retained.[8]
-
Applying the Principle: this compound has a carboxylic acid group with a pKa of approximately 2.4.[4] By adjusting the mobile phase pH to be at least 1.5-2 units below the pKa, we can ensure the carboxylic acid group is fully protonated (-COOH) and neutral.[9][10] A mobile phase pH of ~2.2 is therefore an ideal starting point. This "ion suppression" dramatically increases retention.[8][11]
-
Buffer Choice: A low pH is achieved using an acid modifier. Phosphoric acid is an excellent choice for UV-based methods due to its low UV cutoff and strong buffering capacity in this pH range. A concentration of 20-25 mM is typically sufficient.[9]
-
-
Organic Modifier and Detection Wavelength:
-
Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength.[11]
-
Detection: A Photodiode Array (PDA) detector is used to scan a solution of this compound across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification.
-
Final Optimized HPLC Method: Protocol
This protocol was established following the systematic development strategy outlined above.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.
-
Column: Agilent ZORBAX StableBond-AQ, 4.6 x 150 mm, 5 µm (P/N: 883975-914) or equivalent AQ-type C18 column.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard (>98% purity)[12]
-
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.2) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or determined λmax) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing ~900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Diluent: Prepare a mixture of Water/Acetonitrile (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add ~15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix.
-
Working Standard & Sample Preparation: Prepare working standards (e.g., for a calibration curve from 1-100 µg/mL) and samples by diluting the stock solution or dissolving the sample material in the diluent to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation provides documented evidence that the procedure is fit for its intended purpose.[13] The following protocols adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank (diluent), placebo, and a spiked sample. | No interference at the retention time of the analyte peak. Peak purity index > 0.999. |
| Linearity | Analyze a 5-point calibration curve (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Analyze samples spiked with analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: 6 replicate injections of a 50 µg/mL standard. Intermediate: Repeatability test on a different day by a different analyst. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine signal-to-noise ratio (S/N) of low-concentration standards. | S/N ratio ≥ 10. |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic). | Retention time shift acceptable; RSD of peak area ≤ 2.0%. |
Expected Results and Conclusion
Following the optimized method, a typical chromatogram should display a sharp, symmetrical peak for this compound at a retention time of approximately 4-6 minutes, well-resolved from the solvent front. The validation experiments are expected to meet all acceptance criteria outlined in Table 3, confirming the method is specific, linear, accurate, precise, and robust for the intended analytical range.
This application note provides a complete blueprint for the development and validation of an HPLC method for this compound. By grounding the experimental design in the analyte's fundamental physicochemical properties, particularly its pKa, a highly reliable and robust method was achieved. This systematic approach ensures the generation of high-quality, defensible data in a regulated laboratory environment.
References
-
MasterControl Inc. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
European Medicines Agency. (2023, November 1). ICH Q2(R2) validation of analytical procedures - scientific guideline. EMA. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Retrieved from [Link]
-
Arbor Biosciences. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Arbor Biosciences. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]
-
Hussain, S. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. International Environmental Technology. Retrieved from [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Esteves, C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Solid-state identity of this compound and its polymorphism. CrystEngComm. Retrieved from [Link]
Sources
- 1. This compound CAS#: 609-71-2 [m.chemicalbook.com]
- 2. This compound | 609-71-2 [chemicalbook.com]
- 3. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. longkechem.com [longkechem.com]
- 5. This compound | 609-71-2 [amp.chemicalbook.com]
- 6. sepscience.com [sepscience.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | 609-71-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. database.ich.org [database.ich.org]
- 14. mastercontrol.com [mastercontrol.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Efficiency Esterification of 2-Hydroxynicotinic Acid
This Application Note is structured to guide researchers through the specific challenges of esterifying 2-Hydroxynicotinic acid (2-HNA), a molecule whose zwitterionic and tautomeric nature presents unique synthetic hurdles.
Executive Summary
The esterification of this compound (2-HNA) is complicated by its existence as a stable zwitterion and its tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms. Standard Fischer esterification often suffers from poor solubility and slow kinetics.
This guide details two validated protocols:
-
Thionyl Chloride (
) Mediated Methanolysis: The "Gold Standard" for high yield and kinetic drive. -
Sulfuric Acid Catalyzed Reflux: A scalable alternative for non-time-sensitive applications.
Scientific Foundation: The Tautomeric Lock
To successfully esterify 2-HNA, one must understand why it resists reaction. In solution, 2-HNA exists primarily as the 2-pyridone tautomer (Structure B below).
-
The Problem: The 2-pyridone form stabilizes the molecule, reducing the electrophilicity of the carboxylic acid carbon. Furthermore, the molecule exists as a zwitterion (protonated nitrogen, carboxylate anion) in neutral media, rendering it insoluble in non-polar solvents and resistant to nucleophilic attack.
-
The Solution: Strong acidic conditions are required not just for catalysis, but to protonate the carbonyl oxygen , breaking the zwitterionic lock and activating the carboxyl group for nucleophilic attack by methanol.
Mechanism & Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the activation pathway required for esterification.
Figure 1: Reaction pathway showing the dominant pyridone tautomer and the necessity of acid chloride activation.
Protocol 1: Thionyl Chloride Mediated Methanolysis (Gold Standard)
Rationale: This method generates anhydrous HCl in situ and activates the carboxylic acid via an acid chloride intermediate (or mixed anhydride), driving the reaction to completion despite the steric and electronic deactivation of the substrate.
Safety Warning:
Reagents
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (2.0 - 3.0 eq) -
Methanol (Anhydrous, solvent volume ~10-15 mL per gram of acid)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen line.
-
Suspension: Charge the RBF with Methanol first. Cool the methanol to 0°C using an ice bath.
-
Activation (In Situ): Add Thionyl Chloride dropwise to the cold methanol over 15–20 minutes.
-
Note: This generates anhydrous HCl exothermically. Control the rate to prevent bumping.
-
-
Addition: Add the solid This compound to the solution in one portion.
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours .
-
Self-Validating Check: The initial suspension should gradually dissolve, becoming a clear (often pale yellow) solution as the ester forms.
-
-
Quench & Isolation:
-
Cool to room temperature.[2]
-
Concentrate the mixture in vacuo (rotary evaporator) to remove excess methanol and
. A solid residue (hydrochloride salt of the ester) will remain. -
Neutralization (Critical): Resuspend the residue in minimal water/ice. Slowly add saturated
solution until pH reaches 7–8 . Do not exceed pH 9, as the phenolic/pyridone proton can be removed, making the product water-soluble. -
Dry organic layer over
, filter, and concentrate.
-
Protocol 2: Sulfuric Acid Catalyzed Reflux
Rationale: Useful for large-scale batches where thionyl chloride handling is restricted. This method relies on Le Chatelier's principle; using excess methanol drives the equilibrium.
Reagents
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (
) (0.5 - 1.0 eq) -
Methanol (Large excess, as solvent)
Step-by-Step Methodology
-
Suspension: Suspend this compound in Methanol (20 mL/g).
-
Catalyst Addition: Carefully add concentrated
dropwise. -
Reflux: Heat to vigorous reflux for 12–24 hours .
-
Optimization: For higher yields, use a Dean-Stark trap with a ternary azeotrope (e.g., Methanol/Benzene or Methanol/Toluene) to physically remove water, though this complicates the setup.
-
-
Workup:
-
Concentrate to ~20% of original volume.
-
Pour into crushed ice/water.
-
Neutralize with solid
to pH 7. -
Filter the precipitated solid (if solid) or extract with Dichloromethane (DCM).
-
Analytical Validation & Data
To ensure the integrity of your synthesis, compare your product against these reference parameters.
Quantitative Comparison of Methods
| Metric | Method A ( | Method B ( |
| Reaction Time | 4–6 Hours | 12–24 Hours |
| Typical Yield | 85–95% | 60–75% |
| Purity (Crude) | High (>95%) | Moderate (contains unreacted acid) |
| Risk Profile | High ( | Moderate (Corrosive acid) |
Spectroscopic Validation
1H NMR (DMSO-d6 or CDCl3):
-
Ester Methyl: Look for a sharp singlet at
3.8 – 3.9 ppm (3H). -
Aromatic Protons:
- ~8.2 ppm (dd, H-6)
- ~8.0 ppm (dd, H-4)
- ~6.9 ppm (t/dd, H-5)
-
Disappearance: The broad carboxylic acid proton (
>11 ppm) must be absent.
Workflow Visualization
Figure 2: Operational workflow for the Thionyl Chloride method.
Troubleshooting & Causality
-
Issue: Low yield, starting material remaining.
-
Cause: Incomplete activation due to water in the solvent or old
. -
Fix: Use anhydrous methanol and fresh
. Ensure the reflux is vigorous.
-
-
Issue: Product lost during aqueous workup.
-
Cause: The pH was too high (>9). 2-Hydroxynicotinates have an acidic proton (on the OH/NH). In strong base, they form a water-soluble salt.
-
Fix: Strictly monitor pH during neutralization. Stop at pH 7-8.
-
-
Issue: Chlorination of the ring (formation of 2-chloronicotinate).
-
Cause: Reaction temperature too high or use of DMF catalyst with neat
. -
Fix: Adhere to the in situ method (Methanol as solvent). The alcohol competes for the acyl chloride faster than the ring chlorination can occur.
-
References
-
Organic Syntheses Procedure (General Thionyl Chloride/Methanol Protocol)
-
Tautomerism of Hydroxynicotinic Acids
- Solubility and crystallization studies on the hydroxynicotinic acid family.
-
Source:
-
Thionyl Chloride Mechanism & Safety
-
Fischer Esterification Fundamentals
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
Source:
Sources
Decarboxylation reaction mechanism of 2-Hydroxynicotinic acid
Application Note: Decarboxylation of 2-Hydroxynicotinic Acid
Part 1: Introduction & Strategic Overview
This compound (2-HNA) is a critical heterocyclic building block used in the synthesis of HIV integrase inhibitors and various agrochemicals. Its decarboxylation yields 2-pyridone (also known as 2-hydroxypyridine), a scaffold ubiquitous in medicinal chemistry.
While decarboxylation is a standard transformation, 2-HNA presents a unique challenge due to lactam-lactim tautomerism . In the solid state and polar solvents, the compound exists predominantly as the 2-pyridone (lactam) tautomer, whereas the 2-hydroxypyridine (lactim) form is favored in the gas phase or non-polar media.
The Core Challenge:
Standard thermal decarboxylation of aromatic acids often requires forcing conditions (
This guide details the mechanistic rationale and provides two validated protocols: a Base-Catalyzed Solvent Method (high purity) and a Thermal/Neat Method (high throughput).
Part 2: Mechanistic Insight
The decarboxylation of 2-HNA is not a simple homolytic cleavage.[1] It is driven by the stability of the intermediate anion generated at the C3 position.
The "Vinylogous -Keto" Pathway
In the 2-pyridone form , the carbonyl at C2 is adjacent to the carboxyl group at C3. Upon deprotonation (or thermal activation), the loss of
-
Activation: The carboxylate releases
.[2][3] -
Stabilization: The developing negative charge at C3 is delocalized onto the C2 carbonyl oxygen (forming an enolate-like intermediate).
-
Protonation: The intermediate abstracts a proton (from solvent or conjugate acid) to restore the aromatic/pyridone system.
Visualizing the Mechanism
The following diagram illustrates the tautomeric equilibrium and the resonance stabilization that lowers the activation energy for decarboxylation.
Figure 1: Mechanistic pathway showing the critical role of the Lactam tautomer in stabilizing the post-decarboxylation intermediate.
Part 3: Validated Protocols
Protocol A: Base-Catalyzed Decarboxylation (Recommended)
Best for: High purity requirements, gram-scale synthesis, and avoiding sublimation.
Principle: Using a mild base (
Materials:
-
This compound (2-HNA)
-
Potassium Carbonate (
), anhydrous -
Toluene (Reagent Grade)
-
Hydrochloric Acid (1M and 6M)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a mineral oil bubbler (to monitor
evolution). -
Charging: Add 2-HNA (13.9 g, 100 mmol) and
(0.5 equiv, 6.9 g, 50 mmol) to the flask.-
Note: Stoichiometric base is not required; catalytic amounts often suffice, but 0.5 equiv ensures rapid conversion.
-
-
Solvent: Add Toluene (100 mL). The starting material will exist as a suspension.
-
Reaction: Heat the mixture to reflux (
).-
Observation: Vigorous bubbling indicates
release. The suspension typically changes color (white to pale yellow/orange) as the reaction proceeds.
-
-
Monitoring: Continue reflux until gas evolution ceases (approx. 4–6 hours). TLC (10% MeOH in DCM) can confirm consumption of starting material (
shifts to for 2-pyridone). -
Workup:
-
Cool the reaction to room temperature.
-
Add water (50 mL) to dissolve the potassium salts. Separate the phases (if product is soluble in toluene) OR evaporate toluene if product precipitates.
-
Refined Workup for 2-Pyridone: 2-pyridone is water-soluble.[4] Extract the aqueous layer with DCM (
) if checking organic phase, OR simply acidify the aqueous residue to pH 6-7 and concentrate to dryness, then recrystallize from ethanol.
-
-
Purification: Recrystallize from Ethanol/Ether or sublime under vacuum if ultra-high purity is needed.
Protocol B: Thermal Decarboxylation (Neat)
Best for: Rapid screening, small scales (<1g), or when solvent waste must be minimized.
Safety Warning: This method generates significant pressure if sealed. Perform in an open vessel or controlled pressure reactor.
-
Heating: Place 2-HNA (500 mg) in a sublimation apparatus or a heavy-walled reaction tube.
-
Temperature: Heat the sand bath/block to
. (MP of 2-HNA is , but decarboxylation often precedes melting). -
Process: The solid will "melt" with effervescence. Maintain temperature for 30 minutes.
-
Isolation: The residue is crude 2-pyridone. Quantitative yield is often achieved, but purity is lower than Method A due to potential thermal dimerization.
Part 4: Analytical Validation & Data
Table 1: Physicochemical Comparison
| Parameter | Substrate: 2-HNA | Product: 2-Pyridone |
| Formula | ||
| MW | 139.11 g/mol | 95.10 g/mol |
| Melting Point | 258–261°C (dec) | 105–107°C |
| Appearance | White crystalline powder | Off-white/beige crystals |
| Solubility | Soluble in formic acid, DMSO | Soluble in water, ethanol, DCM |
NMR Diagnostics (
-
Disappearance: The carboxylic acid proton (broad singlet,
) disappears. -
Shift: The C3-H proton in 2-pyridone appears as a doublet/multiplet in the aromatic region (
), distinct from the downfield shift caused by the -COOH group in the starting material.
Part 5: Experimental Workflow Diagram
Figure 2: Operational workflow for the base-catalyzed decarboxylation protocol.
Part 6: Troubleshooting & Optimization
-
Incomplete Reaction: If TLC shows remaining starting material after 6 hours, add a catalytic amount of copper powder (classic Ullmann-type decarboxylation catalyst) or switch to a higher boiling solvent like Quinoline (
). -
Sublimation: 2-pyridone sublimes easily. Do not apply high vacuum at high temperatures during drying.
-
Charring: If using Method B (Neat), ensure the atmosphere is inert (
or ) to prevent oxidative degradation at high temperatures.
References
-
Master Organic Chemistry. (2022).[2] Decarboxylation of Beta-Keto Acids. Retrieved October 24, 2025, from [Link]
-
ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Iranian Journal of Pharmaceutical Research. Retrieved October 24, 2025, from [Link]
-
WuXi Biology. (n.d.). Tautomerism of 2-Hydroxypyridine and 2-Pyridone. Retrieved October 24, 2025, from [Link]
Sources
Application Notes & Protocols: Strategic Chlorination of 2-Hydroxynicotinic Acid using Phosphorus Oxychloride (POCl₃)
Preamble: The Strategic Importance of 2-Chloronicotinic Acid
2-Chloronicotinic acid (2-CNA) serves as a pivotal building block in the synthesis of numerous high-value compounds within the pharmaceutical and agrochemical industries.[1] Its halogenated pyridine scaffold is a key pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), herbicides like boscalid, and antiviral agents.[1][2] The conversion of the readily available 2-hydroxynicotinic acid to 2-CNA is, therefore, a cornerstone reaction for drug discovery and development pipelines.
This document provides a detailed, field-proven guide to performing this transformation using phosphorus oxychloride (POCl₃). We will move beyond a simple recitation of steps to explore the underlying mechanism, justify critical process parameters, and equip the researcher with the knowledge to execute this reaction safely and efficiently for reproducible, high-purity yields.
Reaction Causality: The "Why" Behind the Chlorination Mechanism
The conversion of a 2-hydroxypyridine moiety to a 2-chloropyridine is a classic deoxychlorination reaction.[3] While seemingly a straightforward substitution, the process involves the activation of the hydroxyl group into a better leaving group.
First, it is crucial to recognize that this compound exists in a tautomeric equilibrium with its 2-pyridone form. The reaction proceeds through the hydroxyl tautomer. The lone pair of electrons on the hydroxyl oxygen initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphorodichloridate intermediate, effectively converting the poor hydroxyl leaving group into a bulky, electron-deficient phosphoryl group that is an excellent leaving group.
Subsequently, a chloride ion, liberated from the POCl₃, acts as a nucleophile, attacking the C2 position of the pyridine ring. The departure of the stable dichlorophosphate anion drives the reaction forward, yielding the desired 2-chloronicotinic acid. The entire process is an elegant display of converting a thermodynamically stable hydroxyl group into a reactive intermediate to achieve the desired substitution.
Caption: The mechanistic pathway for the chlorination of this compound.
Critical Safety Mandates: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic liquid that reacts violently and exothermically with water, releasing toxic hydrogen chloride gas. Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[4][5]
-
Ventilation: All manipulations involving POCl₃ must be performed inside a certified, high-performance chemical fume hood.[4][5]
-
Water Incompatibility: Ensure the reaction setup is completely dry. POCl₃ reacts violently with water. Use oven-dried glassware.
-
Quenching Procedure: The quenching of excess POCl₃ is the most hazardous step. The reaction mixture must be added very slowly to a large volume of crushed ice or ice-cold water with vigorous stirring in the fume hood. Never add water to the reaction mixture.
-
Spill & Waste: Have a spill kit ready (e.g., dry sand, sodium bicarbonate). All liquid and solid waste must be treated as hazardous and disposed of according to institutional guidelines.
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid
This protocol is designed for a laboratory scale and emphasizes safety and reproducibility. Using excess POCl₃ serves as both the chlorinating agent and the solvent, a common and effective strategy.[6][7]
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Notes |
| This compound | 609-71-2 | 139.11 | 10.0 g (71.8 mmol) | Starting material. Ensure it is dry.[8] |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL (~82.5 g, 538 mmol) | Reagent and solvent. Corrosive & toxic. |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | For work-up and washing. |
| Crushed Ice | N/A | N/A | ~500 g | For quenching. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed (e.g., 2M solution) | For pH adjustment during work-up. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (e.g., 2M solution) | For final product precipitation. |
Equipment
-
250 mL round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
1 L beaker for quenching
-
Buchner funnel and filter flask setup
-
Standard laboratory glassware
Step-by-Step Synthesis Workflow
Caption: A high-level experimental workflow for the synthesis of 2-chloronicotinic acid.
-
Reaction Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a fume hood. Ensure all glassware is scrupulously dry. Attach a drying tube to the top of the condenser.
-
Charging Reagents: Carefully add this compound (10.0 g) to the flask. In the fume hood, slowly add phosphorus oxychloride (50 mL). The mixture will form a slurry.
-
Heating and Reflux: Begin stirring and gently heat the mixture using the heating mantle. Heat the reaction to a steady reflux (the boiling point of POCl₃ is ~105 °C). Maintain this reflux for 2-4 hours. The reaction mixture should become a clearer, yellowish solution as the starting material is consumed.[9] Monitor the reaction progress by TLC if desired.
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Quenching (Critical Step): Prepare a 1 L beaker containing approximately 500 g of crushed ice and 200 mL of cold deionized water. Place this beaker in an ice bath to keep it cold. With vigorous stirring, add the cooled reaction mixture dropwise to the ice water using a pipette or dropping funnel. This process is highly exothermic and will generate HCl gas. Perform this step slowly and carefully to control the reaction rate.
-
Product Isolation: Once the quenching is complete, the crude 2-chloronicotinic acid may precipitate. To ensure maximum precipitation, adjust the pH of the solution to approximately 2.0-2.5 using a dilute sodium hydroxide solution, followed by acidification with hydrochloric acid if necessary.[10][11] Stir the slurry in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold deionized water to remove any residual acids.
-
Drying & Purification: Press the solid as dry as possible on the filter. For higher purity, the crude product can be recrystallized from water or a methanol/water mixture.[11] Dry the final white crystalline product in a vacuum oven. The expected yield is typically in the range of 65-85%.[10][12]
Product Characterization & Validation
Confirm the identity and purity of the synthesized 2-chloronicotinic acid using standard analytical techniques.
| Parameter | Expected Result | Source |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 190–191 °C (uncorrected) | [2] |
| ¹H NMR | Spectrum consistent with 2-chloropyridine-3-carboxylic acid structure | [13] |
| IR Spectroscopy | Presence of C=O (acid), C-Cl, and aromatic C-H stretches | [14] |
| Purity (HPLC) | >99% after recrystallization | [13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating time or temperature. | Ensure a steady reflux is maintained for the full duration. Confirm reaction completion with TLC before work-up. |
| Wet reagents or glassware. | Use oven-dried glassware and anhydrous starting material. POCl₃ is highly sensitive to moisture. | |
| Dark/Colored Product | Reaction temperature was too high, causing decomposition. | Maintain a controlled reflux; do not overheat. Consider purification with activated charcoal during recrystallization.[11] |
| Incomplete removal of impurities. | Ensure thorough washing of the crude product with cold water. Perform recrystallization carefully. | |
| Violent/Uncontrolled Quench | Reaction mixture added too quickly to water. | Add the reaction mixture dropwise to a vigorously stirred, large excess of ice. This is the most critical safety step. |
References
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
- Luebke, G., et al. (1979). Process for the production of pure white 2-chloronicotinic acid (U.S. Patent No. 4,144,238). U.S. Patent and Trademark Office.
- Liu, C., et al. (2008). Preparation method of 2-chloronicotinic acid (Chinese Patent No. CN101117332A). Google Patents.
- Liu, C., et al. (2011). The preparation method of 2-chloronicotinic acid (Chinese Patent No. CN101117332B). Google Patents.
-
Wu, Y., et al. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data, 65(1), 132-140. Retrieved from [Link]
-
Xu, D., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4541. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination Reagent Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]
-
China/Asia On Demand (CAOD). (2011). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Chlorination of 2-Hydroxynicotinic Acid
Executive Summary
This application note details the chemical transformation of 2-hydroxynicotinic acid (2-HNA) to 2-chloronicotinic acid (2-CNA). Unlike the oxidative chlorination of nicotinic acid N-oxide, this protocol utilizes a nucleophilic aromatic substitution (
The guide presents two validated protocols:
-
Protocol A (Standard): High-temperature chlorodehydroxylation using Phosphoryl Chloride (
). -
Protocol B (Catalytic): Vilsmeier-Haack type activation using Thionyl Chloride (
) and Dimethylformamide (DMF).
Critical Insight: The reaction invariably produces 2-chloronicotinoyl chloride (the acid chloride) as the primary intermediate. Successful isolation of the target acid requires a controlled hydrolysis step that cleaves the acyl chloride without displacing the aromatic chloride.
Chemical Strategy & Mechanism[2][3][4][5][6]
Tautomeric Equilibrium
The starting material, this compound, exists in equilibrium with its 2-pyridone tautomer.[1] The pyridone form is the reactive species for the initial electrophilic attack.
Reaction Mechanism
The transformation proceeds via an activation-substitution pathway.
-
Activation: The carbonyl oxygen of the pyridone (or the hydroxyl group) attacks the electrophilic center of the reagent (
in or in ). -
Leaving Group Formation: This creates a highly reactive intermediate (phosphoryl or chlorosulfite species).
-
Nucleophilic Attack: Chloride ions in solution attack the C2 position, restoring aromaticity and expelling the leaving group.
-
Side Reaction (Desirable): The C3 carboxylic acid is simultaneously converted to an acid chloride (
).
Figure 1: Mechanistic pathway showing tautomerization, activation, and the critical hydrolysis step.[1]
Experimental Protocols
Protocol A: Mediated Synthesis (Standard)
Best for: Large scale, robust conversion where high heat is acceptable.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Phosphoryl chloride (
) (5.0 - 8.0 eq) – Acts as solvent and reagent -
Quinoline or Pyridine (0.1 eq) – Base catalyst
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2). Warning: System must be dry.
-
Addition: Charge the flask with this compound. Carefully add
. Add the catalytic base (Quinoline). -
Reaction: Heat the mixture to reflux (
). The suspension will clear as the starting material is consumed and converted to the acid chloride.-
Duration: 4–6 hours.[2] Monitor by TLC (ensure hydrolysis of aliquot before spotting).
-
-
Distillation (Critical): Once complete, distill off excess
under reduced pressure. This reduces the violence of the quench. -
Quench/Hydrolysis:
-
Cool the residue to
. -
Pour the residue slowly onto crushed ice with vigorous stirring. The acid chloride will hydrolyze to the carboxylic acid.
-
Exotherm Alert: Temperature must be kept
to prevent hydrolysis of the C2-chloro group.
-
-
Isolation:
-
Adjust pH to 2.0–2.5 using 10% NaOH or solid
. -
The product precipitates as a white/off-white solid.
-
Filter, wash with cold water, and dry.[1]
-
Protocol B: / DMF (Catalytic/Green)
Best for: Lab scale, easier workup, avoiding phosphorus waste.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Thionyl Chloride (
) (3.0 eq) -
DMF (Dimethylformamide) (Catalytic, 5-10 mol%)[1]
-
Solvent: Toluene (Optional, or run neat in
)
Step-by-Step Methodology:
-
Activation: In a dried flask, mix 2-HNA and Toluene. Add DMF.[3][4]
-
Addition: Add
dropwise at room temperature. The DMF/ forms a Vilsmeier-Haack reagent (active chlorinating species). -
Reaction: Heat to reflux (
) for 3–5 hours. Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , ) will be observed. Scrubber required. -
Workup:
-
Evaporate excess
and toluene under vacuum. -
Resuspend the resulting oil/solid (2-chloronicotinoyl chloride) in ice water.
-
Stir for 30-60 minutes to ensure complete hydrolysis of the acid chloride to the acid.
-
-
Purification: Adjust pH to 2.0 to precipitate the free acid. Recrystallize from hot water if necessary.
Process Control & Data Analysis
Comparison of Methods
| Metric | Protocol A ( | Protocol B ( |
| Yield | 85 - 92% | 75 - 85% |
| Reaction Temp | 105°C (Reflux) | 80°C (Reflux) |
| Atom Economy | Low (Phosphorus waste) | High (Gaseous byproducts) |
| Safety Profile | Severe (Water reactive, difficult quench) | Moderate (Gas evolution) |
| Impurity Profile | Phosphorus residues | Sulfur residues |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 2-chloronicotinic acid.
Troubleshooting & Critical Parameters
The "Brown Product" Issue
Symptom: The final product is dark brown or black rather than white/cream.
-
Cause: Thermal decomposition or polymerization of the intermediate acid chloride during the distillation of excess
. -
Fix: Do not distill to dryness. Leave a small volume of solvent/reagent, or use a chaser solvent (like toluene) during distillation.
Incomplete Hydrolysis
Symptom: Melting point is depressed; IR shows split carbonyl peaks.
-
Cause: The intermediate 2-chloronicotinoyl chloride is surprisingly stable. Simply pouring it into water may not hydrolyze it instantly if the water is too cold or stirring is inefficient.
-
Fix: Ensure the quench mixture is stirred for at least 30 minutes. If necessary, raise the pH to 10 (forming the soluble sodium salt) to drive hydrolysis, then re-acidify to pH 2 to precipitate.[1]
Safety: The Quench
Hazard: Quenching
-
Protocol: Never add water to the reaction mixture. Always add the reaction mixture slowly to a large excess of ice/water. Maintain temperature
to prevent the 2-chloro group from hydrolyzing back to a hydroxyl group.
References
-
ChemicalBook. (2025).[5][6] 2-Chloronicotinic acid Chemical Properties and Synthesis.Link
-
Org. Synth. (1950). 2-Chloronicotinonitrile (Analogous chlorination protocol). Organic Syntheses, Coll.[1] Vol. 4, p.166. Link
-
Patent US4144238A. (1979). Process for the production of pure white 2-chloronicotinic acid.[7][8] (Describes the hydrolysis of the acid chloride intermediate). Link
-
Master Organic Chemistry. (2014). Mechanism of SOCl2 Chlorination (Vilsmeier-Haack activation).Link
-
NOAA. (2025). Phosphorus Oxychloride Safety Data & Reactivity Profile.[9] CAMEO Chemicals. Link
Sources
- 1. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering the Purification of 2-Hydroxynicotinic Acid: A Guide to Recrystallization Solvent Systems
Introduction: The Critical Role of Purity for 2-Hydroxynicotinic Acid
This compound, a key heterocyclic building block, is integral to the synthesis of a multitude of pharmaceutical agents and other high-value chemical entities. Its molecular structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, imparts a unique polarity and reactivity profile. The purity of this compound is not merely a matter of analytical neatness; it is a prerequisite for predictable reaction kinetics, optimal yields, and the ultimate safety and efficacy of the final product. Impurities can act as catalysts, inhibitors, or introduce unwanted side reactions, compromising the integrity of complex synthetic pathways. Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the high purity standards demanded in research, development, and production.[1] This application note provides a comprehensive guide to selecting and implementing effective recrystallization solvent systems for this compound, empowering researchers to consistently obtain high-purity material.
Theoretical Framework: The Science of Solvent Selection
The foundation of a successful recrystallization lies in the differential solubility of the target compound in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The solvent should readily dissolve the compound of interest, this compound, near its boiling point.
-
Low Solubilizing Power at Ambient or Sub-Ambient Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or largely insoluble in the hot solvent (allowing for removal via hot filtration).
-
Inertness: The solvent must not react chemically with this compound.
-
Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals.
This guide will explore both single-solvent and mixed-solvent systems, providing a versatile toolkit for the purification of this compound.
Data-Driven Solvent Selection: Solubility Profile of this compound
A systematic study of the solubility of hydroxynicotinic acid isomers has provided valuable quantitative data for this compound in two common protic solvents: water and ethanol.[3] This data, presented in Table 1, forms the empirical basis for the single-solvent protocols detailed below.
| Temperature (°C) | Solubility in Water ( g/100g solvent) | Solubility in Ethanol ( g/100g solvent) |
| 15 | ~1.2 | ~0.8 |
| 25 | ~1.8 | ~1.2 |
| 40 | ~3.5 | ~2.2 |
| 60 | ~7.8 | ~4.5 |
Table 1: Temperature-dependent solubility of this compound in water and ethanol. Data extrapolated from mole fraction solubility data presented by R.F.S. Lérias, et al. (2015).[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
Water is an excellent choice for the recrystallization of this compound due to the compound's significant increase in solubility with temperature.[1][3] It is also non-toxic, non-flammable, and inexpensive.
Step-by-Step Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding approximately 10-12 mL of deionized water. Add a magnetic stir bar or boiling chips.
-
Heating: Gently heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil.
-
Achieving Saturation: If the solid has not completely dissolved upon reaching boiling point, add small aliquots (0.5-1 mL) of hot water until a clear solution is obtained. It is crucial to add the minimum amount of hot solvent necessary to fully dissolve the solid to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present (observed as suspended particles in the hot, clear solution), perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, further cooling in an ice-water bath for 30-60 minutes will maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature appropriate for removing water without causing decomposition of the product.
Protocol 2: Single-Solvent Recrystallization from Ethanol
Ethanol is another viable option, particularly if impurities are more soluble in ethanol than in water.[3]
Step-by-Step Methodology:
-
Dissolution: To 1 gram of crude this compound in an Erlenmeyer flask, add approximately 20-25 mL of ethanol. Add a magnetic stir bar or boiling chips.
-
Heating: Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieving Saturation: If necessary, add small portions of hot ethanol until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Washing: Collect the crystals via vacuum filtration and wash with a small volume of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Mixed-Solvent Recrystallization
A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics. This typically involves a "good" solvent, in which the compound is highly soluble, and a "bad" solvent, in which the compound is poorly soluble. For this compound, a polar protic solvent like ethanol or methanol can serve as the "good" solvent, while a less polar or non-polar solvent can act as the "bad" solvent. Based on the solubility of the structurally similar nicotinic acid, we can infer potential solvent pairs.[4][5]
Recommended Solvent System: Ethanol-Water or Methanol-Diethyl Ether
Step-by-Step Methodology (Ethanol-Water Example):
-
Dissolution in "Good" Solvent: Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of "Bad" Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to induce maximum crystallization.
-
Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the crystallization solution), and dry under vacuum.
Visualization of the Recrystallization Workflow
Sources
Introduction: The Versatility of Schiff Bases from a Pyridine Scaffold
An in-depth guide for the synthesis of Schiff bases derived from 2-Hydroxynicotinic acid, designed for researchers, scientists, and professionals in drug development.
Schiff bases, compounds featuring an azomethine or imine group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1] Their facile synthesis, structural versatility, and the diverse coordinating ability of the imine nitrogen have established them as privileged ligands in coordination chemistry and as scaffolds in medicinal chemistry.[2][3] When derived from heterocyclic precursors like this compound, the resulting Schiff bases incorporate additional heteroatoms (N, O) that can act as coordination sites, enhancing their potential to form stable metal complexes with significant biological and catalytic activities.[1][4]
This compound is an intriguing starting material. In the solid state, it exists predominantly as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[5][6] This structural feature, combined with the carboxylic acid moiety, provides a unique electronic environment and a handle for further chemical modification. The direct condensation of an amine with a carbonyl compound is the classic method for Schiff base synthesis.[7][8] However, this compound lacks a primary amine. Therefore, a common and effective strategy involves a two-step synthesis: first, the conversion of the carboxylic acid group into a more reactive hydrazide, followed by the condensation of this hydrazide with a suitable aldehyde or ketone. This guide provides detailed protocols for this two-step synthesis, exploring both conventional and green chemistry approaches.
PART 1: Core Synthesis Strategy & Mechanism
The overall strategy involves two key transformations:
-
Hydrazide Formation: The carboxylic acid of this compound is converted to a nicotinohydrazide derivative using hydrazine hydrate. This step introduces the nucleophilic -NH2 group required for the subsequent condensation.
-
Schiff Base Condensation: The newly formed 2-hydroxynicotinohydrazide is reacted with an aldehyde or ketone. The reaction proceeds via a nucleophilic addition of the terminal amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine (Schiff base).[2]
Caption: Overall synthetic workflow from this compound.
PART 2: Safety & Pre-Experimental Considerations
Hazard Identification and Personal Protective Equipment (PPE)
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
| Reagent | Key Hazards | Recommended PPE |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11] | Goggles, protective gloves, lab coat. Use in a well-ventilated area or fume hood.[9] |
| Hydrazine Hydrate | Toxic, corrosive, and a suspected carcinogen. | Chemical splash goggles, face shield, chemical-resistant gloves and apron. Must be handled in a certified chemical fume hood. |
| Aldehydes/Ketones | Varies by compound; generally flammable, irritants, and potentially toxic. | Goggles, gloves, lab coat. Handle in a fume hood. |
| Solvents (Ethanol, Methanol) | Flammable liquids. Methanol is toxic if ingested, inhaled, or absorbed through the skin. | Goggles, gloves. Use in a well-ventilated area away from ignition sources. |
| Glacial Acetic Acid | Corrosive, causes severe skin burns and eye damage. | Goggles, face shield, chemical-resistant gloves, lab coat. Handle in a fume hood. |
Reagent and Solvent Quality
-
Solvents: Use absolute ethanol or methanol for the condensation step to minimize the presence of water, which can shift the reaction equilibrium away from the product.[2]
-
Aldehydes: Use freshly distilled or high-purity aldehydes, as oxidation to carboxylic acids upon storage can introduce impurities and reduce yields.
PART 3: Detailed Experimental Protocols
Protocol 1: Synthesis of the Precursor, 2-Hydroxynicotinohydrazide
This protocol first converts the carboxylic acid to an ester, which then readily reacts with hydrazine to form the desired hydrazide intermediate.
Step-by-Step Methodology:
-
Esterification:
-
To a 250 mL round-bottom flask, add this compound (e.g., 13.9 g, 0.1 mol) and absolute ethanol (100 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, reduce the solvent volume by approximately half using a rotary evaporator.
-
Carefully pour the concentrated solution into 200 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
The resulting precipitate (ethyl 2-hydroxynicotinate) is collected by vacuum filtration, washed with cold water, and dried.
-
-
Hydrazinolysis:
-
In a 250 mL round-bottom flask, dissolve the dried ethyl 2-hydroxynicotinate (e.g., 16.7 g, 0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (e.g., 7.5 mL, ~0.15 mol) to the solution.
-
Heat the mixture under reflux for 8-10 hours. A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the white crystalline product (2-hydroxynicotinohydrazide) by vacuum filtration.
-
Wash the product with cold ethanol and dry it in a desiccator. The purity is typically high, but it can be recrystallized from ethanol if needed.
-
Protocol 2: Schiff Base Synthesis via Conventional Reflux
This is the standard method for synthesizing Schiff bases, relying on thermal energy to drive the condensation and dehydration steps.[12][13]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2-hydroxynicotinohydrazide (e.g., 1.53 g, 10 mmol) in absolute ethanol (30 mL). Gentle warming may be required to achieve full dissolution.
-
Add the selected aromatic or aliphatic aldehyde/ketone (10 mmol, 1.0 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[14] The acid protonates the carbonyl oxygen, making the carbon more electrophilic, and facilitates the final dehydration step.
-
-
Reflux:
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction's completion using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).
-
-
Isolation and Purification:
-
Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product often precipitates during cooling.
-
Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.[12]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and the catalyst.[12]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain pure Schiff base crystals.
-
Dry the purified product, weigh it, and calculate the percentage yield.
-
Protocol 3: Schiff Base Synthesis via Microwave Irradiation (Green Method)
Microwave-assisted synthesis is an energy-efficient and rapid alternative to conventional heating, often leading to higher yields and cleaner products.[2][7][15]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, place 2-hydroxynicotinohydrazide (e.g., 1.53 g, 10 mmol) and the chosen aldehyde/ketone (10 mmol).
-
Add a minimal amount of solvent like ethanol (2-3 mL) or proceed under solvent-free conditions if the reactants are liquids or have low melting points.[7]
-
-
Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a moderate power level (e.g., 150-300 W) for a short duration (e.g., 2-10 minutes).[15] The optimal time and power should be determined empirically for each specific reaction.
-
Monitor the internal temperature and pressure to ensure they remain within safe limits.
-
-
Isolation:
-
After irradiation, cool the vessel to room temperature.
-
If the product has solidified, add a small amount of cold ethanol, stir, and collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry. Recrystallization can be performed if necessary.
-
Caption: A generalized experimental workflow for synthesis.
PART 4: Characterization of Synthesized Schiff Bases
Structural elucidation and purity assessment are critical for validating the synthesis. The following techniques are standard.
| Technique | Purpose | Key Observational Data |
| FT-IR Spectroscopy | Functional group identification. | Disappearance of C=O stretch from aldehyde (~1700 cm⁻¹) and N-H stretches from hydrazide (~3200-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch, typically in the 1600-1650 cm⁻¹ region.[13] |
| ¹H NMR Spectroscopy | Structural confirmation and purity. | A characteristic singlet for the azomethine proton (-CH=N-) appears downfield, usually between 8.0-9.0 ppm. Signals for aromatic protons and other specific groups will also be present.[8][16] |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | A signal for the azomethine carbon (-C=N-) appears in the 145-165 ppm range. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of the target Schiff base.[16] |
| Melting Point | Purity assessment. | A sharp and specific melting point or range indicates a high degree of purity. |
PART 5: Applications and Future Directions
Schiff bases derived from heterocyclic systems are of immense interest due to their wide spectrum of applications.
-
Medicinal & Pharmaceutical Sciences: The presence of the azomethine group is often critical for biological activity.[2] These compounds and their metal complexes are frequently investigated for their potential as antibacterial, antifungal, antioxidant, and anticancer agents.[3][7][16]
-
Coordination Chemistry & Catalysis: As multidentate ligands, these Schiff bases can coordinate with various transition metals (e.g., Cu, Ni, Co, Zn) to form stable complexes.[1][17] These complexes are explored as catalysts for various organic transformations, such as oxidation, reduction, and polymerization reactions.[1][4]
-
Sensors and Materials: The conjugated system present in many aromatic Schiff bases gives rise to interesting photophysical properties, making them candidates for fluorescent chemosensors for detecting specific metal ions or as components in advanced optical materials.[7]
Caption: Relationship between synthesized Schiff bases and their applications.
References
-
Synthesis of Schiff Bases by Non-Conventional Methods. [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. [Link]
-
Schiff Base Synthesis Experiment. [Link]
-
General method for the synthesis of Schiff bases. [Link]
-
synthesis of an imine or Schiff base - laboratory experiment. [Link]
-
This compound PubChem CID 69114. [Link]
-
Different Schiff Bases—Structure, Importance and Classification. [Link]
-
Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
-
Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. [Link]
-
Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. [Link]
-
SCHEME 1: SYNTHESIS OF SCHIFF BASE (I) Preparation of Schiff Base metal Complexes. [Link]
-
Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
-
Solid-State Identity of this compound and Its Polymorphism. [Link]
-
Solid-state identity of this compound and its polymorphism. [Link]
-
Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]
-
Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes. [Link]
-
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. [Link]
-
Schiff Bases of Hydroxyacetophenones and their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 8. youtube.com [youtube.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
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- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxynicotinic Acid
Welcome to the technical support guide for the synthesis of 2-Hydroxynicotinic Acid (CAS 609-71-2). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] this compound, an important building block for various therapeutic agents, exists in equilibrium with its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, a structural feature that governs much of its chemical behavior.[3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your reaction outcomes and improve final product yield and purity.
Overview of Common Synthetic Pathways
Several routes to this compound have been established, each with distinct advantages and challenges. The choice of pathway often depends on the available starting materials, scale of production, and desired purity profile. The three most common routes are summarized below.
Caption: Decision tree for troubleshooting low yield.
Q2: My final product is contaminated. How can I identify and minimize impurities?
Product purity is paramount, especially for pharmaceutical applications. [1]Impurities often co-precipitate with the final product and can be difficult to remove.
Identification and Mitigation:
-
Common Impurities:
-
Unreacted Starting Material: Such as 2-chloronicotinic acid.
-
Isomeric By-products: Arising from non-selective reactions in earlier steps.
-
Inorganic Salts: From neutralization steps during workup.
-
-
Analytical Identification:
-
HPLC (Reverse Phase): The method of choice for quantifying purity and identifying known impurities. A simple mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) is effective. [5] * NMR (¹H and ¹³C): Essential for structural confirmation and identifying organic impurities.
-
LC-MS: Provides mass data to help identify unknown by-products. [6]
-
-
Minimizing Impurities:
-
Control the Precursor Synthesis: If you are preparing the 2-chloro intermediate yourself, ensure the reaction conditions are selective to avoid other isomers. For instance, when chlorinating nicotinic acid N-oxide, controlling the temperature and using an appropriate amount of chlorinating agent is key. [7] 2. Optimize Purification: Purification heavily relies on the molecule's pH-dependent solubility. * Acidification: The product precipitates from an aqueous solution upon acidification to a pH of approximately 3. [8]This is near its isoelectric point. Acidifying too much or too little will leave the product or acidic/basic impurities in the solution.
-
Recrystallization: This is a powerful technique for removing trace impurities. Recrystallization from water or aqueous acetic acid is often effective. [9]
-
-
Q3: The hydrolysis of my 2-chloro precursor stalls before completion. What should I investigate?
A stalled reaction points to an issue with the reaction conditions or reagents.
Troubleshooting Steps:
-
Base/Acid Quality and Stoichiometry: For hydrolysis, a sufficient molar excess of a strong base (e.g., KOH, NaOH) or acid (e.g., HCl) is required to drive the reaction to completion and neutralize the resulting HCl. Ensure the hydrolyzing agent is of high purity and accurately measured.
-
Temperature Control: The hydrolysis typically requires elevated temperatures, often in the range of 150-160°C or under reflux. [7][8]Ensure your reaction setup can maintain the target temperature consistently.
-
Solvent Effects: The choice of solvent can be critical. High-boiling point solvents like ethylene glycol are sometimes used to achieve the necessary reaction temperatures. [8]Ensure the solvent is appropriate for the scale and conditions.
-
Heterogeneity: If the starting material has low solubility in the reaction medium, the reaction may be slow. Ensure adequate stirring to maintain a homogenous suspension and maximize the surface area for the reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for industrial-scale production?
While several routes exist, many traditional lab-scale methods are not ideal for industrial production due to factors like harsh reaction conditions, complex multi-step processes, or low yields. [7]The route starting from 3-cyanopyridine is often considered for larger scales. [10]This pathway involves N-oxidation, chlorination to 2-chloro-3-cyanopyridine, and subsequent hydrolysis. [11][12]While multi-step, the starting materials are relatively inexpensive, and the process can be optimized for high yield and throughput. [7]
| Parameter | Route 1: From Nicotinic Acid N-Oxide | Route 2: From 3-Cyanopyridine | Route 3: From 2-Chloronicotinic Acid |
|---|---|---|---|
| Starting Material Cost | Moderate | Low [7] | High |
| Number of Steps | 2 (Chlorination, Hydrolysis) | 3 (Oxidation, Chlorination, Hydrolysis) | 1 (Hydrolysis) |
| Key Challenges | Selectivity of chlorination [7] | Multi-step process control | Availability and cost of starting material |
| Industrial Viability | Moderate; depends on chlorination efficiency | High; often preferred despite more steps | Low; typically used for smaller scales |
Q2: How critical is pH control during the final precipitation step?
It is extremely critical . This compound is an amphoteric molecule with both a carboxylic acid group and a basic pyridine ring nitrogen (in its tautomeric form). Its solubility in water is highly pH-dependent. The lowest solubility occurs at its isoelectric point (pI), which is around pH 3-4.
-
At low pH (<2): The pyridine nitrogen is protonated, forming a cationic species that is more soluble in water.
-
At high pH (>6): The carboxylic acid is deprotonated, forming an anionic species that is also soluble in water.
To maximize yield, the pH of the aqueous solution must be carefully adjusted to ~3. [8]This causes the neutral zwitterionic form to precipitate out. A pH meter should be used for precise control. This pH-dependent behavior is also key to purification, as it can be used to separate the product from impurities that have different solubility profiles. Q3: What are the best analytical methods to monitor reaction progress and final product purity?
A combination of chromatographic and spectroscopic methods is recommended:
-
For Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively track the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate. This is the preferred method for accurate monitoring. [5]* For Final Product Analysis:
-
HPLC: To determine the final purity (e.g., area % at a specific wavelength). [5] * ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities. [6] * Mass Spectrometry (MS): To confirm the molecular weight. [6] * Melting Point: A simple test for purity. The literature melting point is around 258-261°C. [8][13]A broad or depressed melting range indicates the presence of impurities.
-
Key Experimental Protocols
Protocol 1: Synthesis from 3-Cyano-2-pyridone
This protocol is adapted from a known lab-scale procedure and demonstrates the final hydrolysis step. [8] Objective: To hydrolyze 3-cyano-2-pyridone to this compound.
Materials:
-
3-cyano-2-pyridone (6 g)
-
Potassium hydroxide (KOH) pellets, 85% (7.5 g)
-
Ethylene glycol (8 mL)
-
Water (1.5 mL)
-
Ice water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a suitable reaction vessel, combine 3-cyano-2-pyridone, KOH pellets, ethylene glycol, and water.
-
Heat the mixture to 150-160°C with stirring for 15 minutes. The reaction is vigorous and should be monitored carefully.
-
After 15 minutes, carefully pour the hot reaction mixture into a beaker containing ice water to quench the reaction.
-
With stirring, slowly add HCl to the aqueous solution to acidify it to a pH of approximately 3. Use a pH meter for accuracy.
-
The this compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove residual salts.
-
Dry the product in an oven or desiccator. The expected melting point is 258-260°C. [8]
Protocol 2: Purification by pH-Controlled Recrystallization
This protocol is based on the principles of pH-dependent solubility. Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
Procedure:
-
Suspend the crude this compound in a minimal amount of deionized water.
-
Slowly add NaOH solution dropwise while stirring until all the solid dissolves completely. This will form the soluble sodium salt. The pH should be basic.
-
If any insoluble impurities are present (e.g., non-acidic organic by-products), perform a hot filtration to remove them.
-
Allow the solution to cool to room temperature.
-
Slowly add HCl solution dropwise with vigorous stirring. Monitor the pH closely with a pH meter.
-
As the pH approaches 3-4, a white or off-white precipitate of pure this compound will form.
-
Continue adding acid until the pH is stable at ~3.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold water, and dry thoroughly.
References
-
PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]
- Google Patents. (1996). JP2864653B2 - Method for producing this compound derivative.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Crystals. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (1973). The determination of this compound and its major metabolite in blood and urine by spectrophotofluorimetry and differential pulse polarography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (2020). CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.
-
chemdad.com. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]
- Google Patents. (2012). CN101117332B - The preparation method of 2-chloronicotinic acid.
- Google Patents. (1981). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
-
Anhui Redpont Biotechnology Co., Ltd. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solid-state identity of this compound and its polymorphism. Retrieved from [Link]
-
ResearchGate. (2025). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 609-71-2 [chemicalbook.com]
- 3. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JP2864653B2 - Method for producing this compound derivative - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]
- 11. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 12. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 13. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Guide: Desalting & Purification of 2-Hydroxynicotinic Acid
This guide serves as a technical support resource for the purification of 2-Hydroxynicotinic acid (2-HNA), specifically addressing the removal of inorganic salts (e.g., NaCl, KCl, Na₂SO₄) from crude synthetic products.
Topic: Removal of Inorganic Salts from this compound Crude Product Document ID: TS-HNA-001 Version: 2.1 (Current) Audience: Process Chemists, Formulation Scientists, R&D Researchers
Introduction: The Challenge of Salt Occlusion
Crude this compound (2-HNA) is frequently synthesized via the hydrolysis of 2-chloronicotinic acid or 2-alkoxynicotinic derivatives followed by acidification. This process inherently generates stoichiometric equivalents of inorganic salts (typically NaCl). Due to the amphoteric nature and specific crystal packing of 2-HNA, these salts often co-precipitate or become occluded within the crystal lattice, leading to high sulfated ash content and interference with downstream catalytic steps.
This guide details a pH-Swing Precipitation and Recrystallization protocol designed to exploit the solubility differentials between the organic product and inorganic byproducts.
Module 1: Physicochemical Basis of Separation
To troubleshoot effectively, one must understand the solubility profile of 2-HNA. Unlike simple organic acids, 2-HNA exhibits tautomerism (2-hydroxypyridine
Solubility Logic
-
High pH (pH > 10): 2-HNA exists as a soluble carboxylate anion (and potentially a dianion at very high pH). Inorganic salts are also soluble.
-
Low pH (pH < 1): 2-HNA can protonate at the carbonyl oxygen (pyridone form), potentially increasing solubility as a cation, though this effect is less pronounced than in simple pyridines.
-
Target pH (pH 2.0 – 3.0): This is the "Sweet Spot." The molecule exists predominantly in its neutral, protonated form (free acid). In this state, its aqueous solubility is minimal, while inorganic salts (NaCl) remain fully dissolved.
The "Trap" of Isoelectric Points
While often referred to as an isoelectric point (pI) precipitation, 2-HNA behaves primarily as a weak acid with a pKa
Module 2: Step-by-Step Desalting Protocol
Phase A: Dissolution & Clarification (Salt Release)
Goal: Break crystal lattice occlusions to release trapped inorganic salts into the bulk solvent.
-
Suspend Crude Product: Suspend the crude 2-HNA (containing salts) in Deionized Water (DIW) . Use a ratio of 10 mL water per gram of crude solid.
-
Basification: Slowly add 30% NaOH (or KOH) with vigorous stirring.
-
Target: Adjust pH to 10.0 – 11.0 .
-
Observation: The solution should become clear (yellowish/brown) as 2-HNA converts to its sodium salt.
-
-
Filtration (Clarification): Filter the alkaline solution through a 0.45 µm membrane or Celite pad.
-
Why? This removes insoluble mechanical impurities or polymeric byproducts that do not dissolve in base. Inorganic salts (NaCl) remain dissolved in the filtrate.
-
Phase B: Controlled Precipitation (The Separation)
Goal: Selectively crystallize 2-HNA while keeping salts in the mother liquor.
-
Temperature Control: Heat the filtrate to 50–60°C .
-
Expert Insight: Precipitating from a warm solution promotes slower crystal growth, resulting in larger, purer crystals that trap less mother liquor (and thus less salt).
-
-
Acidification: Slowly add Concentrated HCl (37%) or H₂SO₄ dropwise.
-
Digestion: Stir the slurry at 50°C for 30 minutes, then allow it to cool slowly to Room Temperature (20–25°C) over 2 hours.
-
Why? "Digestion" (Ostwald ripening) allows small crystals to dissolve and redeposit on larger ones, purging impurities.
-
Phase C: Washing (The Removal)
Goal: Physical removal of the brine solution from the crystal surface.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Displacement Wash: Wash the filter cake with Ice-Cold DIW (3 x 2 mL per gram of solid).
-
Technique: Turn off the vacuum, add water to cover the cake, let it sit for 1 minute, then re-apply vacuum. This ensures the water permeates the cake rather than channeling through cracks.
-
Validation: Check the conductivity of the filtrate wash. It should drop significantly after the third wash.
-
Module 3: Troubleshooting Guide (FAQ)
Issue 1: High Ash Content (>0.5%) in Final Product
Q: I followed the protocol, but my sulfated ash test still shows 2% inorganic residue. Why? A: This is usually a physical washing issue, not a chemical one.
-
Cause: The filter cake cracked during washing, causing the wash water to bypass the crystals ("channeling").
-
Fix: Use the "slurry wash" technique. Instead of washing on the funnel, remove the wet cake, re-suspend it in a small volume of ice-cold water, stir for 10 minutes, and re-filter. This is the most effective way to desalt.
Issue 2: Low Yield (<70%)
Q: My recovery is lower than expected. Did I dissolve my product? A: Check your pH and mother liquor volume.
-
Cause A (pH): If you stopped at pH 4.0 (thinking it was the pI), significant product might remain soluble. You must push to pH 2.0–2.5 to minimize solubility.
-
Cause B (Volume): 2-HNA has finite solubility in water (~0.2-0.5 g/100mL at cold temps). If you used excessive water in Phase A, you will lose product to the mother liquor.
-
Remedy: Concentrate the mother liquor by 50% and cool to 4°C to recover a second crop (though this crop will have higher salt content and need recrystallization).
Issue 3: Product Discoloration (Brown/Grey)
Q: The product is off-white or grey. How do I fix this? A: Color usually comes from oxidation byproducts formed during the alkaline phase.
-
Fix: During Phase A (Basification), add 0.5% w/w Activated Carbon . Stir for 30 minutes before the Clarification filtration step. This will adsorb colored organic impurities.
Module 4: Visual Workflows
Purification Logic Flow
The following diagram illustrates the critical decision points and chemical transformations during the purification process.
Caption: Workflow for the selective precipitation of 2-HNA, separating the organic acid from soluble inorganic salts.
Solubility vs. pH Concept
This conceptual diagram visualizes why pH 2.0-2.5 is the target window.
Caption: Solubility profile of 2-HNA demonstrating the precipitation window at pH 2.0–2.5.
Summary of Key Data
| Parameter | Specification / Target | Reason |
| Dissolution pH | 10.0 – 11.0 | Ensures complete conversion to soluble sodium salt. |
| Precipitation pH | 2.0 – 2.5 | Maximizes yield; minimizes solubility of free acid. |
| Precipitation Temp | Start 60°C | Promotes crystal purity and rejects occluded salts. |
| Wash Solvent | DI Water (0–5°C) | Removes brine without redissolving product. |
| Expected Yield | 85 – 95% | Dependent on mother liquor volume losses. |
References
-
Johnson, A. V., Piedade, M. F. M., & Esteves, C. V. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]
-
Esteves, C. V., et al. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. New Journal of Chemistry, 46, 21124–21135. [Link]
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 13, 2026. [Link][3]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxynicotinic Acid
Welcome to the technical support center for handling 2-Hydroxynicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical role of temperature during its hydrolysis or thermal decomposition in aqueous media.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the chemistry of this compound, providing the essential knowledge needed before proceeding to troubleshooting.
Q1: What is the correct chemical structure of this compound? Is it always a "hydroxy" compound?
A: This is a critical first point. In the solid state, and prevalent in solution, this compound (2-HNA) primarily exists as its more stable tautomer: 2-oxo-1,2-dihydropyridine-3-carboxylic acid .[1][2] This is not a minor distinction; the presence of the β-keto acid-like (specifically, a vinylogous acid) functionality in the "oxo" form dictates its chemical reactivity, particularly its thermal stability. Theoretical studies have shown that this tautomer is energetically more favorable.[1][2]
Q2: The term "hydrolysis" of this compound is mentioned. What reaction does this typically refer to?
A: The term "hydrolysis" in this context can be misleading. The carboxylic acid group itself is already the product of hydrolysis of a derivative (like an ester or nitrile). When researchers refer to the "hydrolysis" of this compound, they are often describing its decomposition or degradation in water (an aqueous medium) under thermal stress . The primary reaction of concern when heating this molecule is not hydrolysis in the classical sense, but rather a thermally induced side reaction.
Q3: What is the primary side reaction to be concerned about when heating this compound?
A: The most significant side reaction at elevated temperatures is decarboxylation —the loss of carbon dioxide (CO₂) from the molecule.[3][4] The 2-oxo tautomer has a carbonyl group at the beta-position relative to the carboxylic acid group. This structure is highly susceptible to decarboxylation upon heating, proceeding through a stable cyclic transition state to yield an enol intermediate, which then tautomerizes to the final product, 2-pyridone (2-hydroxypyridine).
Caption: Workflow for optimizing reaction temperature to minimize impurities.
Q: How does temperature quantitatively affect the reaction rate versus the formation of the decarboxylation byproduct?
A: The relationship can be summarized by comparing the kinetic profiles. The ideal temperature is one that provides a sufficient rate for the main reaction without initiating significant decarboxylation.
| Temperature Range | Main Reaction Rate | Decarboxylation Rate | Expected Outcome |
| Low (< 70°C) | Very Slow | Negligible | Clean but incomplete reaction, very long reaction times required. |
| Moderate (70-95°C) | Moderate to Fast | Low to Moderate | Optimal Range. A good balance between reaction speed and product purity. |
| High (95-120°C) | Very Fast | Significant | Fast conversion but purity is compromised. Yield of desired product decreases. |
| Very High (>120°C) | Extremely Fast | Dominant | Rapid decomposition, leading to low yields of desired product and high levels of 2-pyridone. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization Study
-
Setup: In three identical reaction vessels, dissolve this compound in the chosen aqueous solvent system to the same concentration.
-
Temperature Control: Place each vessel in a precisely controlled heating mantle or oil bath set to three different temperatures (e.g., 80°C, 90°C, and 100°C).
-
Sampling: At regular intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small, identical volume (e.g., 100 µL) from each vessel.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase (e.g., water/acetonitrile) to prevent further reaction.
-
Analysis: Analyze each sample by a validated HPLC method to determine the concentration of the starting material, desired product, and the decarboxylation byproduct (2-pyridone).
-
Data Evaluation: Plot the concentration of product and impurity versus time for each temperature. Determine the optimal temperature that gives the highest yield of pure product in a reasonable timeframe.
Protocol 2: HPLC Method for Reaction Monitoring
This is a general starting method that should be optimized for your specific product and system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV absorbance maxima of your compounds (typically 260-310 nm for these structures).
-
Injection Volume: 5-10 µL.
This method should effectively separate the polar this compound from the less polar 2-pyridone and other potential products. [5]
References
-
ResearchGate. (2015). Solid-State Identity of this compound and Its Polymorphism. Available from: [Link]
-
Royal Society of Chemistry. (2015). Solid-state identity of this compound and its polymorphism. CrystEngComm, 17(3), 633-640. Available from: [Link]
-
ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Available from: [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1085. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
Semantic Scholar. The determination of this compound and its major metabolite in blood and urine by spectrophotofluorimetry and differential pulse polarography. Available from: [Link]
-
Royal Society of Chemistry. (2019). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 21(45), 6931-6941. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
IntechOpen. (2018). Hydrolysis Reactions. Available from: [Link]
-
MDPI. (2023). Preprints: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]
-
CORE. Analytical Methods. Available from: [Link]
-
PubMed. (1977). Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions. Journal of Histochemistry & Cytochemistry, 25(2), 129-134. Available from: [Link]
-
Taylor & Francis Online. Hydrolysis reaction – Knowledge and References. Available from: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. The Organic Chemistry Tutor. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
SIELC Technologies. (2018). This compound. Available from: [Link]
Sources
Purification of 2-Hydroxynicotinic acid from reaction by-products
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification of 2-Hydroxynicotinic Acid (2-HNA)
Introduction
This compound (2-HNA), existing primarily as the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid tautomer in the solid state, is a critical intermediate for synthesizing non-steroidal anti-inflammatory drugs (e.g., niflumic acid) and agrochemicals.[1][2][3][4]
Purification of 2-HNA is frequently complicated by its zwitterionic potential, the presence of structural isomers (e.g., 6-hydroxynicotinic acid), and unreacted starting materials like 2-chloronicotinic acid (2-CNA). This guide provides a scientifically grounded troubleshooting framework, moving beyond generic steps to address the why and how of separation logic.
Module 1: The Chemistry of Separation (FAQs)
Q1: Why does the pH during precipitation drastically affect my yield? A: The solubility of 2-HNA is governed by its pKa (~2.40 for the carboxylic acid).
-
pH > 4: The molecule exists predominantly as the anionic carboxylate (2-oxo-3-pyridinecarboxylate), which is highly water-soluble (>100 g/L).
-
pH < 2: The molecule is fully protonated. Unlike typical pyridines, the nitrogen in 2-HNA is part of a cyclic amide (lactam) and is non-basic . Therefore, it does not form a soluble cationic salt at low pH (unlike nicotinic acid).
-
Result: Maximum precipitation occurs at pH 0.5 – 1.5 , where the neutral, insoluble free acid dominates. Stopping at pH 3-4 (a common error) leaves significant product in solution as the anion.
Q2: How do I separate unreacted 2-chloronicotinic acid (2-CNA) from my product? A: While both 2-HNA and 2-CNA are acids with similar pKa values (~2.4 vs. 2.54), their polarity differs significantly.
-
2-HNA: High polarity due to the amide/pyridone hydrogen bonding network. Insoluble in non-polar solvents (toluene, dichloromethane).
-
2-CNA: Lower polarity; soluble in organic solvents like methanol, benzene, and toluene.
-
Protocol: Perform a solvent wash of the dried crude solid with toluene or cold methanol. This extracts the lipophilic 2-CNA impurity while leaving the 2-HNA crystal lattice intact.
Q3: My product is off-white or sticky. What is the cause? A: Stickiness often indicates the presence of inorganic salts (trapped during rapid precipitation) or partial oiling out of impurities.
-
Solution: Recrystallize from boiling water . 2-HNA has a steep solubility curve in water (soluble hot, insoluble cold). Slow cooling allows the exclusion of salt impurities and amorphous tars. Use activated carbon (charcoal) during the hot filtration step to remove colored oligomers.
Module 2: Troubleshooting & Optimization
Scenario A: "No precipitate formed after adding acid."
-
Root Cause: The solution is likely too dilute, or the pH is not low enough.
-
Corrective Action:
-
Concentrate the reaction mixture by vacuum distillation to ~30% of original volume.
-
Verify pH is < 1.5 using a calibrated probe (paper strips are unreliable in dark liquors).
-
Cool the mixture to 0–4°C . The solubility of 2-HNA decreases significantly at low temperatures.
-
Scenario B: "The product contains the 6-isomer (6-hydroxynicotinic acid)."
-
Root Cause: This isomer arises from alternative cyclization pathways (e.g., from coumalic acid derivatives).
-
Corrective Action:
-
Exploit the solubility differential .
-
Water: 2-HNA is more soluble in hot water than 6-HNA.
-
Ethanol: 2-HNA is significantly more soluble in ethanol than 6-HNA.
-
Protocol: Digest the solid in hot ethanol. Filter the insoluble fraction (enriched in 6-HNA). The filtrate, upon cooling/concentration, yields purified 2-HNA.
-
Module 3: Quantitative Data & Specifications
Table 1: Solubility Profile & Impurity Management
| Solvent / Condition | 2-HNA Behavior | 2-CNA (Impurity) Behavior | Separation Strategy |
| Water (pH 1, 20°C) | Insoluble (Precipitates) | Insoluble (Precipitates) | Co-precipitation (Cannot separate here) |
| Water (pH 8, 20°C) | Soluble (Anion) | Soluble (Anion) | No separation |
| Water (100°C) | Soluble | Soluble | Recrystallization (2-HNA crystallizes first on cooling) |
| Toluene / Benzene | Insoluble | Soluble | Wash crude solid to remove 2-CNA |
| Ethanol (Hot) | Soluble | Soluble | Differentiates from 6-HNA (which is less soluble) |
Module 4: Advanced Purification Workflow
Protocol: Acid-Base Precipitation with Solvent Polish
Use this for crude reaction mixtures (e.g., hydrolysis of 2-chloronicotinic acid).
-
Dissolution: Ensure the reaction mixture is alkaline (pH > 10) to fully solubilize 2-HNA as the sodium salt. Filter to remove any insoluble mechanical impurities.
-
Acidification:
-
Cool solution to 10°C.
-
Slowly add Conc. HCl (37%) while stirring.
-
Target pH: 1.0 – 1.5.
-
Note: A thick slurry will form.
-
-
Filtration: Filter the solid under vacuum. Wash the cake with ice-cold water (2x cake volume) to remove NaCl/KCl salts.
-
De-Oiling (2-CNA Removal):
-
Dry the crude cake thoroughly.
-
Slurry the solid in Toluene (5 mL per gram of solid) for 30 minutes at room temperature.
-
Filter and dry.[5]
-
-
Recrystallization (Final Polish):
-
Dissolve the solid in the minimum amount of boiling water (~15-20 mL/g).
-
Optional: Add 5% w/w Activated Carbon, stir for 10 mins, and filter hot (use a heated funnel).
-
Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
-
Collect white/off-white needles.
-
Visualization: Purification Logic Flow
Caption: Logical workflow for the isolation of 2-HNA, highlighting the critical toluene wash step for removing chlorinated starting materials.
References
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link][5][6]
-
Organic Syntheses. (1951). Synthesis of 6-Hydroxynicotinic Acid (Isomer Comparison). Coll. Vol. 4, p. 459. Retrieved from [Link]
-
PubChem. (2025).[7] 2-Chloronicotinic Acid: Physical Properties and Solubility. National Library of Medicine. Retrieved from [Link][8]
-
Royal Society of Chemistry. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. Retrieved from [Link]
Sources
- 1. This compound | 609-71-2 [chemicalbook.com]
- 2. This compound CAS#: 609-71-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 609-71-2 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Steric Hindrance in 2-Hydroxynicotinic Acid Substitution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-hydroxynicotinic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent challenges associated with substitution reactions on this sterically hindered scaffold. Our goal is to empower you with the knowledge to navigate common experimental hurdles and achieve your synthetic targets efficiently.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceutical compounds.[1] However, its substitution, particularly at the 2-position, is notoriously challenging due to significant steric hindrance. This hindrance arises from the adjacent carboxylic acid and the nature of the pyridine ring itself. Furthermore, this compound exists in tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity and coordination to metal catalysts.[2][3] In the solid state, it predominantly exists as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.[2]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common issues encountered during the substitution of this compound and its derivatives.
Troubleshooting Guides & FAQs
Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a 2-halo-3-pyridinecarboxylic acid derivative and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate are a common issue, often stemming from a combination of steric hindrance and catalyst inhibition. Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for coupling sterically demanding substrates.[4][5]
-
Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective due to the steric bulk around the reaction center.
-
Solution: Employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Consider using ligands such as SPhos, XPhos, or RuPhos. These ligands create a more reactive catalytic species capable of overcoming the steric barrier. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions has been developed with catalysts like Pd/BI-DIME.[4][5]
2. Base Selection: The base plays a crucial role in the transmetalation step.
-
Problem: Weak or sterically hindered bases may not efficiently activate the boronic acid.
-
Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a good choice for these challenging couplings. Cesium carbonate (Cs₂CO₃) can also be effective.
3. Solvent and Temperature:
-
Problem: The solvent can influence catalyst stability and solubility of reagents. Inappropriate reaction temperatures can lead to catalyst decomposition or insufficient energy to overcome the activation barrier.
-
Solution: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. A mixture of toluene and water is also frequently employed. The reaction temperature may need to be elevated (e.g., 80-110 °C) to facilitate the reaction, but monitor for potential catalyst decomposition (indicated by the formation of palladium black).
4. Protecting the Carboxylic Acid:
-
Problem: The carboxylic acid can interfere with the catalytic cycle through coordination to the palladium center or by affecting the solubility of the starting material.
-
Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can improve solubility and reduce potential catalyst inhibition. The ester can be hydrolyzed in a subsequent step.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloronicotinic Acid Ester
-
To a dry Schlenk flask, add the 2-chloronicotinic acid ester (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered 2-Halonicotinic Acid Derivatives
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective pre-catalysts. |
| Ligand | SPhos, XPhos, RuPhos, BI-DIME | Bulky, electron-rich ligands to promote catalysis with sterically hindered substrates.[4][5][6] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases to facilitate transmetalation. |
| Solvent | Toluene, Dioxane, DMF, Toluene/H₂O | Aprotic polar solvents are generally effective. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy. |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Scenario 2: Unsuccessful Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling on a 2-chloro-3-pyridinecarboxylic acid derivative, but the reaction is not proceeding. What should I investigate?
Answer: Sonogashira couplings on this substrate can be challenging due to the lower reactivity of the C-Cl bond and potential side reactions. Here’s a troubleshooting guide:
1. Halide Reactivity:
-
Problem: Aryl chlorides are significantly less reactive than aryl bromides or iodides in Sonogashira couplings.[7]
-
Solution: If possible, start with the corresponding 2-bromo or 2-iodo nicotinic acid derivative. If you must use the 2-chloro derivative, more forcing conditions and a more active catalyst system will be necessary.
2. Catalyst System:
-
Problem: A standard Pd/Cu catalyst system may not be sufficiently active.
-
Solution:
-
Palladium Source: Use a robust palladium pre-catalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂.
-
Copper Co-catalyst: Ensure you are using a fresh, high-quality source of Cu(I) iodide (CuI).
-
Ligand: The addition of a phosphine ligand, similar to those used in Suzuki couplings (e.g., PPh₃, XPhos), can enhance the reaction rate.
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), consider a copper-free Sonogashira protocol.[7] These often require specific ligands and palladium catalysts.
-
3. Base and Solvent:
-
Problem: An inappropriate base or solvent can hinder the reaction.
-
Solution: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[8] Ensure the amine is dry and freshly distilled. For solvents, THF or DMF are common choices. Some anecdotal evidence suggests that THF may promote the formation of palladium black, so a solvent screen might be beneficial.[9]
4. Reaction Conditions:
-
Problem: Insufficient temperature or the presence of oxygen can be detrimental.
-
Solution: The reaction may require heating (e.g., 60-80 °C). It is crucial to perform the reaction under strictly inert conditions (Argon or Nitrogen) to prevent oxidative homocoupling of the alkyne and decomposition of the catalyst.[7]
Diagram 2: Sonogashira Coupling Workflow
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Scenario 3: Challenges with Buchwald-Hartwig Amination
Question: I am attempting to synthesize a 2-amino-nicotinic acid derivative via Buchwald-Hartwig amination, but the reaction is sluggish. How can I improve the outcome?
Answer: The Buchwald-Hartwig amination of 2-halonicotinic acids can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen atom.
1. Ligand Choice is Key:
-
Problem: The ligand plays a critical role in facilitating the reductive elimination step, which is often rate-limiting.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, DavePhos, or XPhos. These have been specifically designed to accelerate C-N bond formation with challenging substrates.[10]
2. Base Selection:
-
Problem: The choice of base can significantly impact the reaction rate and yield.
-
Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]
3. Alternative Approaches:
-
Problem: Palladium-catalyzed methods may not always be optimal.
-
Solution: Consider alternative methods for C-N bond formation. For instance, a solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives using boric acid as a catalyst has been reported to be efficient.[12] This method offers a greener alternative and may be successful where palladium-catalyzed methods fail. Microwave-assisted, catalyst-free amination in water has also been described for the synthesis of 2-arylaminonicotinic acids.[13]
Table 2: Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst/ligand combination | Switch to a more active, bulky phosphine ligand (e.g., BrettPhos, XPhos). |
| Insufficiently strong base | Use a stronger base like NaOtBu or LiHMDS. | |
| Side Product Formation | Hydrodehalogenation | Ensure strictly anaerobic conditions. |
| No Reaction | Catalyst poisoning | Consider protecting the carboxylic acid group. Explore alternative methods like boric acid catalysis.[12] |
Scenario 4: Unwanted Decarboxylation
Question: I am observing significant loss of my this compound starting material, and I suspect it is due to decarboxylation. How can I prevent this?
Answer: Decarboxylation of this compound (or its 2-pyridone tautomer) can occur under certain conditions, particularly at elevated temperatures in the presence of a base.[14][15]
1. Reaction Temperature:
-
Problem: High reaction temperatures can promote decarboxylation.
-
Solution: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A temperature screen is advisable.
2. Base:
-
Problem: Strong bases can facilitate decarboxylation.
-
Solution: If possible, use a milder base or a stoichiometric amount of a stronger base. For example, in some syntheses of 2-pyridone-3-carboxylic acids, potassium carbonate in toluene has been used to induce decarboxylation.[14]
3. Protection of the Carboxylic Acid:
-
Problem: The free carboxylic acid is prone to decarboxylation.
-
Solution: Protecting the carboxylic acid as an ester is the most effective way to prevent decarboxylation. The ester group is stable under most cross-coupling conditions and can be removed later.
4. Alternative Starting Material:
-
Solution: If decarboxylation remains a persistent issue, consider a synthetic route that introduces the carboxyl group at a later stage.
Concluding Remarks
Overcoming the steric hindrance in substitutions of this compound requires a careful and systematic approach to reaction optimization. By understanding the interplay between the substrate's inherent properties and the various reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can successfully navigate these synthetic challenges. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate pairing may require unique optimization.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PMC. (2017). [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. (n.d.). [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. (2013). [Link]
-
2-Chloronicotinic acid. Wikipedia. (n.d.). [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. (n.d.). [Link]
-
Carboxylic acid isosteres improve the activity of ring-fused 2-pyridones that inhibit pilus biogenesis in E. coli. PMC. (n.d.). [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. (n.d.). [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. (n.d.). [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (n.d.). [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. (n.d.). [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. (n.d.). [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (n.d.). [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. (2021). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]
-
Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. (2007). [Link]
-
Protecting Groups. University of California, Irvine. (n.d.). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. (n.d.). [Link]
-
Decarboxylation. Organic Chemistry Portal. (n.d.). [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. (2023). [Link]
-
Solid-state identity of this compound and its polymorphism. RSC Publishing. (n.d.). [Link]
-
This compound. PubChem. (n.d.). [Link]
-
New possible chelating agents of clinical interest for iron(III): this compound and 3-hydroxypicolinic acid. A thermodynamic study. ResearchGate. (n.d.). [Link]
-
Decarboxylation. Master Organic Chemistry. (2022). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Complexation of 2-hydroxynicotinic and 3-hydroxypicolinic acids with zinc(II). Solution state study and crystal structure of trans-diaqua-bis-(3-hydroxypicolinato)zinc(II). ResearchGate. (n.d.). [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. (2021). [Link]
- Method for producing this compound derivative.
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PMC. (n.d.). [Link]
-
Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc. (n.d.). [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. (n.d.). [Link]
-
Solid-State Identity of this compound and Its Polymorphism. ResearchGate. (n.d.). [Link]
-
Recent advances in Sonogashira reactions. Chemical Society Reviews. (2011). [Link]
-
Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst. ResearchGate. (n.d.). [Link]
-
Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. (2001). [Link]
-
Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. PMC. (n.d.). [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. (n.d.). [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Hydroxynicotinic Acid Under Basic Conditions
Welcome to the technical support center for 2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. Our goal is to equip you with the necessary information to ensure the stability and integrity of your experiments.
Introduction to this compound and its pH-Dependent Behavior
This compound, a derivative of nicotinic acid, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical behavior, particularly its stability, is significantly influenced by pH. A critical aspect of this compound is its existence in tautomeric forms: the enol form (this compound) and the more energetically favored keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or 2-ODHPCA).[3][4] This tautomerism, coupled with the ionizable carboxylic acid and pyridine nitrogen, dictates its properties in solution.
Under basic conditions, the carboxylic acid group deprotonates, and the equilibrium between the tautomers can be affected. Understanding these pH-dependent dynamics is crucial for accurate and reproducible experimental outcomes. Studies have shown that pH control is vital during processes like crystallization, as it can lead to a variety of solid forms, including different polymorphs.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling and stability of this compound in basic environments.
Q1: What are the pKa values for this compound?
While a predicted pKa value for the carboxylic acid group is approximately 2.40 (±0.20), it's important to consider the influence of the pyridine ring and the hydroxyl group.[1][2] The pyridine nitrogen will also have a pKa, and the overall ionization state of the molecule is pH-dependent. This pH-dependent ionization influences its solubility and the potential for different crystalline forms to precipitate from aqueous solutions.[5][6]
Q2: Why does the solubility of this compound increase in basic solutions?
The solubility of this compound increases in basic solutions, such as 0.1 M NaOH, due to the deprotonation of the carboxylic acid group to form a more polar and water-soluble carboxylate salt.[1] This is a common characteristic of acidic organic compounds.
Q3: Can this compound degrade under strongly basic conditions?
While specific degradation pathways under basic conditions are not extensively detailed in the provided search results, pyridine rings can be susceptible to nucleophilic attack, especially at elevated temperatures. The presence of the electron-withdrawing carboxylic acid group can influence the reactivity of the ring. It is plausible that under harsh basic conditions (high pH and temperature), hydrolysis or other degradative reactions could occur. Forced degradation studies are recommended to assess stability under specific basic conditions.[7]
Q4: How does pH affect the tautomeric equilibrium of this compound in solution?
In the solid state, this compound exists as its keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[3] In solution, the equilibrium between the enol and keto forms is influenced by factors such as solvent polarity and pH.[8] Changes in pH will alter the ionization state of the molecule, which in turn can shift the tautomeric equilibrium. Spectroscopic techniques like NMR and UV-Vis can be employed to study this equilibrium in solution.
Q5: What should I consider when preparing a stock solution of this compound at a basic pH?
When preparing a basic stock solution, it is advisable to use a suitable buffer to maintain a constant pH. Direct dissolution in a strong base like NaOH is possible, but pH control is crucial.[1] Be aware that high pH may increase the risk of degradation over time, especially if the solution is stored for extended periods. It is recommended to prepare fresh solutions for critical experiments or to validate the stability of the stock solution over time.
Troubleshooting Guide
This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound under basic conditions.
Issue 1: Unexpected Precipitation or Crystallization from a Basic Solution
Possible Cause: The pH of the solution may have shifted, causing the protonated, less soluble form of this compound to precipitate. This can be due to the absorption of atmospheric CO2, which can lower the pH of unbuffered basic solutions.
Troubleshooting Steps:
-
Verify pH: Regularly monitor the pH of your solution using a calibrated pH meter.
-
Use a Buffer: Employ a suitable buffer system to maintain the desired pH. The choice of buffer should be compatible with your experimental system.
-
Controlled Environment: For long-term experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize CO2 absorption.
Issue 2: Inconsistent Analytical Results (e.g., HPLC, UV-Vis)
Possible Cause: This could be due to the degradation of this compound in the basic solution or a shift in the tautomeric equilibrium, leading to changes in the UV-Vis spectrum or the appearance of new peaks in the chromatogram.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study by exposing a solution of this compound to your basic conditions for a defined period and at a relevant temperature.[7] Analyze the sample at different time points using a stability-indicating analytical method like HPLC.[9]
-
Peak Purity Analysis: If using HPLC with a photodiode array (PDA) detector, assess the peak purity of the this compound peak to check for co-eluting degradation products.[7]
-
Control Samples: Always run a freshly prepared standard solution of this compound as a control to compare against your experimental samples.
Issue 3: Color Change in the Basic Solution
Possible Cause: A color change, particularly to yellow or brown, can be an indicator of degradation. The formation of conjugated systems or chromophoric degradation products can lead to discoloration.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the color of your solution over time.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor any changes in the absorption spectrum of the solution. The appearance of new absorption bands could indicate the formation of degradation products.
-
Identify Degradants: If significant degradation is suspected, techniques like LC-MS can be used to identify the mass of potential degradation products, providing clues to their structure.[10][11]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Buffered Stock Solution
This protocol describes the preparation of a stable stock solution of this compound at a specific basic pH.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
A suitable buffer system (e.g., phosphate or borate buffer)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare the desired buffer at the target pH and concentration.
-
Dissolution: Accurately weigh the required amount of this compound.
-
In a volumetric flask, dissolve the this compound in a small amount of the prepared buffer.
-
Once dissolved, bring the solution to the final volume with the buffer.
-
pH Verification: Verify the final pH of the stock solution and adjust if necessary using a dilute solution of the buffer's conjugate acid or base.
-
Storage: Store the solution at an appropriate temperature (e.g., 2-8 °C) and protect it from light. It is recommended to validate the stability of the solution for the intended storage duration.
Protocol 2: Monitoring Stability using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for monitoring the stability of this compound in a basic solution using HPLC.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is suitable. A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Sample Preparation: Prepare your this compound solution in the basic medium to be tested.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralization (if necessary): Neutralize the aliquot with a suitable acid to quench any further degradation before injection.
-
Analysis: Inject the samples onto the HPLC system and monitor the peak area of this compound and the appearance of any new peaks.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
pH-Dependent Species of this compound
Caption: Predominant species of this compound at different pH ranges.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound.
Summary of Key Parameters
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 609-71-2 | [1][12][13] |
| Molecular Formula | C6H5NO3 | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Predicted pKa | 2.40 ± 0.20 | [1][2] |
| Appearance | White to light yellow powder | [1][2] |
| Tautomeric Form | Exists as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the solid state | [3] |
| Solubility | Soluble in 0.1 M NaOH | [1] |
References
-
Synthesis of A. 2-Hydroxy-Nicotinic Acid - PrepChem.com. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Hydroxynicotinic acid crystallisation and solubility systematic studies - RSC Publishing. [Link]
-
Solid-state identity of this compound and its polymorphism - RSC Publishing. [Link]
- JP2864653B2 - Method for producing this compound derivative - Google P
-
This compound | C6H5NO3 | CID 69114 - PubChem. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - RUN. [Link]
-
Chemical and stability studies - Eurofins Scientific. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Tautomeric Polymorphism of 4-Hydroxynicotinic Acid - ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes - MDPI. [Link]
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing - ACS Publications. [Link]
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- 13. This compound | 609-71-2 [sigmaaldrich.com]
Minimizing dimerization during 2-Hydroxynicotinic acid processing
Welcome to the technical support center for 2-Hydroxynicotinic Acid (2-HNA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the solubility, reactivity, and handling of 2-HNA, particularly concerning its propensity to form dimers. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot and optimize your specific applications.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected precipitation and poor solubility with this compound, especially in nonpolar solvents. What's causing this?
This is a classic and frequently encountered issue stemming from the unique molecular structure of this compound. The primary cause is the molecule's existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (2-oxo-1,2-dihydropyridine-3-carboxylic acid).[1][2][3] In the solid state and in many solutions, the keto tautomer, often referred to as a 2-pyridone, is the predominant species.[1][4]
This keto form has exposed N-H and C=O groups that are perfectly positioned to form strong intermolecular hydrogen bonds with another molecule, leading to the formation of a stable, head-to-tail dimer.[4][5][6] This dimerization significantly increases the molecular weight and reduces the molecule's affinity for less polar solvents, often resulting in precipitation or apparent insolubility.
To visualize this fundamental process:
Q2: How can I experimentally confirm that dimerization is the root cause of my issues?
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is often the most straightforward method. Dimerization is a reversible equilibrium. When using a polar mobile phase (e.g., water/acetonitrile), the dimer may dissociate, showing only a single peak for the monomer. However, subtle signs like peak tailing or fronting at high concentrations can hint at solution-state aggregation. A more definitive method is to use size-exclusion chromatography (SEC) if a suitable column and mobile phase can be found.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, dimerization can cause significant changes. Protons involved in hydrogen bonding (like the N-H proton) may broaden or shift downfield significantly upon aggregation. Comparing spectra at different concentrations and in different solvents (e.g., DMSO-d₆ vs. CDCl₃) can be highly informative. Concentration-dependent chemical shifts are a strong indicator of an association equilibrium.
-
FTIR Spectroscopy: In the solid state, FTIR can clearly distinguish between the enol and keto forms. The keto tautomer, which forms the dimer, will show a characteristic C=O stretching frequency and an N-H stretch.[3] In solution, changes in the position and shape of the N-H and C=O bands with concentration can provide evidence for hydrogen bonding.
-
Mass Spectrometry (MS): While standard ESI-MS may primarily show the monomer mass due to in-source dissociation, gentle ionization techniques might allow for the observation of the dimer ion [2M+H]⁺. LC-MS analysis can be particularly useful for identifying potential contaminants or degradation products.[7][8]
Troubleshooting Guides
Issue 1: My reaction with 2-HNA is sluggish or incomplete.
Underlying Cause: Dimer formation can effectively "sequester" the 2-HNA, reducing the concentration of the reactive monomeric species available to participate in the reaction. The functional groups (especially the carboxylic acid) may be sterically hindered or have their reactivity altered when locked in the hydrogen-bonded dimer structure.
Troubleshooting Workflow:
Data Summary: Solvent Effects on Tautomerism
The choice of solvent is the single most critical factor you can control. Polar solvents disrupt the intermolecular hydrogen bonds that hold the dimer together, favoring the monomeric keto (2-pyridone) form. Nonpolar solvents cannot effectively solvate the polar keto tautomer, thus promoting self-association and dimerization.[4][9]
| Solvent Class | Examples | Predominant 2-HNA Form | Dimerization Tendency | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Keto (Pyridone) | Low to Moderate | Solvent competes for hydrogen bonding sites, solvating the monomer effectively.[9] |
| Polar Aprotic | DMF, DMAc, DMSO, NMP | Keto (Pyridone) | Very Low | Excellent H-bond acceptors, effectively breaking up the dimer and solvating the polar monomer. |
| Nonpolar | Toluene, Hexane | Enol / Keto mixture | Very High | Poor solvation of the polar keto form drives self-association through hydrogen bonding.[4] |
| Chlorinated | Dichloromethane, Chloroform | Enol / Keto mixture | High | Can act as weak H-bond acceptors but are generally not polar enough to prevent aggregation. |
Issue 2: Difficulty purifying 2-HNA or its derivatives due to streaking on silica gel.
Underlying Cause: The same tautomerism and hydrogen bonding that cause solubility issues also lead to problematic chromatographic behavior. The polar N-H and carboxylic acid OH groups interact very strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, streaking, or even irreversible binding of the compound to the column. The dimer-monomer equilibrium on the silica surface further complicates the separation.
Mitigation Strategies:
-
Modify the Mobile Phase:
-
Add an Acid: Incorporate a small amount of acetic acid or formic acid (0.5-1%) into your mobile phase. The acid protonates the pyridine nitrogen and helps to saturate the silica surface, reducing tailing.
-
Add a Polar Solvent: Use a more polar solvent system. For example, a gradient of methanol in dichloromethane is often more effective than ethyl acetate in hexanes.
-
-
Use a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is often the best solution. Purification can be performed using a standard water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier. An example HPLC method can be found for analytical purposes.[10]
-
Alumina (Neutral or Basic): If normal phase is required, switching from silica to alumina can sometimes mitigate issues caused by the acidic nature of silica gel.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with 2-HNA (Minimizing Dimerization)
This protocol for forming an amide bond illustrates how to apply the principles discussed above to maintain 2-HNA in a reactive, monomeric state.
Objective: To couple this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (2-HNA)
-
Amine (R-NH₂)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Ethyl Acetate
-
Anhydrous MgSO₄
Procedure:
-
Dissolution (Crucial Step): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution. Stir for 5 minutes. Then, add DIEA (2.5 eq) dropwise. The solution may change color. Stir for 20-30 minutes at room temperature.
-
Expertise Note: DIEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate. This charged species is highly soluble in DMF and does not dimerize. This pre-activation step is critical for success.
-
-
Amine Addition: Add the amine (R-NH₂) (1.2 eq) to the activated mixture.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor the consumption of 2-HNA by LC-MS or TLC. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C to further ensure the dimer is fully dissociated.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aq. NaHCO₃ (2x) to remove unreacted acid and DMF.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash chromatography (using modified mobile phases as described in Issue 2) or by recrystallization. Reverse-phase chromatography is highly recommended if applicable.
Protocol 2: Analytical HPLC Method for Monitoring 2-HNA and its Dimer
Objective: To develop a baseline HPLC method to assess the purity of a 2-HNA sample and indirectly observe potential aggregation phenomena.
Instrumentation & Columns:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Method:
-
Gradient:
-
Time 0.0 min: 5% B
-
Time 10.0 min: 95% B
-
Time 12.0 min: 95% B
-
Time 12.1 min: 5% B
-
Time 15.0 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in 50:50 Acetonitrile:Water. Prepare serial dilutions to test for concentration effects.
Interpreting Results:
-
A sharp, symmetrical peak corresponds to the 2-HNA monomer.
-
At higher concentrations, observe the peak shape carefully. The development of significant tailing or fronting can be an indirect indicator of solution-state association/dimerization equilibria interacting with the stationary phase.
References
-
2-Pyridone - Wikipedia. Wikipedia. [Link]
-
Synthesis of A. 2-Hydroxy-Nicotinic Acid. PrepChem.com. [Link]
-
A Peptoid-like Approach Led to Lactam–Lactam Dimer Formation in 2-Hydroxy-N-alkyl-N-phenyl-nicotinamides and Their Polymorphism and Solvatomorphism. ACS Omega. [Link]
- Method for producing this compound derivative.
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate. [Link]
-
NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]
-
Solid-State Identity of this compound and Its Polymorphism. ResearchGate. [Link]
-
Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. ResearchGate. [Link]
-
The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]
-
This compound. SIELC Technologies. [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
This compound. Chemdad. [Link]
-
Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
-
A Peptoid-like Approach Led to Lactam–Lactam Dimer Formation in 2-Hydroxy-N-alkyl-N-phenyl-nicotinamides and Their Polymorphism and Solvatomorphism. PMC. [Link]
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications. [Link]
-
The determination of this compound and its major metabolite in blood and urine by spectrophotofluorimetry and differential pulse polarography. Semantic Scholar. [Link]
-
Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. OSTI.gov. [Link]
-
This compound. PubChem. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Peptoid-like Approach Led to Lactam–Lactam Dimer Formation in 2-Hydroxy-N-alkyl-N-phenyl-nicotinamides and Their Polymorphism and Solvatomorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. This compound | SIELC Technologies [sielc.com]
Resolving HPLC Peak Tailing for 2-Hydroxynicotinic Acid: A Technical Support Guide
This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common issue of peak tailing when analyzing 2-Hydroxynicotinic acid by High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this technical resource offers a structured approach to diagnosing and resolving chromatographic challenges, ensuring the integrity and accuracy of your analytical results.
Troubleshooting Guide: A Symptom-Based Approach
Peak tailing for an acidic analyte like this compound can stem from a variety of chemical and mechanical issues within the HPLC system. This section is designed to help you systematically identify and resolve the root cause of the problem.
Question 1: My this compound peak is tailing on a standard C18 column, even at a low mobile phase pH. What are the likely causes and how can I fix it?
Answer:
When analyzing an acidic compound like this compound, peak tailing on a C18 column, despite a low pH mobile phase, often points to secondary interactions with the stationary phase or issues with the HPLC system itself. Here's a breakdown of the potential causes and a step-by-step approach to resolve them:
1. Understanding the Analyte: The Role of pKa
This compound has a predicted pKa of approximately 2.40 for its carboxylic acid group.[1][2] In reversed-phase HPLC, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.[3][4] If the mobile phase pH is too close to the pKa, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[3][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
2. Secondary Interactions with Residual Silanols
Even with a low mobile phase pH, residual silanol groups on the silica-based stationary phase can lead to peak tailing.[7][8][9] These silanol groups can be acidic and interact with polar functional groups on your analyte.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, thus reducing these unwanted interactions.[1][10]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[9][11]
-
Mobile Phase Modifier: Adding a small amount of a competitive agent like triethylamine (TEA) can also help to mask silanol groups, but be mindful of its impact on MS detection if applicable.
-
3. Metal Chelation Effects
This compound has the potential to act as a chelating agent, forming complexes with metal ions.[7] Trace metal contaminants in the HPLC system (e.g., from stainless steel frits, tubing, or even the silica packing itself) can interact with the analyte, causing significant peak tailing.[9]
-
Solution:
-
System Passivation: Passivating the HPLC system with an acid solution (e.g., nitric acid or phosphoric acid) can help remove metallic impurities from the flow path.[12][13]
-
Use a Chelating Agent in the Mobile Phase: Adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to the metal ions, preventing them from interacting with your analyte.[12]
-
Consider a Bio-Inert or PEEK Lined Column: These columns are designed to minimize metal interactions and are a good option for analyzing known chelating agents.
-
Experimental Protocol: HPLC System Passivation
-
Disconnect the Column: Remove the HPLC column and replace it with a union.
-
Flush with Water: Flush the system with HPLC-grade water for 15-20 minutes at a flow rate of 1-2 mL/min.
-
Introduce Passivation Solution: Introduce a solution of 6N Nitric Acid (or 30% phosphoric acid) and flush the system for 30-60 minutes at a flow rate of 1 mL/min.
-
Flush with Water: Flush the system again with HPLC-grade water until the eluent is neutral (check with pH paper).
-
Flush with Organic Solvent: Flush the system with your mobile phase organic solvent (e.g., methanol or acetonitrile) for 15-20 minutes.
-
Reconnect the Column: Reconnect the column and equilibrate with your mobile phase.
Question 2: I've tried adjusting the mobile phase pH and using a new end-capped column, but the peak tailing for this compound persists. What other factors should I consider?
Answer:
If you have addressed the primary chemical interactions, it's time to investigate other potential sources of peak asymmetry. These can be related to the column itself, the sample, or extra-column effects in your HPLC system.
1. Column Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution:
-
Reduce Injection Volume: Systematically decrease the injection volume to see if the peak shape improves.
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume.
-
2. Column Bed Deformation
A void at the head of the column or a channel in the packed bed can cause peak distortion. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Solution:
-
Reverse and Flush the Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. This can sometimes remove particulates from the inlet frit.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and will need to be replaced.
-
3. Extra-Column Volume
Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.[7]
-
Solution:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.[7]
-
Ensure Proper Fittings: Check that all fittings are correctly made and that there are no gaps that could introduce dead volume.
-
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 3.5 | 2.1 | Significant tailing, close to pKa |
| 2.5 | 1.5 | Reduced tailing |
| 1.8 | 1.1 | Symmetrical peak |
Note: Asymmetry factor (As) is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase pH for analyzing this compound?
Given its pKa of ~2.40, a starting mobile phase pH of 1.5 to 2.0 is recommended to ensure the analyte is fully protonated and in a single ionic form.[1][2][3][4]
Q2: What type of HPLC column is best suited for this compound analysis?
A high-purity, end-capped C18 or a C8 column is a good starting point. For persistent tailing issues due to metal chelation, consider a column with a bio-inert hardware or a polymer-based column which has higher pH stability.
Q3: Can the choice of organic modifier affect peak shape?
Yes, the choice between acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It's worth evaluating both to see which provides better chromatography for your specific method.
Q4: How can I confirm if metal chelation is the cause of my peak tailing?
A simple diagnostic test is to add a small amount of EDTA (e.g., 0.1 mM) to your mobile phase. If the peak shape of this compound significantly improves, it strongly suggests that metal chelation is a contributing factor.[12]
Q5: My peak shape is good, but my retention time is drifting. What could be the cause?
Retention time drift is often caused by an inadequately buffered mobile phase or a column that is not fully equilibrated. Ensure your buffer has sufficient capacity at the target pH and allow the column to equilibrate for at least 10-15 column volumes before starting your analysis.
Logical Relationship Diagram:
Caption: Causes and resolution of peak tailing.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
buffered pH to avoid peak tailing - Chromatography Forum. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
This compound | SIELC Technologies. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Role of Buffers in Liquid Chromatography | Phenomenex. [Link]
-
HPLC Column Selection - how to choose the right column - Analytics-Shop. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns | LCGC International. [Link]
-
Your Guide to Select the buffer in HPLC development part 2 - PharmaCores. [Link]
-
Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC. [Link]
-
Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. [Link]
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns - ResearchGate. [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. [Link]
-
Successful passivation of an HPLC system - Analytics-Shop. [Link]
-
Cleaning and Passivation of Liquid Chromatography - Welch Materials. [Link]
-
HPLC Column Selection Guide - SCION Instruments. [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC. [Link]
-
New possible chelating agents of clinical interest for iron(III): this compound and 3-hydroxypicolinic acid. A thermodynamic study | Request PDF - ResearchGate. [Link]
-
This compound | C6H5NO3 | CID 69114 - PubChem. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
Solid-state identity of this compound and its polymorphism - RSC Publishing. [Link]
-
Complexation of 2-hydroxynicotinic and 3-hydroxypicolinic acids with zinc(II). Solution state study and crystal structure of trans-diaqua-bis-(3-hydroxypicolinato)zinc(II) | Request PDF - ResearchGate. [Link]
-
Chelation in Metal Intoxication - PMC - NIH. [Link]
-
Hydroxynicotinic acid crystallisation and solubility systematic studies - RSC Publishing. [Link]
-
The Crucial Role of this compound in Pharmaceutical Intermediate Synthesis. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-Hydroxynicotinic Acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of molecules like 2-hydroxynicotinic acid is a foundational requirement for advancing research and ensuring the quality of therapeutic candidates. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the nuances of the spectrum, compare its utility with other common analytical methods, and provide a detailed protocol for acquiring high-quality ¹H NMR data.
The Tautomeric Nature of this compound: A Critical Prelude
A crucial aspect to grasp before delving into the spectral analysis of this compound is its existence in a tautomeric equilibrium. In solution and the solid state, it predominantly exists as 2-oxo-1,2-dihydropyridine-3-carboxylic acid . This structural preference profoundly influences its spectroscopic signature, particularly in ¹H NMR, as the proton environment is dictated by the pyridone form rather than the hydroxy-pyridine form. This understanding is paramount for accurate spectral interpretation.
¹H NMR Spectroscopy: A Detailed Look into the Molecular Structure
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number, connectivity, and chemical environment of protons within a molecule.[1] For 2-oxo-1,2-dihydropyridine-3-carboxylic acid, the ¹H NMR spectrum offers a unique fingerprint that allows for its unambiguous identification.
Interpreting the ¹H NMR Spectrum of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid
The ¹H NMR spectrum of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, typically recorded in a deuterated solvent like DMSO-d₆, reveals five distinct signals. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz (Predicted) | Integration |
| Carboxylic Acid (-COOH) | ~14.8 | Broad Singlet | - | 1H |
| N-H (Amide) | ~13.4 | Broad Singlet | - | 1H |
| H4 | ~8.42 | Doublet of Doublets | J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 Hz | 1H |
| H6 | ~7.99 | Doublet of Doublets | J(H6-H5) ≈ 6-7 Hz, J(H6-H4) ≈ 1-2 Hz | 1H |
| H5 | ~6.72 | Triplet (or Doublet of Doublets) | J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 6-7 Hz | 1H |
Note: The chemical shift values are based on data from ChemicalBook, and the coupling constants are predicted based on typical values for similar pyridine derivatives.[2]
Causality Behind the Chemical Shifts and Multiplicities:
-
Downfield Protons (-COOH and N-H): The protons of the carboxylic acid and the N-H group are highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms, and their involvement in hydrogen bonding. This results in their resonance at very high chemical shifts, often appearing as broad singlets due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding.[3]
-
Aromatic Protons (H4, H6, and H5):
-
H4 and H6: These protons are in the α- and γ-positions relative to the electron-withdrawing carboxylic acid group and the carbonyl group of the pyridone ring. This deshielding effect shifts their signals downfield.
-
H5: This proton is in the β-position and is comparatively more shielded, hence its resonance at a higher field (lower ppm value).
-
-
Spin-Spin Coupling: The splitting pattern (multiplicity) of each aromatic proton signal is a result of spin-spin coupling with its neighboring protons.
-
H4 is coupled to both H5 and H6. The coupling to the adjacent H5 (³J coupling) is stronger than the long-range coupling to H6 (⁴J coupling), resulting in a doublet of doublets.
-
H6 is similarly coupled to H5 and H4, also appearing as a doublet of doublets.
-
H5 is coupled to both H4 and H6, and if the coupling constants are similar, it may appear as a triplet. More accurately, it is a doublet of doublets.
-
A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves complementary techniques. The following table compares ¹H NMR with other common analytical methods for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Provides direct information about the carbon skeleton. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[4] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural connectivity information on its own.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure.[6] |
In-Depth Look at Alternative Techniques:
¹³C NMR Spectroscopy:
A proton-decoupled ¹³C NMR spectrum of 2-oxo-1,2-dihydropyridine-3-carboxylic acid would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would provide further confirmation of the structure, with the carbonyl and carboxylic acid carbons appearing at the most downfield positions.[7]
Mass Spectrometry:
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[8] The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, common fragmentation pathways would involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.
FTIR Spectroscopy:
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, and strong C=O stretches for both the carboxylic acid and the pyridone carbonyl groups.[6]
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (NS) to 16 or 32 to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the structural relationships within the molecule, the following diagrams are provided.
Caption: Experimental workflow for ¹H NMR analysis of this compound.
Caption: Structure of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with key proton couplings.
Conclusion
The structural elucidation of this compound, or more accurately its tautomer 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is most effectively achieved through ¹H NMR spectroscopy. The detailed information on proton environments and connectivity provided by this technique is unparalleled. However, for complete and robust characterization, especially in regulatory submissions, a multi-technique approach incorporating ¹³C NMR, Mass Spectrometry, and FTIR is highly recommended. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this important molecule and its derivatives.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. A Guide to Basic Modern NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Solid-state identity of this compound and its polymorphism. [Link]
-
LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. [Link]
-
The Ivan Huc Group. Supporting Information. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
TutorChase. Fragmentation Patterns in Mass Spectrometry. [Link]
-
Agilent Technologies. FTIR Spectroscopy Reference Guide. [Link]
-
Dove Medical Press. Supplementary Material. [Link]
-
NPTEL. 13C NMR spectroscopy. [Link]
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- 8. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chameleon Molecule: Advanced FTIR Characterization of 2-Hydroxynicotinic Acid
Executive Summary: The Tautomer Trap
2-Hydroxynicotinic acid (2-HNA) is not a simple pyridine derivative; it is a structural shapeshifter.[1] In drug development, it serves as a critical building block for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, its characterization is frequently misinterpreted due to keto-enol tautomerism .[1]
While often drawn as "2-hydroxypyridine-3-carboxylic acid" (the enol form), experimental FTIR data confirms that 2-HNA exists primarily as the 2-oxo-1,2-dihydropyridine-3-carboxylic acid (the keto/lactam form) in the solid state. [1]
This guide provides a definitive spectral analysis of 2-HNA, distinguishing its unique "Double Carbonyl" signature from structural analogs like Nicotinic Acid and 2-Chloronicotinic Acid.[1]
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the species being measured.[2] In the solid phase (KBr pellet or ATR), the equilibrium overwhelmingly favors the 2-oxo (lactam) tautomer. This results in a spectrum that resembles a cyclic amide rather than a simple pyridine alcohol.[1]
Visualization: The Keto-Enol Equilibrium
The following diagram illustrates the tautomeric shift that defines the FTIR spectrum.
Figure 1: Tautomeric equilibrium of 2-HNA. The solid-state preference for the Keto form dictates the primary FTIR signals.
Detailed Spectral Analysis
The FTIR spectrum of 2-HNA is characterized by a "Double Carbonyl" region and a complex high-wavenumber region due to extensive hydrogen bonding.[1]
Table 1: Characteristic Peaks of this compound (Solid State)[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation & Causality |
| 3300 – 3450 | Secondary Amine (Lactam) | Diagnostic: Confirms the keto tautomer. A simple pyridine ring (enol form) would lack this band.[1] Often sharp but broadened by H-bonding. | |
| 2500 – 3300 | Carboxylic Acid | Broad Envelope: The acidic proton participates in strong intermolecular dimers and intramolecular H-bonds with the adjacent carbonyl, creating a wide absorption band that underlies the C-H and N-H stretches. | |
| 1700 – 1745 | Carboxylic Acid | Acid Carbonyl: Represents the free or weakly H-bonded carboxylic acid group.[3] Literature cites ~1744 cm⁻¹ for the free ligand, though dimerization often shifts this closer to 1700–1710 cm⁻¹. | |
| 1630 – 1680 | Lactam (Ring C=O) | The "Second" Carbonyl: This is the tell-tale sign of the 2-oxo structure. It appears at a lower frequency than the acid C=O due to conjugation within the heterocyclic ring. | |
| 1550 – 1610 | Pyridone Ring | Mixed mode vibrations characteristic of the 2-pyridone skeleton. Often referred to as the "Amide II" like band in cyclic amides. | |
| 1235 | Carboxylic Acid | C-O single bond stretch coupled with O-H in-plane bending. | |
| 1132 / 1086 | Ring Deformation | In-plane bending modes of the aromatic/pyridone ring hydrogens. |
Critical Insight: The presence of two distinct carbonyl bands (Acid at ~1740 cm⁻¹ and Lactam at ~1640 cm⁻¹) is the primary method to distinguish 2-HNA from simple pyridine carboxylic acids like Nicotinic Acid.
Comparative Analysis: 2-HNA vs. Alternatives
To validate the identity of 2-HNA, it must be compared against its structural analogs. The table below highlights the differential markers.
Table 2: Spectral Fingerprint Comparison
| Feature | This compound (2-HNA) | Nicotinic Acid (Vitamin B3) | 2-Chloronicotinic Acid (2-CNA) |
| Structure | 2-Oxo-1,2-dihydropyridine (Lactam) | Pyridine (Aromatic) | Pyridine (Aromatic) |
| N-H Stretch | Present (~3300 cm⁻¹) | Absent | Absent |
| C=O[1][4] Region | Doublet: Acid (~1740) + Lactam (~1640) | Singlet: Acid (~1710-1730) | Singlet: Acid (~1700-1750) |
| Ring Modes | Pyridone character (mixed C=O/C=N) | Pure Pyridine ring breathing (~1590) | Pyridine ring breathing (~1580) |
| C-X Stretch | N/A | N/A | C-Cl Stretch (~700-800 cm⁻¹) |
| H-Bonding | Intramolecular (Acid-Lactam) | Intermolecular Dimers | Intermolecular Dimers |
Analysis of Differences
-
Vs. Nicotinic Acid: Nicotinic acid lacks the lactam carbonyl.[1] Its spectrum shows a cleaner carbonyl region with only the carboxylic acid peak.[1] It also lacks the N-H stretching band.[1]
-
Vs. 2-Chloronicotinic Acid: The chlorine atom in 2-CNA locks the molecule in the pyridine form (no tautomerism possible).[1] The absence of the lactam band (~1640 cm⁻¹) and the presence of low-frequency C-Cl bands distinguish it from 2-HNA.
Experimental Protocol: Self-Validating Workflow
For reproducible results, the sample preparation method is critical. The "Self-Validating" approach ensures that environmental moisture or polymorphic transitions do not skew the data.[1]
Method: Solid-State Transmission (KBr Pellet)
Preferred over ATR for higher resolution of the broad OH/NH regions.
-
Desiccation: Dry 2-HNA powder at 60°C under vacuum for 2 hours to remove surface water (which interferes with the OH region).
-
Dilution: Mix 1-2 mg of 2-HNA with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind gently. Warning: Excessive grinding energy can induce polymorphic transitions or amorphous states in 2-HNA.[1]
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
Workflow Visualization
Figure 2: Step-by-step experimental workflow with embedded validation logic.
References
-
Solid-State Identity and Polymorphism
-
Raman and IR Assignment of 2-HNA Complexes
-
General Carboxylic Acid IR Interpretation
-
Tautomerism in Heterocycles
Sources
Mass Spectrometry Fragmentation Pattern of 2-Hydroxynicotinic Acid: A Comparative Technical Guide
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation of 2-Hydroxynicotinic acid (2-HNA) . Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, specifically the "ortho-effect" that distinguishes 2-HNA from its structural isomers.
Key Diagnostic Transitions:
-
ESI(+) Mode: The protonated precursor [M+H]⁺ m/z 140 exhibits a dominant, often exclusive, neutral loss of water (18 Da) to yield the acylium ion at m/z 122 .
-
EI Mode (70 eV): The molecular ion M⁺• m/z 139 undergoes rapid decarboxylation (-CO₂, 44 Da) to form the base peak at m/z 95 .
Structural Identity & Tautomerism
Understanding the fragmentation requires establishing the precursor structure. 2-HNA exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.
-
Solid/Solution State: Predominantly exists as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (Lactam form).
-
Gas Phase (MS): While the lactam form is energetically favored, ionization dynamics (protonation site) drive the fragmentation pathway.
| Property | Data |
| IUPAC Name | 2-Hydroxypyridine-3-carboxylic acid |
| CAS Registry | 609-71-2 |
| Formula | C₆H₅NO₃ |
| Monoisotopic Mass | 139.0269 Da |
| Tautomer Dominance | 2-Pyridone (Lactam) |
Fragmentation Mechanics: ESI(+) Pathway
In Electrospray Ionization (ESI) positive mode, 2-HNA shows a unique fragmentation behavior driven by the ortho-effect . The proximity of the C2-oxygen and C3-carboxyl group facilitates an intramolecular interaction that is absent in isomers like 6-hydroxynicotinic acid.
The Ortho-Effect Mechanism
Upon protonation ([M+H]⁺, m/z 140), the molecule does not immediately lose the carboxyl group (common in acids). Instead, the ortho-hydroxy/keto group facilitates the elimination of water.
Mechanism:
-
Protonation: Occurs on the carboxyl hydroxyl or the amide oxygen.
-
Cyclization/Interaction: The proximity of the C2 substituent allows for hydrogen transfer.
-
Elimination: A neutral water molecule (H₂O) is expelled.
-
Product: A resonance-stabilized acylium ion at m/z 122 .
Visualization of Pathway
Caption: Mechanistic pathway showing the exclusive water loss in 2-HNA due to ortho-substitution, contrasted with the decarboxylation typical of non-ortho isomers.
Fragmentation Mechanics: EI Pathway
In Electron Ionization (EI), the higher energy (70 eV) radical cation pathway dominates. The "soft" water loss observed in ESI is overtaken by the thermodynamically driven loss of carbon dioxide.
-
Primary Fragment: Loss of CO₂ (44 Da) to yield the pyrrole-like radical cation at m/z 95 .
-
Secondary Fragments: Further loss of CO (28 Da) from m/z 95 yields m/z 67.
Comparative Analysis: 2-HNA vs. Alternatives
Distinguishing 2-HNA from its isomers (e.g., 6-HNA) and related metabolites (Nicotinic Acid) is critical in pharmacokinetic studies.
Diagnostic Table
| Compound | Precursor (ESI+) | Key Fragment 1 | Key Fragment 2 | Mechanism Note |
| This compound | 140 | 122 (-H₂O) | 94 (-CO from 122) | Ortho-effect dominant. Water loss is often the only major peak. |
| 6-Hydroxynicotinic Acid | 140 | 96 (-CO₂) | 112 (-CO) | Lacks ortho-stabilization; favors decarboxylation. |
| Nicotinic Acid | 124 | 80 (-CO₂) | 78 (-H₂O+CO) | Classic pyridine acid fragmentation; rapid CO₂ loss. |
Isomer Differentiation Workflow
The following decision tree illustrates how to program a Mass Spectrometer (e.g., Triple Quad) to automatically distinguish these species.
Caption: Logic flow for distinguishing 2-HNA from 6-HNA using MS/MS product ion monitoring.
Experimental Protocol (Validated Conditions)
To reproduce the fragmentation patterns described above, the following LC-MS/MS conditions are recommended. These parameters are optimized for the separation of polar pyridine derivatives.
LC Conditions
-
Column: Phenomenex Kinetex C18 or HILIC (due to high polarity).
-
Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 10 minutes (Retaining polar acids requires low initial organic).
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).
-
Collision Energy (CID):
-
10-15 eV: Optimizes m/z 122 intensity.
-
>25 eV: Induces secondary fragmentation (122 -> 94).
-
References
-
Mechanism of Water Loss (Ortho Effect)
- Title: IRMPD and DFT study of the loss of water
- Source: Intern
-
URL:[Link]
-
Nicotinic Acid Fragmentation
-
General EI Fragmentation Data
- Title: this compound Mass Spectrum (EI).
- Source: NIST Chemistry WebBook.
-
URL:[Link]
-
Isomer Differentiation (6-HNA)
- Title: Infrared multiple-photon dissociation spectroscopy of deproton
- Source: Rapid Communic
-
URL:[Link]
Sources
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- 2. Predicted LC-MS/MS Spectrum - 40V, Positive (FDB023041) - FooDB [foodb.ca]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Hydroxynicotinic Acid and 6-Hydroxynicotinic Acid for Researchers
For drug development professionals and synthetic chemists, the choice between structural isomers can have profound implications for reaction outcomes, yield, and downstream applications. This guide provides an in-depth comparison of the reactivity of two critical pyridine derivatives: 2-hydroxynicotinic acid and 6-hydroxynicotinic acid. By understanding their fundamental chemical differences, researchers can make more informed decisions in their synthetic strategies.
The Decisive Role of Tautomerism in Reactivity
The reactivities of 2- and 6-hydroxynicotinic acid are fundamentally governed by their tautomeric equilibria. The position of the hydroxyl group dictates whether the molecule predominantly exists in the aromatic hydroxypyridine form or the non-aromatic pyridone form. This structural preference has significant consequences for the electron density of the pyridine ring and the accessibility of the nitrogen and oxygen atoms for reactions.
This compound: The Predominance of the Pyridone Form
In the solid state and in polar solvents, this compound overwhelmingly exists as its pyridone tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid [1]. This is a critical distinction as the pyridone form is not fully aromatic. Instead, it behaves more like a cyclic amide or a conjugated diene, which significantly influences its reactivity. Theoretical studies have shown that the 2-pyridone tautomer is energetically more favorable than the 2-hydroxypyridine form[1].
6-Hydroxynicotinic Acid: A Tale of Two Tautomers
In contrast, 6-hydroxynicotinic acid exhibits a more balanced equilibrium between its 6-hydroxypyridine-3-carboxylic acid and 6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomers. The predominant form is highly dependent on the solvent and pH of the medium. This equilibrium means that 6-hydroxynicotinic acid can react via pathways characteristic of both aromatic hydroxypyridines and non-aromatic pyridones.
Comparative Reactivity in Key Transformations
The differing tautomeric preferences of these isomers lead to distinct behaviors in common organic reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an electron-donating hydroxyl group can facilitate this reaction.
-
This compound: Due to its predominant pyridone form, this compound is less prone to traditional EAS reactions on the ring. The pyridone ring is electron-rich and can undergo electrophilic substitution, with nitration of 2-pyridone typically yielding the 3-nitro and 5-nitro derivatives[2]. The carboxylic acid group is a deactivating meta-director, which would further complicate predicting the regioselectivity.
-
6-Hydroxynicotinic Acid: The presence of the hydroxypyridine tautomer makes 6-hydroxynicotinic acid more susceptible to EAS. The hydroxyl group is an activating ortho-, para-director. Therefore, electrophilic attack is expected at positions ortho and para to the hydroxyl group. For instance, nitration of 6-hydroxynicotinic acid has been reported to yield the 5-nitro derivative[2].
| Reaction | This compound (as 2-Pyridone) | 6-Hydroxynicotinic Acid |
| Nitration | Expected to be less reactive. | More reactive, yielding the 5-nitro derivative. |
| Halogenation | Expected to be less reactive. | More reactive, with substitution at positions 2 and 5. |
Experimental Protocol: Comparative Nitration
This protocol is designed to compare the nitration reactivity of the two isomers under identical conditions.
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 g of this compound and 1.0 g of 6-hydroxynicotinic acid in 10 mL of concentrated sulfuric acid at room temperature.
-
Cooling: Cool both reaction mixtures to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add 1.1 equivalents of potassium nitrate to each flask with vigorous stirring, maintaining the temperature at 0°C.
-
Reaction: Stir the reactions at 0°C for 1 hour, then allow them to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour each reaction mixture onto 50 g of crushed ice.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Analysis: Determine the yield and characterize the products by NMR spectroscopy and mass spectrometry to confirm the regioselectivity of nitration.
Alkylation Reactions: N- vs. O-Alkylation
The presence of both nitrogen and oxygen atoms in the pyridone tautomer opens up the possibility of competitive N- and O-alkylation.
-
This compound: As it exists mainly in the pyridone form, alkylation can occur on either the nitrogen or the oxygen. The outcome is often dependent on the reaction conditions. Hard alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer alkylating agents (e.g., alkyl iodides) in the presence of a mild base often lead to N-alkylation.
-
6-Hydroxynicotinic Acid: The tautomeric equilibrium allows for both N- and O-alkylation. The hydroxypyridine form will lead to O-alkylation, while the pyridone form can undergo N- or O-alkylation. The regioselectivity will be highly sensitive to the choice of alkylating agent, base, and solvent.
Reactions of the Carboxylic Acid Group
Both isomers possess a carboxylic acid group, which can undergo typical reactions such as esterification and decarboxylation.
-
Esterification: Both 2- and 6-hydroxynicotinic acid can be esterified under standard acidic conditions (e.g., Fischer esterification). The relative rates of esterification are expected to be similar, primarily influenced by steric hindrance around the carboxylic acid group, which is comparable for both isomers.
-
Decarboxylation: Decarboxylation of pyridinecarboxylic acids generally requires harsh conditions. However, the presence of the hydroxyl group can influence the ease of decarboxylation. 6-Hydroxynicotinic acid is known to undergo enzymatic decarboxylation in biological systems[3][4]. In a chemical context, the decarboxylation of 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene[5]. The relative ease of chemical decarboxylation for the two isomers under comparable conditions is not well-documented in the literature and presents an area for further investigation.
Physicochemical Properties
The structural differences between the two isomers are also reflected in their physicochemical properties.
| Property | This compound | 6-Hydroxynicotinic Acid |
| IUPAC Name | 2-oxo-1,2-dihydropyridine-3-carboxylic acid[4] | 6-oxo-1,6-dihydropyridine-3-carboxylic acid[3] |
| CAS Number | 609-71-2[4] | 5006-66-6[6] |
| Melting Point | 258-261 °C[6][7] | >300 °C |
| pKa (Carboxylic Acid) | ~2.40[6][7] | ~2.13 (predicted for a similar structure)[7] |
| pKa (Pyridinium) | Not applicable (pyridone form) | ~10.78 (predicted for a similar structure)[7] |
Conclusion and Outlook for Researchers
The choice between this compound and 6-hydroxynicotinic acid as a starting material should be guided by a clear understanding of their tautomeric behavior.
-
This compound is the preferred substrate when seeking to exploit the reactivity of a cyclic amide or a conjugated diene system. Its locked pyridone form offers a more predictable platform for certain transformations.
-
6-Hydroxynicotinic acid , with its dynamic tautomeric equilibrium, provides access to both hydroxypyridine and pyridone reactivity. This can be advantageous for accessing a wider range of derivatives but requires careful control of reaction conditions to achieve desired selectivity.
Further comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in reactivity between these two valuable building blocks. This guide serves as a foundational resource for researchers to navigate the synthetic landscape of these important heterocyclic compounds.
References
- ChemAxon. (n.d.). pKa Plugin.
- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 1477-1484.
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Hicks, K. A., et al. (2019).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4987.
- Sowa-Staszczak, A., et al. (2013). Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors. Nuclear Medicine Review, 16(1), 9-16.
- Ferreira, A. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1571.
- Chin, F. T., et al. (2009). Synthesis and optimization of the labeling procedure of 99mTc-HYNIC-interleukin-2 for in vivo imaging of activated T lymphocytes. Cancer Biotherapy & Radiopharmaceuticals, 24(6), 695-702.
- Liu, G., et al. (2021). Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography. Molecular Pharmaceutics, 18(12), 4459-4469.
- Pop, A. M., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(21), 6617.
- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate. Retrieved from [Link]
- Li, T., et al. (2015). Solid-state identity of this compound and its polymorphism. CrystEngComm, 17(3), 573-580.
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A Tale of Two Pyridines: A Comparative Guide to the Biological Pathways of Nicotinic Acid and 2-Hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of pyridine carboxylic acids, two molecules, nicotinic acid and 2-hydroxynicotinic acid, present a compelling study in contrasts. While structurally similar, their biological roles and metabolic pathways diverge significantly. Nicotinic acid, also known as niacin or vitamin B3, is a cornerstone of cellular metabolism and a well-established therapeutic agent.[1][2][3] In contrast, this compound is primarily recognized as a microbial metabolite and a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[4][5][6] This guide provides an in-depth comparison of their biological pathways, supported by experimental data and protocols, to illuminate their distinct roles in the biological and chemical sciences.
The Central Role of Nicotinic Acid in Mammalian Biology
Nicotinic acid is an essential human nutrient that serves as a primary precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][3][7] These coenzymes are indispensable for a vast array of metabolic reactions.
Biosynthesis and Metabolism of Nicotinic Acid
The body can obtain nicotinic acid through diet or synthesize it from the essential amino acid tryptophan.[1][8] Once available, nicotinic acid is converted to NAD+ through the Preiss-Handler pathway.[8][9]
The Preiss-Handler Pathway:
-
Nicotinate phosphoribosyltransferase (NAPRT) converts nicotinic acid to nicotinic acid mononucleotide (NaMN).
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT) then adenylates NaMN to form nicotinic acid adenine dinucleotide (NaAD).
-
Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+.[7][9]
NAD+ can be further phosphorylated to NADP+ by NAD+ kinase.[1][8] The degradation of nicotinic acid involves its conversion to various metabolites, which are then excreted in the urine.[1]
Diagram: The Preiss-Handler Pathway for NAD+ Synthesis from Nicotinic Acid
Caption: Conversion of Nicotinic Acid to NAD+ via the Preiss-Handler Pathway.
Physiological Functions of Nicotinic Acid
As the precursor to NAD+ and NADP+, nicotinic acid is integral to:
-
Cellular Respiration: NAD+ is a critical electron acceptor in glycolysis and the citric acid cycle, leading to ATP production.[3]
-
Redox Reactions: NAD+ and NADP+ are essential coenzymes for over 400 enzymes involved in a wide range of redox reactions.[8]
-
DNA Repair and Cell Signaling: NAD+ is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, gene expression, and cell signaling.[8][10]
At pharmacological doses, nicotinic acid has well-documented lipid-modifying effects, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][11] This effect is partly mediated by the activation of the G protein-coupled receptor GPR109A (HCA2).[3][8]
This compound: A Molecule of Synthetic and Microbial Significance
In stark contrast to the central metabolic role of nicotinic acid, this compound does not have a well-characterized endogenous biological pathway in mammals. Its significance lies primarily in microbial metabolism and as a chemical building block.
Microbial Degradation of Nicotinic Acid
Certain bacteria, such as Pseudomonas putida, can degrade nicotinic acid.[12] In some of these pathways, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid, which is then further metabolized.[12][13][14] While this compound is a positional isomer of 6-hydroxynicotinic acid, its role as a major intermediate in the primary degradation pathway of nicotinic acid across many organisms is not as established. Some microorganisms have been specifically identified that can hydroxylate nicotinic acid at the C2 position to produce this compound.[15]
Role as a Synthetic Intermediate
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5][6] Its chemical structure, featuring both a hydroxyl and a carboxylic acid group on a pyridine ring, allows for diverse chemical modifications to create more complex molecules.[5]
Head-to-Head Comparison: Nicotinic Acid vs. This compound
| Feature | Nicotinic Acid | This compound |
| Primary Biological Role | Essential Vitamin (B3), NAD+ Precursor[1][2] | Microbial metabolite, Synthetic Intermediate[4][5][15] |
| Metabolic Pathway in Mammals | Central to cellular metabolism (Preiss-Handler Pathway)[8][9] | Not well-characterized as an endogenous pathway |
| Physiological Significance | Crucial for energy metabolism, DNA repair, and cell signaling[3][8][10] | Primarily of interest for its chemical properties in synthesis[5][6] |
| Therapeutic Applications | Treatment of pellagra, dyslipidemia[1][10][11] | Used as a building block for other therapeutic agents[5] |
Experimental Protocol: Quantification of Intracellular NAD+ Levels
To assess the biological activity of nicotinic acid, a common experimental approach is to measure its impact on intracellular NAD+ levels.
Objective
To quantify the change in intracellular NAD+ concentration in response to nicotinic acid supplementation in cultured cells.
Materials
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Nicotinic acid solution (sterile, stock solution in water or DMSO)
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH quantification kit (commercially available)
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Remove the growth medium and replace it with a fresh medium containing various concentrations of nicotinic acid (e.g., 0, 10, 50, 100 µM). Include a vehicle control (the solvent used for the nicotinic acid stock solution).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.
-
NAD+ Quantification: Follow the manufacturer's protocol for the NAD+/NADH quantification kit. This typically involves an enzymatic cycling reaction where NAD+ is reduced to NADH, which in turn reduces a probe to generate a colorimetric or fluorescent signal.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the protein concentration of each sample to account for differences in cell number.
Diagram: Experimental Workflow for NAD+ Quantification
Caption: Workflow for quantifying intracellular NAD+ levels after nicotinic acid treatment.
Conclusion
The comparison between nicotinic acid and this compound underscores the profound impact that a subtle change in molecular structure can have on biological function. Nicotinic acid is a vital nutrient and a key player in central metabolic pathways, with established therapeutic applications. In contrast, this compound's biological relevance is currently understood to be limited to specific microbial pathways, while its primary value lies in its utility as a synthetic intermediate. For researchers in drug discovery and development, this distinction is critical. While nicotinic acid and its derivatives continue to be explored for their therapeutic benefits related to cellular metabolism, this compound serves as a versatile scaffold for the creation of novel bioactive compounds.
References
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Wikipedia. Nicotinic acid. [Link]
-
Linus Pauling Institute. Niacin. [Link]
-
PubChem. Nicotinate and Nicotinamide Metabolism. [Link]
-
The Medical Biochemistry Page. Vitamin B3: Metabolism and Functions. [Link]
-
University of Rochester Medical Center. Niacin. [Link]
-
Patsnap Synapse. What is the mechanism of Niacin? [Link]
-
National Institutes of Health. Niacin: Fact Sheet for Health Professionals. [Link]
- Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies. Journal of Pharmacology and Experimental Therapeutics, 324(3), 883-893.
- Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International journal of molecular sciences, 20(4), 974.
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Science.gov. niacin nicotinic acid: Topics by Science.gov. [Link]
- Williams, A. C., & Hill, L. J. (2017). The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. Oxidative medicine and cellular longevity, 2017, 1493527.
- Kiener, A. (1998). Microbial production of this compound from nicotinic acid by intact cells of MCI3289.
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Pharmaceutical Intermediate Synthesis. [Link]
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PubChem. Nicotinic Acid. [Link]
- He, X. T., & He, Z. G. (2009). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 106(28), 11572-11577.
- Stern, R. H., Freeman, M. W., & Hla, T. (1993). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. Metabolism, 42(10), 1309-1314.
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NINGBO INNO PHARMCHEM CO.,LTD. Agrochemical Advancement: The Role of this compound in Crop Protection. [Link]
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PubChem. This compound. [Link]
- Offermanns, S. (2014). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 5, 84.
- Tinschert, A., Gieg, L. M., & Schink, B. (1997). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of microbiology, 168(4), 311-316.
- Hughes, S. M., & Williams, C. H. (1996). The degradation of nicotinic acid by Achromobacter xylosoxidans. Applied and environmental microbiology, 62(1), 196-200.
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Chongqing Chemdad Co., Ltd. This compound. [Link]
- Hicks, K. A., O'Mullan, P. J., & Williams, C. H. (2019).
- Tang, H., Yao, Y., Wang, L., Yu, H., Ren, Y., Wu, G., & Xu, P. (2012). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and environmental microbiology, 78(21), 7626-7632.
- Radacsi, N., van der Meijden, M., & ter Horst, J. H. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083.
- Google Patents.
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Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]
- Shibata, K., Fukuwatari, T., & Sugimoto, E. (2007). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. The Journal of nutrition, 137(12), 2696-2700.
- Li, D., Sun, W. P., Zhou, Y. M., & Yang, M. (2014). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. European review for medical and pharmacological sciences, 18(16), 2397-2402.
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A Researcher's Guide to the Polymorphs of 2-Hydroxynicotinic Acid: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, understanding the polymorphic landscape of a compound is of paramount importance. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly influence a substance's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of the known polymorphs of 2-Hydroxynicotinic acid, focusing on their X-ray crystallography data and the experimental conditions that favor their formation.
It is important to note that in the solid state, this compound (2-HNA) exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2] Theoretical studies have indicated that the 2-ODHPCA tautomer is energetically more favorable than 2-HNA.[1][2] To date, four distinct polymorphs of this compound have been identified and characterized, designated as Form I, Form II, Form III, and Form IV.[1][2] The formation of these different crystalline forms is highly dependent on the crystallization conditions, particularly the presence of acidic additives.[1][2]
Comparative Crystallographic Data
The crystallographic data for the four polymorphs of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid are summarized in the table below. This data has been compiled from the seminal work by Long et al. (2015), which provides a comprehensive characterization of these forms.
| Parameter | Form I | Form II | Form III | Form IV |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 8.413(2) | 10.857(2) | 7.689(2) | 12.011(2) |
| b (Å) | 6.898(2) | 7.933(2) | 8.822(2) | 6.899(2) |
| c (Å) | 10.934(3) | 14.881(3) | 9.098(2) | 15.111(3) |
| β (˚) | 109.56(3) | 108.98(3) | 105.89(3) | 107.89(3) |
| Volume (ų) | 597.5(3) | 1211.5(4) | 593.8(3) | 1190.9(4) |
| Z | 4 | 8 | 4 | 8 |
| Calculated Density (g/cm³) | 1.545 | 1.520 | 1.556 | 1.540 |
| CCDC Number | 1028277 | 1028278 | 1028279 | 1028280 |
Experimental Protocols for Polymorph Crystallization
The selective crystallization of a desired polymorph is a critical step in pharmaceutical development. The following protocols, derived from the work of Long et al. (2015), outline the experimental conditions for obtaining each of the four known polymorphs of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. The choice of acidic additive plays a crucial role in directing the crystallization towards a specific form.
Experimental Workflow for Polymorph Screening
Caption: General experimental workflow for the crystallization of this compound polymorphs.
Materials:
-
This compound (2-HNA)
-
Various solvents (e.g., water, ethanol, methanol)
-
Acidic additives (e.g., hydrochloric acid, sulfuric acid, nitric acid, acetic acid)
Protocol for Form I:
-
Dissolve 2-HNA in a suitable solvent (e.g., water) to create a saturated or near-saturated solution.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Allow the solution to stand for slow evaporation at room temperature.
-
Colorless, block-shaped crystals of Form I will form over time.
Protocol for Form II:
-
Dissolve 2-HNA in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Allow the solution for slow evaporation.
-
Needle-like crystals of Form II will be obtained.
Protocol for Form III:
-
Dissolve 2-HNA in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of nitric acid to the solution.
-
Allow for slow evaporation of the solvent.
-
Crystals of Form III will be produced.
Protocol for Form IV:
-
Dissolve 2-HNA in a suitable solvent (e.g., water).
-
Add a catalytic amount of acetic acid to the solution.
-
Allow the solution to evaporate slowly at ambient conditions.
-
Crystals of Form IV will form.
Unraveling the Structural Landscape: A Comparison of Hydrogen Bonding Networks
The distinct packing arrangements of the four polymorphs are a direct consequence of their different hydrogen bonding networks. A detailed analysis of these networks reveals the subtle yet significant variations that give rise to the observed polymorphism.
Caption: Supramolecular assemblies in the four polymorphs of this compound.
Form I: In this polymorph, the molecules form classic carboxylic acid dimers through strong O-H···O hydrogen bonds. These dimers are then linked into chains by N-H···O hydrogen bonds involving the pyridone nitrogen and the carbonyl oxygen of the carboxylic acid group.
Form II: The hydrogen bonding in Form II is more complex, leading to the formation of a centrosymmetric tetramer. This arrangement involves both O-H···O and N-H···O interactions, creating a robust, interconnected network.
Form III: Form III features a catemeric chain structure with a C(4) graph set motif, where molecules are linked head-to-tail by N-H···O hydrogen bonds. These chains are further connected by R2,2(8) dimers formed by the carboxylic acid groups.
Form IV: This polymorph exhibits a unique helical chain structure. The molecules are linked by N-H···O and C-H···O hydrogen bonds, creating a spiral arrangement along one of the crystallographic axes.
Thermal Stability and Interconversion
The thermal behavior of the polymorphs provides insights into their relative stabilities.[1][2]
-
Form I is the most thermally stable form at elevated temperatures.
-
Form II converts to Form I upon heating.
-
Forms III and IV transform into Form II when heated, which subsequently converts to Form I at higher temperatures.
This indicates an enantiotropic relationship between Forms I and II, while Forms III and IV are monotropically related to Form II.
Conclusion
The polymorphic landscape of this compound is a clear example of how subtle changes in crystallization conditions can lead to distinct solid-state structures with potentially different properties. For researchers in drug development and materials science, a thorough understanding of these forms, their crystallographic characteristics, and the methods for their selective preparation is essential. The detailed data and protocols presented in this guide serve as a valuable resource for the scientific community, enabling further investigation and utilization of this important compound.
References
-
Long, S., Zhou, P., Theiss, K. L., Siegler, M. A., & Li, T. (2015). Solid-state identity of this compound and its polymorphism. CrystEngComm, 17(28), 5195–5205. [Link]
-
ResearchGate. (n.d.). Solid-State Identity of this compound and Its Polymorphism. Retrieved February 13, 2026, from [Link]
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Benchmarking Purity: The Definitive Melting Point Guide for 2-Hydroxynicotinic Acid
[1]
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Method Development Guide.
Executive Summary: The "Melting Point" Trap
In pharmaceutical synthesis, 2-Hydroxynicotinic acid (2-HNA) is a critical scaffold for kinase inhibitors and anti-inflammatory agents. While Certificates of Analysis (CoA) routinely list a melting point (MP) of 258–261°C , this value is deceptive.
2-HNA does not simply melt; it undergoes thermal decomposition concurrent with fusion . Consequently, the observed melting point is kinetically controlled—dependent on heating rate, sample mass, and capillary geometry—rather than thermodynamically absolute.
This guide moves beyond the "single number" fallacy. We compare the industry-standard Capillary Method against the superior Differential Scanning Calorimetry (DSC) workflow, establishing a self-validating protocol to distinguish true purity from thermal degradation artifacts.
Scientific Foundation
The Tautomeric Challenge
2-HNA exists in a tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone) . In the solid state, X-ray crystallography confirms the molecule crystallizes predominantly as the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (keto form). This strong intermolecular hydrogen bonding network (dimerization) contributes to its high melting point and low solubility.
Thermal Decomposition Mechanism
Unlike stable standards (e.g., Anthraquinone), 2-HNA begins to decarboxylate near its fusion temperature.
-
Slow Heating (<2°C/min): Allows extensive decomposition before the melt is observed, resulting in a depressed, broad range (e.g., 250–255°C).
-
Fast Heating (>10°C/min): "Outruns" the decomposition kinetics, yielding a sharper endotherm closer to the theoretical 260°C, but risks thermal lag.
Visualizing the Pathway
The following diagram illustrates the structural and thermal pathway governing 2-HNA analysis.
Figure 1: Tautomeric equilibrium and competing thermal events for this compound.
Comparative Analysis: Capillary vs. DSC
To validate the purity of 2-HNA, we must compare the traditional QC method (Capillary) with the structural characterization method (DSC).
Table 1: Method Performance Matrix
| Feature | Method A: Capillary (QC) | Method B: DSC (R&D) |
| Principle | Visual observation of phase change. | Measurement of heat flow (Enthalpy). |
| Precision | ± 2.0°C (Subjective). | ± 0.3°C (Quantitative).[1] |
| Decomposition Handling | Poor. Darkening obscures the melt. | Excellent. Separates melt (endotherm) from degradation (exotherm). |
| Sample Requirement | ~5 mg (Destructive). | 2–5 mg (Destructive). |
| Primary Artifact | Thermal Lag: Fast heating overshoots true MP. | Kinetic Shift: Peak temperature varies with rate.[2] |
| Recommendation | Use for Identity Confirmation only. | Use for Purity & Stability assessment. |
Experimental Protocols
The "Bracket" Calibration Strategy (Critical)
Do not use 2-HNA as a standard. You must calibrate your instrument using stable Pharmacopeial standards that bracket the 260°C target.
-
Standard 1 (Lower Bracket): Caffeine (MP: 235–237°C) or Carbazole (MP: 243–247°C).
-
Standard 2 (Upper Bracket): Anthraquinone (MP: 283–286°C).[3][4]
-
Note: Avoid Phenolphthalein (260°C) if possible, as it can be hygroscopic and broad. Anthraquinone is superior for high-temperature stability.
-
Method A: Optimized Capillary Protocol (QC)
Use this for routine lot release.
-
Preparation: Grind 2-HNA into a fine powder. Dry at 105°C for 2 hours to remove surface moisture (hygroscopicity affects MP).
-
Packing: Pack 3 capillaries to a height of 3 mm. Compact well to ensure heat transfer.
-
The "Insertion" Technique:
-
Pre-heat the apparatus to 250°C (10°C below expected MP).
-
Insert the capillaries.
-
Ramp at 3.0°C/min .
-
-
Observation:
-
Record Onset Point: First visible liquid meniscus.
-
Record Clear Point: Complete dissolution.
-
Warning: If the sample turns brown/black before flowing, decomposition is dominant. Report as "Decomposition at [Temp]°C".
-
Method B: Differential Scanning Calorimetry (DSC)
Use this for purity calculation and stability profiling.
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan Selection: Hermetic Aluminum Pan with Pinhole .
-
Why? The pinhole allows decarboxylation gases (CO₂) to escape, preventing pan deformation, while maintaining a localized atmosphere.
-
-
Protocol:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Equilibration: 30°C.
-
Ramp: 10°C/min to 300°C.
-
-
Analysis:
-
Look for a sharp Endotherm (Melting) onset at ~258°C.
-
Watch for an immediate/overlapping Exotherm or baseline noise (Decomposition).
-
Purity Calculation: Use the Van 't Hoff equation on the leading edge of the melting endotherm only if the peak is distinct from decomposition.
-
Workflow Visualization
The following decision tree guides the analyst through the validation process.
Figure 2: Analytical workflow for validating 2-HNA purity.
References
-
Sigma-Aldrich. this compound Product Specification & COA. Retrieved from .
-
Mettler Toledo. Melting Point Reference Standards (Caffeine, Anthraquinone). Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69114, this compound. Retrieved from .
-
Royal Society of Chemistry. Solid-state identity of this compound and its polymorphism. CrystEngComm. Retrieved from .
-
Stanford Research Systems. Melting Point Certified Reference Standards (Application Note). Retrieved from .[5]
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A Researcher's Guide to the Elemental Analysis of 2-Hydroxynicotinic Acid: Theoretical Data, Experimental Protocol, and Comparative Techniques
For researchers, scientists, and drug development professionals, accurate elemental analysis is a foundational step in the characterization of any chemical compound. This guide provides a comprehensive overview of the elemental analysis of 2-Hydroxynicotinic acid (C₆H₅NO₃), presenting theoretical reference data, a detailed experimental protocol for its determination via combustion analysis, and a comparative look at alternative analytical techniques.
This compound, a derivative of nicotinic acid, is a molecule of interest in various fields of chemical and pharmaceutical research.[1][2] Its precise elemental composition is a critical parameter for confirming its identity, purity, and stoichiometry in experimental and developmental work.
Theoretical Elemental Composition of this compound
The elemental composition of a pure compound is constant and can be calculated from its molecular formula. For this compound, with a molecular formula of C₆H₅NO₃ and a molecular weight of 139.11 g/mol , the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are as follows.[1][3][4]
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 51.82 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.62 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.07 |
| Oxygen | O | 15.999 | 3 | 47.997 | 34.50 |
| Total | 139.110 | 100.00 |
Note: The percentage of oxygen is typically determined by difference.
Gold Standard: Elemental Analysis by Combustion (CHN Analysis)
Combustion analysis is the most common and reliable method for determining the elemental composition of organic compounds.[5][6][7] The technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then quantitatively measured.
Experimental Protocol: Combustion Analysis of this compound
This protocol outlines the standardized procedure for the elemental analysis of this compound using a modern automated elemental analyzer.
1. Sample Preparation:
- Ensure the this compound sample is homogenous and has been properly dried to remove any residual solvents or moisture.
- Accurately weigh approximately 1-2 mg of the sample into a tin or silver capsule.
- Record the exact weight to at least four decimal places.
2. Instrument Calibration:
- Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
- Perform several calibration runs to ensure the instrument's accuracy and linearity.
3. Combustion and Analysis:
- The encapsulated sample is introduced into the combustion furnace, which is typically maintained at a temperature of 900-1000°C.[6]
- A constant stream of pure oxygen is passed over the sample to ensure complete combustion.
- The combustion products are swept by a carrier gas (typically helium) through a series of traps and columns.
- Water is absorbed in a trap containing a desiccant (e.g., magnesium perchlorate).[5][8]
- Carbon dioxide is absorbed in a separate trap containing a strong base (e.g., sodium hydroxide on a solid support).[5][8]
- Nitrogen oxides are passed through a reduction furnace (containing copper) to be converted to N₂ gas.
- The amount of each gas is determined by a thermal conductivity detector (TCD).
4. Data Calculation:
- The instrument's software calculates the mass of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂.
- The weight percentages of each element are then calculated by dividing the mass of the element by the total mass of the sample and multiplying by 100.
Workflow for Combustion Analysis
Caption: Workflow of Elemental Analysis by Combustion.
Comparison of Theoretical vs. Experimental Data
The following table compares the theoretical elemental composition of this compound with illustrative experimental data that would be considered acceptable from a modern elemental analyzer. The acceptable range for experimental results is typically within ±0.4% of the theoretical value.
| Element | Theoretical % | Illustrative Experimental % | Deviation % |
| C | 51.82 | 51.75 | -0.07 |
| H | 3.62 | 3.65 | +0.03 |
| N | 10.07 | 10.11 | +0.04 |
Alternative and Complementary Analytical Techniques
While combustion analysis provides the fundamental elemental composition, a comprehensive characterization of this compound often involves a suite of analytical techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase.[3] | Purity assessment, quantification, and separation from impurities. | High sensitivity, and resolution, suitable for quantitative analysis. | Does not provide structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The interaction of atomic nuclei with an external magnetic field.[9] | Detailed structural information, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). | Unambiguous structure elucidation. | Lower sensitivity compared to mass spectrometry, requires a larger sample amount. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio.[4] | Molecular weight determination and fragmentation patterns that aid in structural identification. | High sensitivity, and provides molecular weight information. | Can be destructive to the sample, and isomers may not be distinguishable. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[4] | Identification of functional groups present in the molecule (e.g., C=O, O-H, N-H). | Non-destructive, provides rapid functional group information. | Complex spectra can be difficult to interpret fully. |
Logical Relationship of Analytical Techniques for Compound Characterization
Caption: Interrelation of techniques for comprehensive characterization.
Conclusion
The elemental analysis of this compound is a fundamental requirement for its scientific use. While combustion analysis remains the definitive method for determining its C, H, and N content, a multi-faceted approach utilizing complementary techniques such as HPLC, NMR, MS, and IR spectroscopy is essential for a thorough and reliable characterization. This integrated analytical strategy ensures the identity, purity, and structural integrity of the compound, which is paramount for reproducible and accurate research outcomes in drug development and other scientific disciplines.
References
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Combustion analysis. Wikipedia. [Link]
-
All About Combustion Analysis. Infinita Lab. [Link]
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Combustion Analysis. Preparatory Chemistry. [Link]
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Liebig and Combustion Analysis. UC Homepages. [Link]
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This compound. SIELC Technologies. [Link]
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Combustion analysis. chemeurope.com. [Link]
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This compound. PubChem. [Link]
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The determination of this compound and its major metabolite in blood and urine by spectrophotofluorimetry and differential pulse polarography. Semantic Scholar. [Link]
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pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. [Link]
-
Solid-state identity of this compound and its polymorphism. RSC Publishing. [Link]
-
CHN Analysis. Intertek. [Link]
-
(PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. [Link]
-
Nitrogen-Containing Heterocyclic Compounds. Request PDF - ResearchGate. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
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Comparative Guide: Chromatographic Purity Standards for 2-Hydroxynicotinic Acid
Executive Summary: The Hidden Complexity of a Simple Intermediate
2-Hydroxynicotinic acid (2-HNA; CAS 609-71-2) is a ubiquitous building block in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Niflumic acid) and agricultural fungicides. While structurally simple, 2-HNA presents a "hydra-headed" analytical challenge due to lactam-lactim tautomerism .
In solution, 2-HNA oscillates between its enol form (2-hydroxypyridine-3-carboxylic acid) and its keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid). This equilibrium is highly sensitive to solvent polarity and pH, often leading to split peaks, tailing, or retention time shifts that can be mistaken for impurities.
This guide objectively compares purity standard grades and outlines a self-validating chromatographic workflow to ensure data integrity in drug development.
The Tautomeric Challenge: Mechanism & Impact
Before selecting a standard, one must understand the behavior of the molecule. 2-HNA is not a static entity.[1][2][3][4][5][6][7] In aqueous mobile phases, the 2-pyridone (keto) form often predominates, but the transition is fluid.
Visualization: Tautomeric Equilibrium & Analytical Impact
The following diagram illustrates the equilibrium and how experimental conditions force the molecule into a single detectable state.
Figure 1: The lactam-lactim tautomerism of 2-HNA. Acidic conditions are required to collapse the equilibrium into a single, sharp chromatographic peak.
Comparative Analysis of Purity Standards
Not all "99% Pure" vials are created equal. In API synthesis, the difference between a Certified Reference Material (CRM) and a Reagent Grade chemical is often the depth of impurity characterization.
Table 1: Performance Matrix of Standard Grades
| Feature | ISO 17034 CRM | Analytical Standard (ISO 9001) | Reagent/Research Grade |
| Primary Use | Instrument Calibration, Method Validation | Routine QC, Retention Time Marker | Synthesis Starting Material |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Standard | None |
| Purity Assignment | Mass Balance Approach (100% - Σ Impurities - Water - Residuals) | Chromatographic Purity (Area %) | Area % (often ignores inorganics) |
| Uncertainty | Explicitly stated (e.g., 99.2% ± 0.3%) | Not reported | Not reported |
| Water Content | Measured (Karl Fischer) | Measured | Often Theoretical/Not Measured |
| Tautomer Control | Certified for specific isomer ratios in solid state | Not controlled | Unknown |
Recommendation:
-
For Method Validation: You must use an ISO 17034 CRM .[7][8] The uncertainty budget is required to prove your method's accuracy.
-
For Routine Release: An Analytical Standard is sufficient, provided it has been qualified against a CRM.
-
Avoid: Reagent grade for quantitative analysis. 2-HNA reagent grade often contains up to 2% Nicotinic Acid (precursor) which co-elutes in unoptimized methods.
Validated Experimental Protocol
This protocol is designed to be self-validating . It uses specific buffering to lock the tautomer and ion-pairing principles to separate the critical isomer 6-Hydroxynicotinic acid .
Chromatographic Conditions[6][9]
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 250 x 4.6 mm, 5 µm.
-
Why: Standard C18 columns suffer from "phase collapse" with the high aqueous content needed for 2-HNA. Polar-embedded groups maintain pore accessibility.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Why: pH 2.5 is well below the pKa of the carboxylic acid (~3.5) and the pyridine nitrogen, ensuring the molecule is fully protonated and locked in one state.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 90% A / 10% B.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV @ 260 nm (near absorption max) and 220 nm (for impurity profiling).
-
Temperature: 30°C (Controlled temperature is critical to stabilize tautomeric ratios).
Sample Preparation Workflow
-
Standard Prep: Weigh 25 mg of 2-HNA CRM into a 50 mL volumetric flask.
-
Dissolution: Add 10 mL of Methanol first. Sonicate for 5 mins.
-
Critical Step: 2-HNA dissolves poorly in water/buffer directly. Initial organic dissolution prevents precipitation.
-
-
Dilution: Dilute to volume with Mobile Phase A.
-
Result: Final concentration ~0.5 mg/mL.
-
System Suitability (Self-Validation Criteria)
Before running samples, the system must pass these checks:
-
Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary interactions or tautomer splitting).
-
Resolution (Rs): > 2.0 between 2-HNA and Nicotinic Acid (common impurity).
-
Precision: RSD of 6 replicate injections < 1.0%.
Impurity Profiling: What to Look For
When analyzing 2-HNA, three specific impurities dictate the quality of the material.
Table 2: Critical Impurities & Retention Behavior
| Impurity Name | Structure Note | Relative Retention (RRT) | Origin |
| Nicotinic Acid | Lacks hydroxyl group | ~0.8 (Elutes earlier) | Unreacted Starting Material |
| 6-Hydroxynicotinic Acid | Isomer (OH at pos 6) | ~1.2 (Elutes later) | Synthesis By-product |
| 2-Chloronicotinic Acid | Cl instead of OH | ~2.5 (Retains longer) | Intermediate Precursor |
Analytical Workflow Diagram
The following DOT diagram visualizes the complete decision tree for analyzing 2-HNA, ensuring no steps are missed in the validation process.
Figure 2: Step-by-step analytical decision matrix for 2-HNA purity assessment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69114, this compound. Retrieved from [Link]
-
International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers.[10][11] Retrieved from [Link]
-
MDPI (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.[12] Crystals Journal. Retrieved from [Link][9]
-
Royal Society of Chemistry. Solid-state identity of this compound and its polymorphism.[13] CrystEngComm. Retrieved from [Link]
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A Comparative Guide to 2-Hydroxynicotinic Acid and 2-Chloronicotinic Acid for Researchers
In the landscape of pharmaceutical and agrochemical development, the pyridine nucleus is a cornerstone of molecular design. Among its many derivatives, 2-Hydroxynicotinic acid and 2-Chloronicotinic acid stand out as critical building blocks. While structurally similar, their distinct functionalities impart divergent chemical behaviors that dictate their synthetic applications. This guide provides an in-depth comparison of these two vital intermediates, offering insights into their properties, reactivity, and practical applications, supported by experimental data and protocols.
At a Glance: A Comparative Overview
| Property | This compound | 2-Chloronicotinic Acid |
| CAS Number | 609-71-2[1][2] | 2942-59-8[3][4] |
| Molecular Formula | C6H5NO3[1][5] | C6H4ClNO2[3][4] |
| Molecular Weight | 139.11 g/mol [1][5] | 157.55 g/mol [3][6] |
| Appearance | White to light yellow powder[1] | White to off-white crystalline powder[6][7] |
| Melting Point | 258-261 °C[8][9] | 190-191 °C[3] |
| Solubility | Soluble in 0.1 M NaOH[1] | Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide[4][10] |
| Key Feature | Exists in tautomeric equilibrium with 2-pyridone-3-carboxylic acid.[11] | The chlorine atom is a good leaving group for nucleophilic aromatic substitution.[12] |
| Primary Applications | Intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][9][13] | Intermediate for pharmaceuticals (e.g., pralofen, mefenamic acid) and herbicides (e.g., nicosulfuron, diflufenican).[7][14] |
The Decisive Difference: Tautomerism vs. Nucleophilic Substitution
The fundamental divergence between this compound and 2-Chloronicotinic acid lies in the nature of the substituent at the 2-position of the pyridine ring. This single atomic difference dictates their characteristic reactivity.
The Tautomeric Nature of this compound
This compound is not a simple aromatic alcohol. It exists in a tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[5][11] This equilibrium is sensitive to the solvent environment. In polar solvents, the more polar 2-pyridone tautomer is favored, while non-polar solvents can favor the 2-hydroxypyridine form.[15][16] This dynamic equilibrium is a critical consideration in reaction design, as the reactivity of the hydroxyl/oxo group and the aromaticity of the ring are altered between the two forms.
The presence of water can significantly shift the equilibrium towards the pyridone form by stabilizing it through hydrogen bonding.[17][18] This has profound implications for its use as a synthetic precursor, as the nucleophilicity of the oxygen and the electrophilicity of the ring are different in each tautomer.
Caption: Tautomeric equilibrium of this compound.
2-Chloronicotinic Acid: A Platform for Nucleophilic Aromatic Substitution
In contrast, 2-Chloronicotinic acid features a chlorine atom at the 2-position, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient and thus susceptible to attack by nucleophiles.[12] This reactivity is the cornerstone of its utility in synthesis.
The SNA mechanism allows for the direct displacement of the chloride by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile route to a diverse array of substituted nicotinic acid derivatives.[19][20][21] This direct functionalization is a powerful tool for drug discovery and the synthesis of complex agrochemicals.
Caption: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloronicotinic Acid.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and reactivity, here are representative experimental protocols.
Protocol: Synthesis of an Amide Derivative from 2-Chloronicotinic Acid via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 2-morpholinonicotinic acid, a common transformation leveraging the reactivity of the chloro-substituent.[21][22]
Materials:
-
2-Chloronicotinic acid
-
Morpholine
-
Hydrochloric acid
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-chloronicotinic acid in water, add morpholine.
-
Add hydrochloric acid to the reaction mixture.
-
Heat the mixture to 100 °C and maintain under reflux with stirring for the appropriate reaction time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).[23][24][25]
Protocol: Esterification of this compound
This protocol outlines a typical esterification, a reaction common to the carboxylic acid functionality of both molecules, but highlights the need to consider the tautomeric equilibrium of the hydroxyl group.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Suspend this compound in anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain with stirring. The reaction environment will favor the pyridone tautomer, but the carboxylic acid will still undergo esterification.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
-
Confirm the structure of the ester by spectroscopic analysis.
Spectroscopic Signatures: Differentiating the Two
The structural differences between this compound and 2-Chloronicotinic acid are clearly reflected in their spectroscopic data.
-
¹H NMR: In this compound, the proton on the nitrogen in the pyridone tautomer will appear as a broad singlet, typically downfield. The aromatic protons will show a coupling pattern characteristic of a 2,3-disubstituted pyridine. For 2-Chloronicotinic acid, the absence of the N-H proton and the influence of the electronegative chlorine atom will result in a different chemical shift pattern for the aromatic protons.
-
¹³C NMR: The carbon atom attached to the oxygen in this compound will have a chemical shift indicative of a carbonyl group in the pyridone form. In 2-Chloronicotinic acid, the carbon bearing the chlorine atom will exhibit a characteristic chemical shift further downfield due to the halogen's electronegativity.
-
IR Spectroscopy: this compound (in its solid, pyridone form) will show a strong C=O stretching vibration. 2-Chloronicotinic acid will lack this but will display a C-Cl stretching vibration. Both will exhibit characteristic O-H stretching from the carboxylic acid group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be a definitive differentiator, reflecting their different molecular weights. For 2-Chloronicotinic acid, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a clear indicator.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 2-Chloronicotinic acid is fundamentally a strategic one based on the desired synthetic outcome.
-
Choose this compound when:
-
The synthetic route involves modifications of the hydroxyl/pyridone functionality.
-
The inherent properties of the pyridone ring are desired in the final molecule.
-
The tautomeric nature can be exploited for specific reactivity.
-
-
Choose 2-Chloronicotinic acid when:
-
The goal is to introduce a variety of substituents at the 2-position via nucleophilic aromatic substitution.
-
A robust and versatile precursor for building molecular diversity is required.
-
The synthesis of established pharmaceuticals and agrochemicals like pralofen or diflufenican is intended.[7][21]
-
In essence, this compound offers a nuanced reactivity profile governed by its tautomeric equilibrium, while 2-Chloronicotinic acid provides a direct and powerful platform for functionalization through its reactive chloro-substituent. A thorough understanding of these differences is paramount for the efficient design and execution of synthetic strategies in modern chemical research.
References
-
2-Chloronicotinic acid. Wikipedia. [Link]
-
El-Sayed, S. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. PubChem. [Link]
-
The Crucial Role of this compound in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Chloronicotinic acid | CAS#:2942-59-8. Chemsrc. [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
2-Chloronicotinic acid Manufacturer & Exporter from India. Universal Aroma. [Link]
-
2-Chloro Nicotinic Acid. N.S.CHEMICALS. [Link]
-
2-Pyridone. Wikipedia. [Link]
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This compound Five Chongqing Chemdad Co., Ltd. [Link]
-
This compound | C6H5NO3 | CID 69114. PubChem. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]
-
Agrochemical Advancement: The Role of this compound in Crop Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. [Link]
-
Zhao, B., et al. (2019). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
This compound. SIELC Technologies. [Link]
-
Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Synthesis of A. 2-Hydroxy-Nicotinic Acid. PrepChem.com. [Link]
-
2-Chloronicotinic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. [Link]
-
2-Chloronicotinic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Method for producing this compound derivative.
-
Spectral characteristics of this compound: effects of solvent and acid or base concentrations. Semantic Scholar. [Link]
-
6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]
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Safety Operating Guide
2-Hydroxynicotinic acid proper disposal procedures
Executive Safety & Stewardship Summary
Immediate Action Required: Treat 2-Hydroxynicotinic acid (2-HNA) as a Contact Hazard and Organic Acid Waste .
As researchers, we often view 2-HNA merely as a building block for heterocyclic synthesis or a pharmaceutical intermediate.[1] However, from a waste management perspective, its structural duality—possessing both a carboxylic acid and a tautomeric pyridone moiety—dictates specific handling protocols.[1] Improper disposal does not just violate regulatory compliance (RCRA/EPA); it risks uncontrolled exothermic reactions in commingled waste streams.[1]
The Golden Rule of Chemical Disposal: Never treat a chemical as "innert" simply because it lacks a "Danger" signal word. 2-HNA is a skin and respiratory irritant that requires segregation from strong oxidizers and bases.
Chemical Characterization & Waste Profile[1][2]
Before initiating disposal, verify the material identity against the following profile. This data determines the waste stream classification.[1]
| Property | Specification | Disposal Implication |
| Chemical Name | This compound | Primary label identifier. |
| CAS Number | 609-71-2 | Required for waste manifesting.[1] |
| Physical State | Solid (Powder/Crystalline) | Do not pour down drains.[1] Must be solid-packed or dissolved for incineration.[1] |
| Acidity (pKa) | ~3.8 (Carboxylic acid) | Segregate as Organic Acid. Incompatible with bases and cyanides.[1] |
| Water Solubility | Slight / Moderate | Potential for aquatic toxicity if leached; zero-discharge to sewer.[1] |
| GHS Hazards | H315, H319, H335 | Requires PPE (Nitrile gloves, N95/P100 mask if dusting) during handling.[1] |
| RCRA Status | Non-Listed (unless mixed) | Typically classified as "Non-Regulated Chemical Waste" but must be incinerated.[1] |
Pre-Disposal Segregation Logic
The Science of Segregation: Effective waste management relies on chemical compatibility. 2-HNA is an organic acid.
-
Avoid Bases: Mixing with strong bases (NaOH, KOH) generates heat (heat of neutralization).[1] In a closed waste drum, this exotherm can pressurize the container.[1]
-
Avoid Oxidizers: Mixing with strong oxidizers (e.g., Peroxides, Permanganates) risks oxidation of the pyridine ring, potentially leading to fire or toxic gas evolution (Nitrogen Oxides).[1]
Workflow Visualization: The following diagram illustrates the critical decision pathways for segregating 2-HNA waste.
Figure 1: Segregation logic flow for this compound based on physical state and solvent matrix. This logic prevents the creation of "Unknown" waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this protocol for expired shelf-stock or excess weighing powder.[1]
-
PPE Donning: Wear nitrile gloves, safety goggles (ANSI Z87.1), and a lab coat.[1] If handling >100g or if the powder is fine, use a fume hood or N95 respirator to prevent inhalation (H335).[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Do not use metal containers as the acid may corrode them over time.[1]
-
Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[1][2][3][4][5][6]
-
Labeling (Critical):
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the 2-HNA is dissolved in a solvent (e.g., Methanol, DMSO).[1]
-
Solvent Identification: Determine if your solvent is Halogenated (contains Cl, Br, F) or Non-Halogenated.[1] This is the primary cost driver for incineration.[1]
-
pH Check: If the solution is highly acidic (pH < 2) due to other added reagents, ensure the waste container is rated for corrosives (Glass or HDPE).[1]
-
Bulking: Pour the solution into the appropriate carboy:
-
Log It: Immediately write "this compound" and the approximate concentration/amount on the waste log sheet attached to the carboy.[1]
-
Why? If the carboy is later tested, knowing an organic acid is present helps the disposal facility optimize the incineration feed.[1]
-
Scenario C: Empty Containers
-
Triple Rinse: If the original bottle is empty, triple rinse it with a solvent capable of dissolving the residue (e.g., Methanol or Water).[1]
-
Rinsate Disposal: Dispose of the rinsate as Liquid Waste (see Scenario B).[1]
-
Defacing: Cross out the original label and mark "EMPTY".[1]
-
Recycling/Trash: Place the clean, defaced bottle in the glass recycling or trash, depending on facility rules.
Emergency Contingencies (Spill Response)
In the event of a benchtop spill:
-
Isolate: Alert nearby personnel.
-
Protect: Ensure PPE is on.
-
Contain:
-
Neutralize (Optional but Recommended): For larger liquid spills, treat the area with a weak base (Sodium Bicarbonate) to neutralize the acid before final cleanup.[1]
-
Disposal: Collect all cleanup materials (gloves, paper towels, absorbent) into a clear plastic bag, seal it, and label it as "Debris contaminated with this compound" . Dispose of this bag as solid hazardous waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69114, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: this compound.[1][7] Retrieved from [Link][1]
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling & PPE for 2-Hydroxynicotinic Acid
[1][2]
Executive Summary & Risk Profile
2-Hydroxynicotinic acid (CAS: 609-71-2) is a heterocyclic building block frequently used in pharmaceutical synthesis.[1] While not classified as acutely toxic or carcinogenic, it presents a significant irritation hazard targeting the respiratory tract, eyes, and skin.
As an Application Scientist, I often observe that the primary risk with this compound is not percutaneous absorption, but rather dust aerosolization during weighing and transfer. The fine particulate nature of this solid allows it to bypass standard airflow barriers if handling techniques are poor, leading to chronic mucosal irritation.
Hazard Characterization Table
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Direct contact with powder or high-concentration solutions will cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation | Particulates are abrasive and chemically reactive with ocular moisture. |
| STOT SE 3 | H335 | May cause respiratory irritation | CRITICAL: Inhalation of dust is the primary exposure vector. |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense. The following selection criteria are based on preventing particulate migration and chemical burns upon solubilization.
| Body Area | Recommended PPE | Technical Rationale & Specifications |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Standard safety glasses are insufficient for fine powders. Air currents can carry dust behind open-sided glasses. Goggles provide a seal against airborne particulates. Standard: ANSI Z87.1+ or EN 166. |
| Dermal (Hand) | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Why: Nitrile offers excellent resistance to dry organic acids. Note: If dissolving in aggressive solvents (e.g., DCM, DMF), select gloves based on the solvent's breakthrough time, not the solute. Double-gloving recommended during solubilization. |
| Respiratory | Engineering Control Primary (Fume Hood) | Protocol: All open handling must occur inside a certified chemical fume hood. Backup: If hood work is impossible (e.g., equipment maintenance), use a P100 / N95 particulate respirator . Surgical masks offer zero protection against chemical dust. |
| Body | Lab Coat (High-neck, long sleeve) | Why: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Setup
-
Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Mitigation: this compound is a dry organic powder and may carry a static charge. Use an ionizing bar or antistatic gun on the weighing vessel to prevent "powder jumping," which causes spreading and mass loss.
Phase B: Weighing & Transfer
Objective: Zero-loss transfer and containment.
-
Donning: Put on nitrile gloves and inspect for micro-tears. Secure goggle seal.
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance is external, use a closed transfer vessel (e.g., a tared vial with a septum cap).
-
Never weigh directly onto open paper on an open bench.
-
-
Solubilization:
-
Note: This compound is soluble in basic aqueous solutions (e.g., 0.1 M NaOH).[2]
-
Caution: The neutralization reaction is exothermic. Add the solid to the solvent slowly to prevent splashing.
-
Phase C: Decontamination & Spill Response
-
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a paper towel dampened with water or a dilute bicarbonate solution, then wipe up.
-
Wet Spill: Absorb with vermiculite or chem-pads.
-
Skin Contact: Wash with soap and water for 15 minutes.[3][4] Do not use organic solvents (ethanol/acetone) on skin, as they may enhance absorption.
Workflow Visualization
The following diagram illustrates the decision logic for safe handling, emphasizing the hierarchy of controls.
Figure 1: Decision logic for the safe handling of this compound, prioritizing engineering controls over PPE.
Disposal & Environmental Compliance
Do not dispose of via sink/drain. this compound should be treated as hazardous chemical waste.
-
Collection: Collect solid waste in a dedicated container labeled "Solid Organic Waste."
-
Solution Waste: If dissolved in organic solvents, combine with the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).
-
Destruction Method: The preferred method is chemical incineration equipped with an afterburner and scrubber. This ensures complete thermal decomposition of the pyridine ring structure [1].
References
Sources
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- 2. This compound CAS#: 609-71-2 [m.chemicalbook.com]
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- 4. fishersci.ie [fishersci.ie]
- 5. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 609-71-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. longkechem.com [longkechem.com]
- 8. This compound | 609-71-2 [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
